5-Chlorobenzofuran-3-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCUCXUMVSGDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395370 | |
| Record name | 5-chlorobenzofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3261-05-0 | |
| Record name | 5-chlorobenzofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chlorobenzofuran-3(2H)-one: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Benzofuranone Scaffold in Medicinal Chemistry
The benzofuran scaffold is a privileged heterocyclic system, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry. Within this class, 5-Chlorobenzofuran-3(2H)-one emerges as a particularly valuable synthetic intermediate. Its strategic placement of a chlorine atom and a reactive ketone moiety provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of 5-Chlorobenzofuran-3(2H)-one, from its fundamental properties and synthesis to its critical role as a building block in the development of novel therapeutics, particularly in the realm of neurodegenerative diseases.
Core Compound Identification and Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.
CAS Number: 3261-05-0[1]
Synonyms: 5-Chloro-3(2H)-benzofuranone, 5-Chlorocoumaran-3-one
Physicochemical Properties
The properties of 5-Chlorobenzofuran-3(2H)-one are summarized in the table below. These characteristics are critical for determining appropriate reaction conditions, solvents, and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClO₂ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | Orange to pale yellow solid/crystalline powder | [1] |
| Melting Point | 117 °C | |
| Boiling Point | 304.3 °C at 760 mmHg | |
| Density | 1.428 g/cm³ | |
| Flash Point | 145.6 °C | |
| Solubility | Sparingly soluble in water. | |
| Storage | Store at 0-8°C in a dry, well-ventilated place. | [1] |
Spectroscopic Signature: Confirming Identity
Structural confirmation is paramount. The expected spectral data provides a fingerprint for verifying the identity and purity of 5-Chlorobenzofuran-3(2H)-one.
¹H NMR Spectroscopy (Predicted)
In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:
-
Aromatic Protons: Three protons in the aromatic region (approx. 7.0-7.8 ppm). Due to the chlorine at C5, one would expect a doublet for the proton at C4, a doublet of doublets for the proton at C6, and a doublet for the proton at C7. The specific coupling patterns and chemical shifts are influenced by the electron-withdrawing effects of the chlorine and the carbonyl group.
-
Methylene Protons: A singlet corresponding to the two protons of the methylene group (CH₂) at C2, typically appearing around 4.5-5.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be characterized by eight distinct signals:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190-200 ppm, characteristic of a ketone.
-
Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm), including two quaternary carbons (one bonded to oxygen, one to chlorine) and four methine (CH) carbons.
-
Methylene Carbon (-CH₂-): One signal for the C2 carbon, expected in the range of 70-80 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present:
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ , indicative of the ketone carbonyl group.
-
C-O-C Stretch: A characteristic absorption for the ether linkage within the furanone ring, typically found in the 1200-1000 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 800-600 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 168. A characteristic isotopic pattern for a single chlorine atom would be present, showing an (M+2)⁺ peak at m/z = 170 with an intensity of approximately one-third that of the molecular ion peak.
Synthesis and Reactivity: A Versatile Chemical Hub
The utility of 5-Chlorobenzofuran-3(2H)-one stems from its accessible synthesis and the versatile reactivity of its functional groups.
Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A robust and common method for synthesizing the benzofuranone core is through an intramolecular Friedel-Crafts acylation. This pathway offers a reliable route from readily available starting materials.
Caption: Synthetic workflow for 5-Chlorobenzofuran-3(2H)-one.
Causality in Experimental Design: The synthesis begins with the conversion of 4-chlorophenoxyacetic acid to its more reactive acyl chloride. Thionyl chloride or oxalyl chloride are standard reagents for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed. The subsequent step is the critical ring-closing reaction. This is an electrophilic aromatic substitution where the newly formed acylium ion is attacked by the electron-rich aromatic ring. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion, which drives the intramolecular cyclization to form the five-membered furanone ring.[2][3][4] The reaction is typically performed in an inert solvent like dichloromethane to prevent side reactions.
Chemical Reactivity
The reactivity of 5-Chlorobenzofuran-3(2H)-one is dominated by two key features:
-
The Carbonyl Group: The ketone at the C3 position is a primary site for nucleophilic attack. It readily undergoes reactions with organometallic reagents (e.g., Grignard reagents), reducing agents, and can participate in condensation reactions with various nucleophiles.[5][6] This allows for the introduction of diverse substituents at the C3 position, a common strategy in drug design to modulate potency and selectivity.
-
The Aromatic Ring: The benzene portion of the molecule can undergo further electrophilic aromatic substitution, although the existing chloro and carbonyl groups are deactivating. The chlorine atom itself can be a site for nucleophilic aromatic substitution under specific conditions, though this is less common.
Application in Drug Discovery: A Scaffold for Neurotherapeutics
The benzofuranone core is a key pharmacophore in the development of treatments for complex neurological disorders, including Alzheimer's disease.[7][8][9][10] The primary strategy involves using compounds like 5-Chlorobenzofuran-3(2H)-one as scaffolds to build potent and selective enzyme inhibitors.
Target: Cholinesterase Inhibition for Alzheimer's Disease
A major therapeutic approach for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][11] Benzofuranone derivatives have been extensively investigated as dual inhibitors of these enzymes.
The synthesis of these inhibitors often begins with a condensation reaction at the C2 position of the benzofuranone core.
Illustrative Experimental Protocol: Synthesis of a Benzofuranone-Pyridinium Inhibitor
The following protocol is adapted from methodologies used for synthesizing benzofuranone-based cholinesterase inhibitors and illustrates the utility of the 5-chlorobenzofuran-3-one core.[11]
-
Step 1: Knoevenagel Condensation:
-
To a solution of 5-Chlorobenzofuran-3(2H)-one (1.0 eq) in ethanol, add pyridine-4-carboxaldehyde (1.1 eq) and a catalytic amount of a base such as piperidine.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is the base-catalyzed deprotonation of the C2 methylene group, forming a nucleophilic enolate which then attacks the aldehyde. Subsequent dehydration yields the condensed product.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, then washed with cold ethanol.
-
-
Step 2: Quaternization with Benzyl Halides:
-
Dissolve the product from Step 1 in a suitable solvent like acetonitrile.
-
Add an appropriate benzyl halide (e.g., benzyl bromide) (1.2 eq).
-
Heat the mixture to reflux for 8-12 hours. This is a standard Sₙ2 reaction where the nucleophilic nitrogen of the pyridine ring attacks the benzylic carbon, displacing the halide and forming a quaternary pyridinium salt. This positively charged moiety is often crucial for anchoring the inhibitor within the active site of cholinesterase enzymes.
-
After cooling, the pyridinium salt product typically precipitates and can be isolated by filtration and recrystallized to achieve high purity.
-
Caption: Reaction workflow for potent cholinesterase inhibitors.
Target: TREK-1 Channel Inhibition for Neuroprotection
Another promising area is the development of inhibitors for the TREK-1 potassium channel. Inhibition of TREK-1 is a potential strategy to prevent neuronal cell death and achieve neuroprotection in conditions like ischemic stroke.[12][13][14][15][16] Isobenzofuran-1(3H)-one derivatives, structurally related to our title compound, have been successfully designed as potent and selective TREK-1 inhibitors, demonstrating neuroprotective effects in both in vitro and in vivo models.[12][15][16] The 5-chloro-substituted benzofuranone core serves as an excellent starting point for creating libraries of compounds to screen for activity against this important neurological target.
Conclusion and Future Outlook
5-Chlorobenzofuran-3(2H)-one is more than a simple chemical; it is a key enabler in the field of medicinal chemistry. Its straightforward synthesis via established methods like the Friedel-Crafts acylation, combined with the versatile reactivity of its ketone function, makes it an ideal scaffold for generating molecular diversity. The demonstrated success of its derivatives as potent inhibitors of crucial neurological targets like cholinesterases and TREK-1 channels underscores its importance. As researchers continue to seek multi-target-directed ligands for complex diseases like Alzheimer's, the strategic use of versatile and reliable building blocks such as 5-Chlorobenzofuran-3(2H)-one will remain indispensable in the quest for the next generation of therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of an Inhibitor for the TREK-1 Channel Targeting an Intermediate Transition State of Channel Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel potent blockers for TWIK-1/TREK-1 heterodimers as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Discovery of Isobenzofuran-1(3H)âone Derivatives as Selective TREKâ1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 16. researchgate.net [researchgate.net]
Physical and chemical properties of 5-Chlorobenzofuran-3-one
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For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorobenzofuran-3-one, also known as 5-Chlorocoumaran-3-one, is a halogenated heterocyclic compound that serves as a versatile building block in synthetic organic chemistry.[1] Its benzofuran core, featuring a reactive ketone and a strategically placed chlorine atom, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic data, reactivity, handling procedures, and synthetic applications, designed to equip researchers with the foundational knowledge required for its effective use in the laboratory.
Physicochemical Properties
This compound typically appears as a white to light yellow crystalline powder or solid.[1] It is sparingly soluble in water but demonstrates solubility in various organic solvents.[1] A summary of its key physical and chemical properties is presented below for quick reference.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 3261-05-0 | [1][2][3][4] |
| Molecular Formula | C₈H₅ClO₂ | [2][3][4][5] |
| Molecular Weight | 168.58 g/mol | [2][3][4] |
| Appearance | White to light yellow crystalline powder/solid | [1] |
| Melting Point | 117 °C | [2][3] |
| Boiling Point | 304.3 °C at 760 mmHg | [2][6][3] |
| Density | 1.428 g/cm³ | [2][6][3] |
| Flash Point | 145.6 °C | [2][6][3] |
| Refractive Index | 1.601 | [2][3] |
| Storage Temperature | Room temperature; Sealed in dry conditions | [3][5] |
Spectroscopic Profile
Accurate structural elucidation is paramount in chemical synthesis. The following section details the expected spectroscopic signatures for this compound, which are critical for reaction monitoring and final product confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene protons adjacent to the carbonyl group. The aromatic protons on the chlorinated benzene ring will exhibit characteristic splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons. The two protons of the CH₂ group on the furanone ring are diastereotopic and should appear as a singlet or two distinct doublets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically in the range of 190-200 ppm), aromatic carbons (110-160 ppm), and the methylene carbon (around 70-80 ppm). The carbon attached to the chlorine atom will also show a characteristic shift.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Key expected absorptions include:
-
C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹ is characteristic of the ketone carbonyl group in the five-membered ring.
-
C-O-C Stretch: Absorptions corresponding to the ether linkage within the furanone ring.
-
Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum will show a molecular ion peak (M⁺) at m/z 168. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 170 with about one-third the intensity of the M⁺ peak.
Chemical Reactivity and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from the reactivity of its core structure. The benzofuran scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds.[7][8][9]
Key Reaction Sites:
-
The Carbonyl Group: The ketone at the 3-position is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol, Grignard reactions, and Wittig olefination.
-
The α-Methylene Group: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, enabling alkylation, acylation, and condensation reactions (e.g., aldol and Claisen condensations).
-
The Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing chloro and ether substituents.
Its role as a reactant is noted in the synthesis of 2-(2-hydroxypropan-2-yl)benzofuran-3(2H)-ones.[10] This highlights its value in creating more complex, functionalized benzofuran derivatives which are scaffolds for novel therapeutic agents.[3][9]
Caption: Reactivity pathways of this compound.
Experimental Protocols
The following protocols are representative examples of how to handle and characterize this compound in a research setting.
Protocol 4.1: Preparation of a Stock Solution for NMR Analysis
Objective: To prepare a sample of this compound for ¹H and ¹³C NMR spectroscopy.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
Vial, spatula, and analytical balance
Procedure:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial until the solid is completely dissolved. The compound should appear as a clear, colorless to pale yellow solution.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube securely and wipe the exterior clean before inserting it into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential.
Hazard Identification:
-
Harmful if swallowed.[11]
-
Causes skin irritation.[11]
-
Causes serious eye irritation.[11]
-
May cause respiratory irritation.[11]
Recommended Precautions:
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[6][12] Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6][12] Avoid formation and inhalation of dust.[6][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][5][12] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If on skin, wash off with soap and plenty of water.[6] If inhaled, move the person into fresh air.[6] If swallowed and symptoms persist, seek medical advice.
Caption: Core safety and handling workflow.
Conclusion
This compound is a key chemical intermediate with significant potential in medicinal chemistry and materials science. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is fundamental for its successful application in research and development. By adhering to proper safety and handling protocols, scientists can effectively leverage this versatile molecule to construct novel and complex chemical entities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 3261-05-0 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-Chlorobenzofuran | 23145-05-3 | Benchchem [benchchem.com]
- 10. 5-CHLORO-BENZOFURAN-3-ONE | 3261-05-0 [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
An In-Depth Technical Guide to 5-Chlorobenzofuran-3-one (CAS: 3261-05-0)
Executive Summary
5-Chlorobenzofuran-3-one is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry. Its unique bifunctional structure, featuring a reactive ketone and a chlorinated aromatic ring, establishes it as a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, a representative synthetic protocol, key reactivity patterns, and its applications as a building block, particularly in the fields of pharmaceutical and agrochemical research.[1] Analytical characterization methods and critical safety protocols are also discussed to provide a holistic resource for researchers and drug development professionals.
Core Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1]
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity across different databases and publications is critical for accurate data retrieval and regulatory compliance. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-chloro-1-benzofuran-3(2H)-one | [2] |
| CAS Number | 3261-05-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₅ClO₂ | [1][3][4][5][6] |
| Synonyms | 5-chlorobenzofuran-3(2H)-one, 5-Chlorocoumaran-3-one | [1][3][4][5] |
| InChI Key | QQCUCXUMVSGDJH-UHFFFAOYSA-N | [1][4] |
Structural Formula
The structural formula of this compound consists of a benzene ring fused to a furanone ring. A chlorine atom is substituted at the 5-position of the bicyclic system, and a carbonyl group is located at the 3-position. This arrangement imparts a specific electronic and steric profile that dictates its reactivity.
Physicochemical Properties
The physical properties of a compound govern its behavior in different solvents and reaction conditions, influencing choices in experimental design, from reaction setup to purification.
| Property | Value | Source(s) |
| Molecular Weight | 168.58 g/mol | [2][3][5][6] |
| Melting Point | 117 °C | [4][5] |
| Boiling Point | 304.3 °C at 760 mmHg | [3][4][5] |
| Density | 1.428 g/cm³ | [3][4][5] |
| Flash Point | 145.6 °C | [3][4][5] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2][5] |
Synthesis and Mechanistic Insights
The synthesis of benzofuranones often involves an intramolecular cyclization strategy. A common and effective approach is the acid-catalyzed cyclization of a phenoxyacetic acid derivative. This method is favored for its reliability and the accessibility of the starting materials.
Representative Synthetic Protocol: Acid-Catalyzed Cyclization
This protocol describes a representative synthesis starting from (4-chlorophenoxy)acetic acid. The choice of a strong dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent is crucial for driving the intramolecular Friedel-Crafts acylation to completion.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place (4-chlorophenoxy)acetic acid (1 equivalent).
-
Reaction Initiation: Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the starting material) to the flask. The PPA acts as both the solvent and the acid catalyst.
-
Thermal Cyclization: Heat the mixture with vigorous stirring to 100-120 °C. The causality here is that sufficient thermal energy is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quench: Upon completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Isolation: Isolate the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove any residual acid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Workflow Diagram: Synthesis of this compound
The following diagram illustrates the logical flow of the synthetic process.
Caption: Synthetic workflow for this compound production.
Chemical Reactivity and Applications in Drug Discovery
This compound's utility stems from its role as a synthon, a molecular fragment that can be strategically incorporated into a larger target molecule. It is particularly valued in the synthesis of pharmaceuticals and agrochemicals.[1]
Key Reactive Sites
-
The Carbonyl Group (C3): The ketone is susceptible to nucleophilic attack, making it a handle for reactions like aldol condensations, Grignard additions, and reductions. This allows for the introduction of diverse substituents at the adjacent C2 position.
-
The α-Methylene Group (C2): The protons on the carbon adjacent to the ketone are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile, enabling alkylation and acylation reactions at the C2 position.
-
The Aromatic Ring: While the chlorine atom is a deactivating group, the benzene ring can still undergo further electrophilic or nucleophilic aromatic substitution under specific conditions, allowing for additional functionalization.
Role as a Synthon in Medicinal Chemistry
The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key starting material for derivatives that have shown potential antimicrobial and antifungal properties.[1] The chlorine atom can enhance lipophilicity and modulate the electronic properties of the final molecule, which can be critical for improving pharmacokinetic profiles and target binding affinity.
Diagram: this compound as a Synthetic Intermediate
This diagram shows how the core molecule can be elaborated into more complex derivatives.
Caption: Reactivity pathways of this compound.
Analytical Characterization and Quality Control
Confirming the identity and purity of synthesized this compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The three aromatic protons will appear as multiplets in the downfield region (~7.0-7.8 ppm), with splitting patterns dictated by their ortho, meta, and para relationships. The CH₂ group at the C2 position, being adjacent to the furan oxygen and the ketone, will appear as a singlet further upfield (~4.6 ppm).
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon at the C3 position significantly downfield (~190-200 ppm). Signals for the six aromatic carbons (four CH and two quaternary) and one aliphatic carbon (C2) will also be present in their expected regions.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is used to confirm the molecular weight. The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 168, along with an M+2 peak at m/z 170 with approximately one-third the intensity, which is the characteristic isotopic signature of a monochlorinated compound. Common fragmentation patterns would include the loss of a carbonyl group (CO) and/or a chlorine radical (Cl•).
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) are standard methods to assess purity. A purity level of 96% or higher is common for commercial-grade material.[2]
Safety, Handling, and Storage
Proper handling procedures are essential to ensure laboratory safety.
Hazard Identification
This compound is classified with specific hazards that require careful management.
| Hazard Type | GHS Statement(s) | Pictogram | Signal Word | Source |
| Acute Toxicity | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [2] |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [2] |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [2] |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][8]
-
Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]
Storage and Stability
To ensure the compound's integrity over time, store the container tightly sealed in a dry, cool, and well-ventilated place.[4][7] For long-term stability, refrigeration at 2-8°C is recommended.[5]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 3261-05-0 [sigmaaldrich.com]
- 3. 5-CHLORO-BENZOFURAN-3-ONE - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Synthesis of 5-Chlorobenzofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Chlorobenzofuran-3-one
This compound, also known as 5-chloro-3(2H)-benzofuranone, is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its rigid benzofuranone core, functionalized with a reactive ketone and a strategically placed chlorine atom, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1] The benzofuran scaffold itself is a privileged structure found in numerous natural products and clinically approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The introduction of a chlorine atom at the 5-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, binding affinity, and membrane permeability. Consequently, efficient and scalable synthetic access to this compound is of paramount importance for the development of novel therapeutics.[3]
This technical guide provides a detailed exploration of the primary and alternative synthetic pathways to this compound, offering insights into the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the different methodologies.
Primary Synthesis Pathway: A Two-Step Approach from 4-Chlorophenol
The most established and widely utilized route for the synthesis of this compound is a two-step process commencing with the readily available starting material, 4-chlorophenol. This pathway involves an initial Williamson ether synthesis to form an intermediate, 4-chlorophenoxyacetic acid, followed by an intramolecular Friedel-Crafts acylation to construct the fused furanone ring.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key bond disconnection in the furanone ring, leading back to the acyclic precursor, 4-chlorophenoxyacetic acid. This precursor, in turn, can be disconnected at the ether linkage, identifying 4-chlorophenol and a two-carbon electrophile as the starting materials.
Part 1: Synthesis of 4-Chlorophenoxyacetic Acid
This initial step involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions, a classic example of the Williamson ether synthesis. The strong base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group to form the more nucleophilic 4-chlorophenolate anion. This anion then displaces the chloride ion from chloroacetic acid in an SN2 reaction to form the desired product.[4]
Reaction Mechanism: Williamson Ether Synthesis
Detailed Experimental Protocol: Synthesis of 4-Chlorophenoxyacetic Acid[4][5]
Materials:
-
4-Chlorophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 6 M
-
Deionized water
-
Ethanol (for recrystallization, optional)
Equipment:
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter flask
-
pH paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, prepare a solution of sodium 4-chlorophenolate by dissolving 1.28 g (10 mmol) of 4-chlorophenol in 10 mL of an aqueous solution containing 1.0 g (25 mmol) of sodium hydroxide. To this solution, add 1.89 g (20 mmol) of chloroacetic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or sand bath with constant stirring. Maintain a gentle reflux for 1 hour.[5]
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Once cooled, place the flask in an ice-water bath to facilitate precipitation of the product.
-
Acidification: While stirring the cold mixture, slowly add 6 M hydrochloric acid dropwise. Monitor the pH of the solution using pH paper and continue adding acid until the solution is acidic (pH ≈ 2). A white precipitate of 4-chlorophenoxyacetic acid will form.[4]
-
Isolation of Product: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic impurities.[5]
-
Drying and Purification: Allow the crude product to air-dry. For higher purity, the product can be recrystallized from hot water or an ethanol-water mixture. The expected yield of the crude product is typically high.
Part 2: Intramolecular Friedel-Crafts Cyclization
The second and final step is the intramolecular Friedel-Crafts acylation of 4-chlorophenoxyacetic acid to yield this compound. This reaction involves the formation of an electrophilic acylium ion (or a related activated species) which then attacks the electron-rich aromatic ring at the ortho position to the ether linkage, leading to cyclization.
Causality Behind Experimental Choices:
The choice of cyclizing agent is critical for the success of this reaction. Two primary methods are commonly employed:
-
Direct Cyclization with a Dehydrating Acid: Strong protic acids that also act as dehydrating agents, such as polyphosphoric acid (PPA) or methanesulfonic acid, can be used to directly cyclize the carboxylic acid.[6] These reagents protonate the carboxylic acid, facilitating the loss of water and formation of the electrophilic acylium ion in situ. PPA is often effective for such cyclizations, serving as both a catalyst and a solvent.[6][7]
-
Two-Step Cyclization via Acyl Chloride: A more common and often higher-yielding approach involves a two-step process. First, the carboxylic acid is converted to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-chlorophenoxyacetyl chloride is then treated with a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate the acylium ion, which subsequently undergoes intramolecular electrophilic aromatic substitution.[8]
Reaction Mechanism: Friedel-Crafts Acylation
Detailed Experimental Protocol: Cyclization to this compound
This protocol describes the two-step cyclization procedure via the acyl chloride intermediate.
Materials:
-
4-Chlorophenoxyacetic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Ice
-
Hydrochloric acid (concentrated)
-
Diethyl ether or ethyl acetate for extraction
Equipment:
-
Round-bottom flask with a reflux condenser and drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
Step 2a: Preparation of 4-Chlorophenoxyacetyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place 1.87 g (10 mmol) of 4-chlorophenoxyacetic acid. Add 5 mL of thionyl chloride (SOCl₂).
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation of Acyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-chlorophenoxyacetyl chloride can be used directly in the next step.
Step 2b: Intramolecular Friedel-Crafts Cyclization
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 1.47 g (11 mmol) of anhydrous aluminum chloride (AlCl₃) in 20 mL of anhydrous dichloromethane (DCM). Cool the suspension in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 4-chlorophenoxyacetyl chloride from the previous step in 10 mL of anhydrous DCM. Add this solution dropwise to the cold AlCl₃ suspension with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) |
| 1 | 4-Chlorophenol | Chloroacetic acid, NaOH | Water | 1 | Reflux | >90 |
| 2a | 4-Chlorophenoxyacetic acid | Thionyl chloride | Neat | 1-2 | Reflux | >95 (crude) |
| 2b | 4-Chlorophenoxyacetyl chloride | Aluminum chloride | Dichloromethane | 3-4 | 0 to RT | 70-85 |
Alternative Synthesis Pathways
While the Friedel-Crafts acylation of 4-chlorophenoxyacetic acid is the most direct route, other methods for the synthesis of benzofuran-3-ones have been reported, which could potentially be adapted for the 5-chloro derivative.
Synthesis from 2-Chloro-1-(2-hydroxy-5-chlorophenyl)ethan-1-one
An analogous procedure to the synthesis of 7-chlorobenzofuran-3(2H)-one can be envisioned.[9] This would involve the intramolecular cyclization of 2-chloro-1-(2-hydroxy-5-chlorophenyl)ethan-1-one under basic conditions.
-
Starting Material: 4-Chlorophenol would first undergo a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid like AlCl₃ to yield 2-chloro-1-(2-hydroxy-5-chlorophenyl)ethan-1-one.
-
Cyclization: This intermediate would then be treated with a base, such as sodium hydroxide in methanol, to effect an intramolecular SN2 reaction, where the phenoxide attacks the α-carbon, displacing the chloride and forming the furanone ring.[9]
Diazomethane-based Synthesis (Historical Context and Safety Considerations)
An older method involves the reaction of 5-chloro-2-methoxybenzoyl chloride with diazomethane.[10] This reaction proceeds through the formation of a diazoketone intermediate, which is then treated with acetic acid to induce cyclization.
-
Expertise & Experience Insight: While this method is of historical interest, the use of diazomethane is highly discouraged in modern synthetic chemistry due to its extreme toxicity and explosive nature. Safer alternatives to diazomethane, such as trimethylsilyldiazomethane or in situ generation methods, exist but still require specialized handling and precautions. For the synthesis of this compound, the Friedel-Crafts route is significantly safer and more practical for most laboratory settings.
Conclusion
The synthesis of this compound is most reliably and safely achieved through a two-step sequence starting from 4-chlorophenol. The initial Williamson ether synthesis to form 4-chlorophenoxyacetic acid is a high-yielding and straightforward reaction. The subsequent intramolecular Friedel-Crafts cyclization, particularly when proceeding via the acyl chloride intermediate, provides good yields of the target compound. The protocols detailed in this guide are robust and can be adapted for various scales, providing a solid foundation for researchers and drug development professionals who require access to this valuable synthetic intermediate. While alternative routes exist, they often involve more hazardous reagents or less direct synthetic pathways. The presented primary pathway represents the current state-of-the-art for the practical and efficient synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 5. Solved S.2 Reaction p-Chlorophenoxyacetic Acid-Preparation | Chegg.com [chegg.com]
- 6. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) for 5-Chlorobenzofuran-3-one
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chlorobenzofuran-3-one
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No: 3261-05-0), a heterocyclic compound of interest in synthetic and medicinal chemistry.[1][2] As a key building block, its unambiguous structural confirmation is paramount for researchers in drug development and materials science.[2][3] This document moves beyond a simple data repository, offering insights into the causality behind spectroscopic observations and outlining robust, self-validating protocols for data acquisition.
The molecular structure, with its unique combination of an aromatic ring, a lactone (cyclic ester), a ketone, and a halogen substituent, presents a distinct spectroscopic fingerprint. We will systematically deconstruct this fingerprint using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅ClO₂), Electron Ionization (EI) is a standard method that provides both the molecular ion and characteristic fragment ions, which offer clues to the molecule's structure.[4]
Rationale for Experimental Choices
High-resolution mass spectrometry (HRMS) is chosen to confirm the elemental formula (C₈H₅ClO₂) by providing a highly accurate mass measurement.[5] The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), is expected to produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, serving as a powerful diagnostic tool.[6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound (~1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup: A double-focusing magnetic sector or a Time-of-Flight (TOF) mass spectrometer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA).
-
Ionization: The sample is introduced into the ion source via a direct insertion probe or GC inlet. Standard EI conditions are applied, with electrons accelerated to 70 eV.[6]
-
Analysis: The mass analyzer is scanned over a range of m/z 40-300 to detect the molecular ion and all significant fragments.
-
Data Interpretation: The resulting spectrum is analyzed for the molecular ion peak (M⁺˙) and its isotopic partner (M+2). The fragmentation pattern is then rationalized to support the proposed structure.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular formula C₈H₅ClO₂ gives a monoisotopic mass of 167.9978 g/mol .[2]
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio | Inferred Composition |
| [M]⁺˙ | 167.9978 | 169.9949 | 3:1 | C₈H₅ClO₂ |
| [M-CO]⁺˙ | 139.0029 | 141.0000 | 3:1 | C₇H₅ClO |
| [M-Cl]⁺ | 133.0289 | - | - | C₈H₅O₂ |
| [C₆H₄Cl]⁺ | 111.0053 | 113.0023 | 3:1 | C₆H₄Cl |
The fragmentation of the molecular ion is energetically driven, with cleavages occurring at weaker bonds or leading to the formation of stable ions or neutral fragments.[4] A primary fragmentation event is the characteristic loss of a neutral carbon monoxide (CO) molecule from the ketone moiety, a common pathway for cyclic ketones and lactones.
Caption: Predicted EI-MS Fragmentation Pathway for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.[7] Each bond vibrates at a characteristic frequency, and absorption of IR radiation at that frequency provides evidence for the presence of that bond.
Rationale for Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal to no sample preparation and provides high-quality, reproducible spectra. The analysis will focus on the diagnostic region (1500-4000 cm⁻¹) to identify key functional groups and the fingerprint region (<1500 cm⁻¹) to confirm the overall structure.[7]
Experimental Protocol: Fourier-Transform Infrared (FTIR-ATR) Spectroscopy
-
Background Scan: With a clean ATR crystal (typically diamond or germanium), a background spectrum is collected to account for atmospheric CO₂ and H₂O.
-
Sample Application: A small amount of solid this compound is placed onto the ATR crystal, and firm pressure is applied using a clamp to ensure good contact.
-
Spectrum Acquisition: The sample is scanned (typically 16-32 scans are co-added to improve signal-to-noise) over the range of 4000-600 cm⁻¹.
-
Data Processing: The resulting spectrum is baseline-corrected and analyzed for characteristic absorption bands.
Predicted Infrared Absorption Bands
The structure of this compound contains several IR-active functional groups whose predicted absorption frequencies are summarized below.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H | Stretch |
| ~1725-1710 | Strong, Sharp | Ketone C=O | Stretch |
| ~1610, ~1480 | Medium-Strong | Aromatic C=C | Stretch[8] |
| ~1280-1200 | Strong | Aryl Ether C-O | Asymmetric Stretch |
| ~850-750 | Strong | C-Cl | Stretch |
| ~900-680 | Strong | Aromatic C-H | Out-of-plane bend |
The most prominent peak is expected to be the strong, sharp carbonyl (C=O) stretch from the ketone group.[9] The presence of both the C=O stretch and the strong aryl ether C-O stretch are highly diagnostic for the benzofuranone core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of every hydrogen and carbon atom.
Rationale for Experimental Choices
¹H NMR will be used to identify the number of different proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR will identify the number of unique carbon environments.[10][11] Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule, and tetramethylsilane (TMS) will be used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[12]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
Instrument Tuning: The NMR spectrometer (e.g., 400 MHz) is tuned and the magnetic field is shimmed on the sample to ensure high resolution.
-
¹H NMR Acquisition: A standard one-pulse ¹H experiment is run. Key parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are used to obtain a good signal-to-noise ratio and reliable integration for quaternary carbons.[10]
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
Predicted ¹H NMR Spectrum
The molecule has two distinct types of protons: two methylene protons (on C2) and three aromatic protons.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.6 | Singlet (s) | 2H | H-2 | Methylene protons adjacent to a carbonyl and an ether oxygen. No adjacent protons to couple with. |
| ~7.7 | Doublet (d) | 1H | H-4 | Aromatic proton ortho to the carbonyl group, deshielded. Coupled to H-6 (meta coupling). |
| ~7.5 | Doublet of doublets (dd) | 1H | H-6 | Aromatic proton coupled to H-4 (meta) and H-7 (ortho). |
| ~7.0 | Doublet (d) | 1H | H-7 | Aromatic proton ortho to the ether oxygen, relatively shielded. Coupled to H-6 (ortho). |
Predicted ¹³C NMR Spectrum
The molecule has 8 carbon atoms, all in unique chemical environments, and thus should display 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C-3 | Ketone carbonyl carbon, highly deshielded.[13] |
| ~175 | C-7a | Quaternary carbon attached to two oxygens (lactone-like). |
| ~135 | C-5 | Aromatic carbon bonded to chlorine (inductive effect). |
| ~132 | C-3a | Quaternary aromatic carbon. |
| ~128 | C-4 | Aromatic CH carbon. |
| ~125 | C-6 | Aromatic CH carbon. |
| ~112 | C-7 | Aromatic CH carbon ortho to ether oxygen. |
| ~75 | C-2 | Methylene carbon (sp³) bonded to an oxygen atom. |
Integrated Spectroscopic Analysis Workflow
No single technique provides absolute structural proof. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. The workflow below illustrates how MS, IR, and NMR data are synthesized to build a self-validating case for the structure of this compound.
Caption: Integrated workflow for the spectroscopic confirmation of a molecule.
This integrated approach ensures trustworthiness. For example, the molecular formula from HRMS (C₈H₅ClO₂) is consistent with the functional groups seen in the IR (C=O, aromatic ring) and the number and types of signals in the ¹H and ¹³C NMR spectra. The presence of a carbonyl in the IR spectrum is validated by the characteristic downfield signal (~195 ppm) in the ¹³C NMR spectrum. Each piece of data corroborates the others, leading to an unambiguous structural assignment.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. 5-Chlorobenzofuran | 23145-05-3 | Benchchem [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. rsc.org [rsc.org]
- 6. chemconnections.org [chemconnections.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. 13Carbon NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929) [hmdb.ca]
- 13. chemguide.co.uk [chemguide.co.uk]
Reactivity of the benzofuran ring in 5-Chlorobenzofuran-3-one
An In-Depth Technical Guide to the Reactivity of the Benzofuran Ring in 5-Chlorobenzofuran-3-one
Authored by: Gemini, Senior Application Scientist
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] this compound, a halogenated derivative, presents a fascinating case study in heterocyclic reactivity due to the interplay of its constituent functional groups: the fused benzene and furan rings, a deactivating chloro-substituent, and an electron-withdrawing carbonyl group. This guide provides a comprehensive technical analysis of the molecule's reactivity, offering field-proven insights into its behavior in key chemical transformations. We will dissect the electronic landscape of the molecule to predict regioselectivity, detail robust experimental protocols for its derivatization, and explain the causal mechanisms behind these reactions, providing researchers and drug development professionals with a foundational understanding of this versatile chemical intermediate.
Molecular Architecture and Electronic Profile
This compound (CAS 3261-05-0) is a crystalline solid with the molecular formula C₈H₅ClO₂.[5][6] Its reactivity is not merely the sum of its parts but a complex interplay between the aromatic benzene ring, the electron-rich furan ring, and the substituents that adorn this core.
-
The Benzofuran Core: A fused heterocyclic system where the furan ring's oxygen atom influences the electronic distribution of the entire scaffold.[7]
-
C5-Chloro Group: An electron-withdrawing group via induction, which deactivates the benzene ring towards electrophilic attack. However, through resonance, its lone pairs are ortho-, para-directing.
-
C3-Carbonyl Group: A powerful electron-withdrawing group that significantly deactivates the entire ring system, particularly the furan moiety, towards electrophilic substitution. Conversely, it activates the adjacent C2 position for nucleophilic attack and condensation reactions.
This unique combination of functional groups dictates three primary zones of reactivity: the benzene ring, the furan ring (specifically the C2 position), and the C3-carbonyl group itself.
Zone 1: Reactivity of the Benzene Ring
Theoretical Basis: Electrophilic Aromatic Substitution (EAS)
Predicting the site of electrophilic attack on the benzene portion of this compound requires an analysis of the competing directing effects of the substituents.
-
Activating Group: The furan oxygen atom acts as an activating, ortho-, para-directing group for the benzene ring, enhancing electron density at positions C4 and C7.
-
Deactivating, Directing Group: The C5-chloro atom is deactivating due to its inductive effect but directs incoming electrophiles to its ortho (C4, C6) and para (not applicable) positions through resonance.
-
Deactivating Group: The C3-carbonyl group strongly deactivates the entire molecule through resonance, pulling electron density away from the benzene ring.
Synthesis of Effects: The directing effects of the furan oxygen and the chlorine atom converge on the C4 and C6 positions. Therefore, these are the most probable sites for electrophilic aromatic substitution, with C4 being potentially more favored due to reinforcement from both the oxygen and chlorine.
Experimental Protocol: Bromination of the Benzene Ring
This protocol describes a standard method for the regioselective bromination of an activated aromatic ring, adapted for the this compound scaffold. The choice of N-Bromosuccinimide (NBS) as the bromine source provides a controlled, low-concentration supply of electrophilic bromine, minimizing side reactions.
Objective: To introduce a bromine atom onto the benzene ring, likely at the C4 or C6 position.
Table 1: Reagents and Materials for Bromination
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |
| This compound | C₈H₅ClO₂ | 168.58 | 1.0 mmol (168.6 mg) | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 mmol (195.8 mg) | Brominating Agent |
| Acetic Acid | CH₃COOH | 60.05 | 10 mL | Solvent |
| Round-bottom flask (25 mL) | - | - | 1 | Reaction Vessel |
| Magnetic stirrer and stir bar | - | - | 1 | Agitation |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Quenching/Neutralizer |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 3 x 15 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |
Step-by-Step Methodology:
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (168.6 mg, 1.0 mmol).
-
Dissolution: Add 10 mL of glacial acetic acid to the flask and stir at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Add N-Bromosuccinimide (195.8 mg, 1.1 mmol) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Quenching: Once the reaction is complete, pour the mixture into 50 mL of cold water. Carefully neutralize the solution by slowly adding saturated sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the brominated product(s).
Causality and Insights: Acetic acid is chosen as the solvent because it is polar enough to dissolve the reactants and is unreactive towards the brominating agent. The reaction is performed at room temperature to control selectivity and prevent potential over-bromination. The aqueous workup and extraction are standard procedures to remove the succinimide byproduct and residual acid before purification.
Diagram 1: Experimental Workflow for Electrophilic Bromination This diagram outlines the logical sequence of operations for the synthesis, from initial setup to the final purified product.
Caption: Workflow for the electrophilic bromination of this compound.
Zone 2: Reactivity of the Furan Ring
The C3-carbonyl group profoundly influences the furan ring's reactivity. It withdraws electron density, making electrophilic attack on the furan ring highly unfavorable. However, this same electronic pull renders the protons at the C2 position acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions at C2.
Experimental Protocol: Knoevenagel Condensation
This protocol details the base-catalyzed condensation of this compound with an active methylene compound, malononitrile, at the C2 position. This reaction is a classic example of exploiting the acidity of the C2-protons.
Objective: To synthesize 2-(dicyanomethylene)-5-chlorobenzofuran-3(2H)-one.
Table 2: Reagents and Materials for Knoevenagel Condensation
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |
| This compound | C₈H₅ClO₂ | 168.58 | 1.0 mmol (168.6 mg) | Starting Material |
| Malononitrile | CH₂(CN)₂ | 66.06 | 1.0 mmol (66.1 mg) | Active Methylene Cmpd |
| Piperidine | C₅H₁₁N | 85.15 | Catalytic (0.1 mmol) | Base Catalyst |
| Ethanol | C₂H₅OH | 46.07 | 15 mL | Solvent |
| Round-bottom flask (50 mL) | - | - | 1 | Reaction Vessel |
| Reflux Condenser | - | - | 1 | Prevent Solvent Loss |
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, combine this compound (168.6 mg, 1.0 mmol) and malononitrile (66.1 mg, 1.0 mmol).
-
Solvent Addition: Add 15 mL of ethanol to the flask.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 10 µL, 0.1 mmol) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2-4 hours, with stirring.
-
Crystallization: Upon completion (monitored by TLC), remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven to yield the pure condensed product.
Causality and Insights: Piperidine, a weak organic base, is sufficient to deprotonate the highly acidic malononitrile. The resulting carbanion then attacks the C2 position. The reaction is driven to completion by the formation of a stable, highly conjugated product. Ethanol is an ideal solvent as it dissolves the reactants and is compatible with the basic catalyst.
Diagram 2: Generalized Mechanism for Knoevenagel Condensation This diagram illustrates the key mechanistic steps of the base-catalyzed condensation at the C2/C3 positions.
Caption: Mechanistic pathway for the Knoevenagel condensation reaction.
Zone 3: Reactivity of the C3-Carbonyl Group
The carbonyl group at C3 behaves as a typical ketone and is a prime site for a multitude of transformations common in synthetic and medicinal chemistry. These reactions allow for the introduction of diverse functional groups, making this compound a valuable scaffold for building molecular libraries.
Key Transformations and Applications
-
Reduction: The carbonyl can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride (NaBH₄), yielding 5-chloro-2,3-dihydrobenzofuran-3-ol. This introduces a chiral center and a site for further functionalization (e.g., ether or ester formation).
-
Oxime/Hydrazone Formation: Reaction with hydroxylamine or hydrazine derivatives provides access to oximes and hydrazones, respectively. These derivatives are often used to alter the parent molecule's polarity, stability, and biological activity.
-
Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents allows for the installation of alkyl or aryl groups at the C3 position, forming tertiary alcohols.
Experimental Protocol: Reduction to an Alcohol
This protocol provides a reliable method for the reduction of the C3-carbonyl to a secondary alcohol using sodium borohydride.
Objective: To synthesize 5-chloro-2,3-dihydrobenzofuran-3-ol.
Table 3: Reagents and Materials for Carbonyl Reduction
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |
| This compound | C₈H₅ClO₂ | 168.58 | 1.0 mmol (168.6 mg) | Starting Material |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 mmol (56.7 mg) | Reducing Agent |
| Methanol | CH₃OH | 32.04 | 20 mL | Solvent |
| Erlenmeyer flask (50 mL) | - | - | 1 | Reaction Vessel |
| Ice Bath | - | - | 1 | Temperature Control |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | Quenching |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 3 x 15 mL | Extraction Solvent |
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (168.6 mg, 1.0 mmol) in 20 mL of methanol in a 50 mL Erlenmeyer flask.
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C.
-
Reagent Addition: While stirring at 0°C, add sodium borohydride (56.7 mg, 1.5 mmol) slowly in small portions.
-
Reaction: Continue stirring the reaction at 0°C for 30 minutes, then remove the ice bath and stir for an additional 1 hour at room temperature.
-
Quenching: Cool the mixture back to 0°C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (monitor with pH paper).
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
-
Purification: If necessary, purify the product via flash chromatography (silica gel, hexane/ethyl acetate).
Causality and Insights: Methanol is a protic solvent that is compatible with NaBH₄. The reaction is performed at 0°C initially to control the rate of reduction and improve selectivity. A slight excess of NaBH₄ is used to ensure complete conversion. Acidic workup is critical for destroying any remaining reducing agent and protonating the intermediate alkoxide to form the final alcohol product.
Diagram 3: Derivative Synthesis Pathways from C3-Carbonyl This diagram shows the versatility of the C3-carbonyl as a synthetic handle for creating a family of related compounds.
Caption: Synthetic utility of the C3-carbonyl in this compound.
Conclusion
The reactivity of this compound is a nuanced subject governed by the electronic push-and-pull of its functional groups. While the benzene ring is amenable to controlled electrophilic substitution at the C4 and C6 positions, the furan ring is largely deactivated towards electrophiles. Instead, the true synthetic power of the furan moiety is unlocked through the acidity of the C2 protons, enabling a host of condensation reactions. Finally, the C3-carbonyl group serves as a reliable and versatile handle for introducing molecular diversity through well-established ketone chemistry. A thorough understanding of these three reactive zones allows researchers to strategically and efficiently utilize this compound as a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. mdpi.com [mdpi.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. Benzofuran - Wikipedia [en.wikipedia.org]
The Strategic Utility of 5-Chlorobenzofuran-3-one in Contemporary Drug Discovery and Agrochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Chlorobenzofuran-3-one, a halogenated heterocyclic ketone, has emerged as a pivotal structural motif and a versatile synthetic intermediate in the fields of medicinal chemistry and agrochemical science. Its intrinsic reactivity, characterized by a strategically positioned chloro substituent and a modifiable carbonyl group, provides a robust platform for the generation of diverse molecular libraries with a wide spectrum of biological activities. This guide elucidates the core chemical principles of this compound, explores its application in the synthesis of high-value bioactive molecules, and provides detailed, field-proven experimental protocols. We will delve into the causality behind synthetic strategies, offering insights into how the unique electronic and steric properties of this scaffold can be leveraged to achieve desired therapeutic and agrochemical outcomes. Particular emphasis will be placed on its role in the development of novel anticancer, antimicrobial, and kinase-inhibiting agents.
Foundational Profile of this compound
This compound, also known as 5-chloro-1-benzofuran-3(2H)-one, is a pale yellow to orange solid organic compound.[1] Its core structure consists of a benzene ring fused to a furanone ring, with a chlorine atom at the 5-position. This seemingly simple molecule is endowed with a rich chemical reactivity that makes it a valuable starting material for organic synthesis.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction design, and purification.
| Property | Value | Reference |
| CAS Number | 3261-05-0 | [1] |
| Molecular Formula | C₈H₅ClO₂ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | Pale yellow to orange solid | [1] |
| Melting Point | 117 °C | [2] |
| Boiling Point | 304.3 °C at 760 mmHg | [2] |
| Purity | ≥ 96% (typical) | [3] |
| Solubility | Sparingly soluble in water | [4] |
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount when handling this compound.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) for detailed information.
The Synthetic Versatility of the this compound Scaffold
The research value of this compound lies in its potential to serve as a scaffold for the synthesis of more complex molecules. The chlorine atom and the carbonyl group are key functional handles that allow for a variety of chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Synthesis and in vitro antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of Benzofuranones
Abstract
The benzofuranone core, a deceptively simple heterocyclic scaffold, has captivated chemists and pharmacologists for over a century. From its early discovery as a synthetic curiosity to its current status as a privileged structure in medicinal chemistry, the journey of the benzofuranone is a testament to the power of fundamental research in driving therapeutic innovation. This in-depth technical guide provides a comprehensive overview of the history, synthetic evolution, and diverse biological activities of benzofuranone compounds. We will delve into the seminal discoveries that first brought this scaffold to light, explore the myriad of classical and contemporary synthetic strategies for its construction, and illuminate the intricate signaling pathways through which benzofuranone derivatives exert their potent anticancer, antifungal, antiviral, and antioxidant effects. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile and enduring class of compounds.
A Historical Perspective: From Distillation to Natural Discovery
The story of the benzofuranone begins not in the vibrant hues of a natural extract, but in the rudimentary glassware of 19th-century organic chemistry. In a landmark 1884 experiment, Adolf von Baeyer and Paul Fritsch first synthesized benzofuran-2(3H)-one , also known as 2-coumaranone, through the simple distillation of (2-hydroxyphenyl)acetic acid.[1] This foundational discovery laid the groundwork for the exploration of this new class of heterocyclic compounds.
It would be several decades before the benzofuranone scaffold was identified in nature. In 1940, the first aurones , a subclass of benzofuranones characterized by a benzylidene substituent at the 2-position, were isolated from flowering plants.[2] These naturally occurring pigments are responsible for the golden-yellow hues of many flowers, such as snapdragons and cosmos.[3] The discovery of aurones in nature provided a crucial link between the synthetic curiosities of the laboratory and the vast chemical diversity of the botanical world, hinting at the potential biological significance of the benzofuranone core.
The Synthetic Chemist's Toolkit: Constructing the Benzofuranone Core
The versatility of the benzofuranone scaffold is matched only by the ingenuity of the synthetic methods developed for its construction. Over the years, a diverse array of strategies has emerged, ranging from classical condensation reactions to sophisticated transition-metal-catalyzed cross-couplings.
Classical Approaches: The Foundations of Benzofuranone Synthesis
The earliest methods for benzofuranone synthesis relied on fundamental organic reactions, many of which are still in use today.
-
Intramolecular Cyclization of 2-Hydroxyphenylacetic Acids: This direct and atom-economical approach, first demonstrated by von Baeyer and Fritsch, remains a cornerstone of benzofuran-2(3H)-one synthesis.[1] The reaction is typically carried out under dehydrating conditions, often with acid catalysis.
Experimental Protocol: Synthesis of Benzofuran-2(3H)-one from 2-Hydroxyphenylacetic Acid [4][5]
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-hydroxyphenylacetic acid (1 equivalent), a suitable water-carrying agent (e.g., toluene, xylene), and a catalytic amount of a strong acid (e.g., silica sulfonic acid, p-toluenesulfonic acid).[4][5]
-
Heat the mixture to reflux and monitor the reaction progress by collecting the water generated in the Dean-Stark trap.
-
Upon completion of the reaction (typically when no more water is collected), cool the reaction mixture to room temperature.
-
If a solid catalyst is used, it can be recovered by filtration.
-
Remove the solvent under reduced pressure to yield the crude benzofuran-2(3H)-one.
-
The product can be further purified by recrystallization or column chromatography.
-
-
Oxidative Cyclization of 2'-Hydroxychalcones to Aurones: This method is particularly important for the synthesis of the aurone subclass of benzofuranones. The reaction involves the oxidation of a 2'-hydroxychalcone precursor, which can be readily prepared via a Claisen-Schmidt condensation.[6][7]
Experimental Protocol: Synthesis of Aurones from 2'-Hydroxychalcones [6][7]
-
Step 1: Synthesis of the 2'-Hydroxychalcone Precursor: In a suitable solvent (e.g., ethanol), dissolve 2'-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent). Add a strong base (e.g., aqueous NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice-water and acidify to precipitate the 2'-hydroxychalcone, which is then collected by filtration.[7]
-
Step 2: Oxidative Cyclization: Dissolve the 2'-hydroxychalcone (1 equivalent) in pyridine. Add a stoichiometric amount of mercury(II) acetate and reflux the mixture for several hours.[6][8]
-
Cool the reaction mixture, pour it into ice-water, and acidify.
-
The precipitated aurone is collected by filtration and can be purified by recrystallization.
-
Modern Methodologies: Precision and Efficiency in Benzofuranone Synthesis
The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and benzofuranones are no exception. These modern methods offer greater control over regioselectivity and functional group tolerance.
-
Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization: This powerful strategy allows for the direct formation of the benzofuranone ring from readily available starting materials, such as phenylacetic acids.[9]
Experimental Protocol: Palladium-Catalyzed Synthesis of Benzofuranones [10]
-
To a flame-dried Schlenk tube, add the substituted phenylacetic acid (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., a phosphine ligand).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a base (e.g., KOAc) and a suitable solvent.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete.
-
After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.
-
-
Metal-Free Tandem Reactions: In recent years, there has been a growing interest in developing metal-free synthetic methods. One such approach for the synthesis of 3,3-disubstituted benzofuranones involves a tandem Friedel-Crafts/lactonization reaction catalyzed by a strong acid like perchloric acid (HClO₄).[9]
Diagram: Synthetic Pathways to Benzofuranones
Caption: Key synthetic routes to the benzofuranone core.
Biological Significance: A Privileged Scaffold in Drug Discovery
The benzofuranone scaffold is a recurring motif in a vast number of biologically active natural products and synthetic compounds. Its rigid, planar structure and the presence of a lactone functionality make it an ideal platform for interacting with a variety of biological targets.
Anticancer Activity
Benzofuranone derivatives have demonstrated potent anticancer activity through a variety of mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
-
Inhibition of Protein Kinases: Many benzofuranone-containing molecules act as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[9][11][12] For example, certain benzofuran derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2) and Pim-1 kinase, both of which are implicated in the progression of various cancers.[11][12][13]
-
Modulation of the mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a central regulator of cell metabolism and growth, and its dysregulation is a hallmark of many cancers.[14] Several benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, leading to decreased cell proliferation and survival.[11][12][14][15][16]
-
Induction of Apoptosis: Benzofuranones can also induce programmed cell death, or apoptosis, in cancer cells. Some derivatives have been shown to arrest the cell cycle in the G2/M phase and disrupt mitotic spindle formation, ultimately leading to apoptosis.[17]
Diagram: Anticancer Mechanisms of Benzofuranones
Caption: Key signaling pathways targeted by anticancer benzofuranones.
Antifungal Activity
The emergence of drug-resistant fungal infections has created an urgent need for new antifungal agents. Benzofuranone derivatives have shown promise in this area, with some compounds exhibiting potent activity against a broad range of pathogenic fungi.[18][19][20] The primary mechanism of action for many antifungal benzofuranones involves the disruption of calcium homeostasis.[18][19] These compounds can mobilize intracellular calcium, leading to a fungicidal effect.[18][19] Some derivatives also target fungal-specific enzymes, such as N-myristoyltransferase, which is essential for fungal viability.[21]
Antiviral Activity
Benzofuranones have also been investigated for their antiviral properties.[22][23] Certain derivatives have shown inhibitory activity against human immunodeficiency virus (HIV) by targeting key viral enzymes such as reverse transcriptase and protease.[23][24] Others have demonstrated activity against the hepatitis C virus (HCV) NS3-4A protease, an enzyme crucial for viral replication.[22][23] More recently, novel spiro-benzofuranone derivatives have been identified as specific inhibitors of influenza B virus.[25]
Antioxidant Activity
Many benzofuranone derivatives possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[22][26] The antioxidant activity is often enhanced by the presence of hydroxyl groups on the aromatic ring.[26] The mechanism of action is believed to involve hydrogen atom transfer from the benzofuranone to a free radical, thereby neutralizing it.[1][27]
Future Perspectives and Conclusion
The journey of the benzofuranone scaffold is far from over. Its rich history, coupled with the continuous development of novel synthetic methodologies and a deeper understanding of its biological activities, ensures its continued relevance in the field of drug discovery. Future research will likely focus on the development of more selective and potent benzofuranone derivatives, the elucidation of novel biological targets, and the exploration of new therapeutic applications. The enduring legacy of the benzofuranone serves as a powerful reminder that even the simplest of molecular scaffolds can hold the key to solving complex biological puzzles and addressing unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpab.com [ijpab.com]
- 9. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 5-Chlorobenzofuran-3-one in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chlorobenzofuran-3-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a predictive framework for its behavior in various common organic solvents, and offers a detailed experimental protocol for precise solubility determination.
Introduction: The Significance of Solubility for this compound
This compound, with the chemical formula C₈H₅ClO₂, is a heterocyclic organic compound that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in these applications is profoundly influenced by its solubility, a critical physical property that dictates its behavior in reaction mixtures, purification processes, and formulation development. Understanding and quantifying the solubility of this compound in various organic solvents is paramount for optimizing synthetic yields, ensuring purity, and developing effective delivery systems for potential therapeutic agents.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust framework for predicting its solubility based on fundamental chemical principles. Furthermore, a detailed experimental protocol is provided to empower researchers to determine these values empirically.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The molecular structure of this compound provides key insights into its expected solubility.
Key Structural Features Influencing Solubility:
-
Benzofuran Core: The fused benzene and furan rings create a largely nonpolar, aromatic system.
-
Ketone Group (C=O): The carbonyl group introduces a significant dipole moment, making this region of the molecule polar and capable of acting as a hydrogen bond acceptor.
-
Chlorine Atom (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity and can participate in dipole-dipole interactions.
-
Ether Linkage (-O-): The oxygen atom in the furan ring is also electronegative and can act as a hydrogen bond acceptor.
Based on these features, this compound can be classified as a moderately polar compound. Its solubility will be highest in solvents that can effectively interact with its polar functional groups while also accommodating its nonpolar aromatic core.
Predictive Solubility in Different Solvent Classes:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are expected to be effective at dissolving this compound. Their ability to engage in strong dipole-dipole interactions with the ketone and chloro groups will facilitate the dissolution process.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Alcohols are also predicted to be good solvents. They can act as hydrogen bond donors to the ketone and ether oxygens, leading to favorable solute-solvent interactions. However, as the alkyl chain of the alcohol increases, its polarity decreases, which may lead to a slight reduction in solubility.
-
Moderately Polar Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF)): These solvents are likely to exhibit moderate to good solubility for this compound. Their polarity is sufficient to interact with the polar functionalities of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The solubility in nonpolar solvents is expected to be limited. While the nonpolar aromatic core has some affinity for these solvents, the polar functional groups will hinder dissolution.
-
Aqueous Solubility: As noted in some sources, this compound is sparingly soluble in water.[1] The large, nonpolar aromatic portion of the molecule dominates its interaction with the highly polar water molecules.
Illustrative Solubility Data
| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) | Predicted Solubility (g/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | > 100 |
| N,N-Dimethylformamide (DMF) | 6.4 | > 100 | > 100 | |
| Acetonitrile | 5.8 | 30 - 60 | 30 - 60 | |
| Acetone | 5.1 | 20 - 40 | 20 - 40 | |
| Polar Protic | Methanol | 5.1 | 40 - 70 | 40 - 70 |
| Ethanol | 4.3 | 25 - 50 | 25 - 50 | |
| Isopropanol | 3.9 | 15 - 30 | 15 - 30 | |
| Moderately Polar | Dichloromethane (DCM) | 3.1 | 50 - 80 | 50 - 80 |
| Tetrahydrofuran (THF) | 4.0 | 40 - 70 | 40 - 70 | |
| Ethyl Acetate | 4.4 | 10 - 25 | 10 - 25 | |
| Nonpolar | Toluene | 2.4 | 5 - 15 | 5 - 15 |
| Diethyl Ether | 2.8 | 5 - 10 | 5 - 10 | |
| Hexane | 0.1 | < 1 | < 1 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound.[3] This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in a filtered aliquot of the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. A visible excess of undissolved solid is necessary to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature bath on an orbital shaker. Equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches thermodynamic equilibrium. The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. The concentration of this compound is determined by comparing its response (e.g., peak area) to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be controlled during experimental determination.[4][5]
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[6] Therefore, maintaining a constant and recorded temperature is crucial for reproducible results.
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[4]
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.
-
Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.
-
pH (in aqueous or protic solvents): While this compound does not have strongly acidic or basic groups, extreme pH values could potentially lead to degradation over long equilibration times, affecting the results.
Diagram of Influencing Factors
Caption: Key factors influencing the solubility of an organic compound.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While readily available quantitative data is scarce, a thorough understanding of its molecular structure allows for reliable predictions of its solubility behavior. The detailed experimental protocol outlined herein provides a clear and robust method for researchers to empirically determine these crucial values. Accurate solubility data is essential for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug development, where it serves as a key synthetic intermediate.
References
A Technical Guide to Determining the Thermochemical Properties of 5-Chlorobenzofuran-3-one
Abstract
5-Chlorobenzofuran-3-one is a heterocyclic compound utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Despite its importance, a comprehensive, publicly available dataset on its fundamental thermochemical properties, such as the standard enthalpy of formation (ΔfH°), is notably absent. This guide provides researchers, process chemists, and drug development professionals with a detailed framework for determining these critical thermodynamic parameters. We will explore both established experimental techniques and modern computational methods, offering step-by-step protocols and explaining the causality behind key procedural choices. This document serves not as a repository of existing data, but as a practical manual for its generation and validation, ensuring scientific integrity and enabling safer, more efficient chemical process development.
Introduction: The Need for Thermochemical Data
The thermochemical properties of a compound are fundamental to understanding its stability and reactivity.[2] For a molecule like this compound (C8H5ClO2), which serves as a precursor in multi-step syntheses, this data is invaluable.[1][3] Specifically, the standard enthalpy of formation is a cornerstone for:
-
Process Safety and Hazard Analysis: Calculating the heat of reaction for synthesis or decomposition pathways is critical for identifying potential thermal runaways and designing appropriate safety controls for scale-up operations.
-
Reaction Optimization: Understanding the thermodynamics of a reaction allows for the optimization of conditions (temperature, pressure) to maximize yield and minimize energy consumption.
-
Computational Modeling: Accurate thermochemical data serves as a crucial input for developing reliable kinetic and process models, accelerating development timelines.[4]
Given the lack of published experimental values for this compound, this guide presents two robust, complementary methodologies for its determination: experimental combustion calorimetry and ab initio computational thermochemistry.
Part I: Experimental Determination via Rotating-Bomb Calorimetry
The most direct experimental route to determine the standard enthalpy of formation of a chlorinated organic compound is through combustion calorimetry.[5][6] Due to the formation of corrosive products like chlorine and hydrochloric acid, a specialized rotating-bomb calorimeter is required to ensure all products are dissolved in a capture solution for accurate analysis.[7][8]
Principle of the Method
The sample is completely combusted in a high-pressure oxygen environment inside a sealed vessel (the "bomb"). The heat released by the combustion (ΔcH°) is absorbed by the surrounding water bath, and the resulting temperature change is measured precisely.[9] By first calibrating the calorimeter with a substance of known heat of combustion (e.g., benzoic acid), the heat capacity of the system is determined.[10] The standard enthalpy of formation (ΔfH°) can then be calculated from the measured enthalpy of combustion using Hess's Law.
The combustion reaction for this compound (C8H5ClO2) is:
C₈H₅ClO₂(s) + 8 O₂(g) → 8 CO₂(g) + 2 H₂O(l) + HCl(aq)
Experimental Protocol
-
Calorimeter Calibration:
-
Accurately weigh a pellet of standard benzoic acid (approx. 1.0 g).
-
Place the pellet in the crucible inside the bomb. Attach a fuse wire of known length and mass to the electrodes, ensuring it touches the pellet.[11]
-
Add 1 mL of distilled water to the bomb to saturate the internal atmosphere.
-
Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.[10]
-
Submerge the bomb in the calorimeter bucket containing a precisely known mass of water.
-
Allow the system to reach thermal equilibrium, then ignite the sample. Record the temperature change until a stable final temperature is reached.
-
Calculate the heat capacity (C_cal) of the calorimeter using the known heat of combustion of benzoic acid.
-
-
Sample Measurement (this compound):
-
Repeat the procedure from step 1, using a pellet of this compound (approx. 0.8-1.0 g).
-
Crucial Modification for Halogens: Instead of pure water, add a dilute solution of arsenious oxide (As₂O₃) or sodium sulfite (Na₂SO₃) to the bomb before sealing. This solution quantitatively reduces any free Cl₂ formed during combustion to HCl, ensuring all chlorine is accounted for as aqueous HCl.[7][8]
-
After combustion, vent the bomb and carefully wash the interior with distilled water to collect all acidic products.
-
Analyze the resulting solution for total acidity (via titration) and chloride content (e.g., via silver nitrate titration or ion chromatography) to apply necessary thermochemical corrections.
-
-
Data Analysis (Washburn Corrections):
-
The raw data must be corrected to standard state conditions. This involves the "Washburn corrections," which account for:
-
Heat of formation of nitric acid from residual N₂ in the bomb.
-
Heat of solution and reduction of chlorine.
-
Correction of energy from the initial and final states to the standard isothermal state at 298.15 K.[12]
-
-
-
Calculation of Enthalpy of Formation:
-
The standard internal energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the calorimeter's heat capacity.
-
The standard enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔH = ΔU + Δn_gas(RT), where Δn_gas is the change in moles of gas in the combustion reaction.
-
Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law: ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants) ΔfH°(C₈H₅ClO₂) = [8 * ΔfH°(CO₂) + 2 * ΔfH°(H₂O) + ΔfH°(HCl)] - ΔcH°
-
Workflow Diagram
Caption: Experimental workflow for determining ΔfH° via bomb calorimetry.
Part II: Computational Prediction via Quantum Chemistry
When experimental determination is not feasible, or for complementary validation, ab initio computational chemistry provides a powerful tool for predicting thermochemical data.[13][14] High-accuracy composite methods, such as Gaussian-4 (G4) theory, are specifically designed to calculate thermochemical properties to "chemical accuracy" (typically within ±1 kcal/mol).[15][16]
Principle of the Method
These methods involve a series of calculations at different levels of theory and with different basis sets to approximate a highly accurate solution to the Schrödinger equation. The final energy is extrapolated and combined with corrections for zero-point vibrational energy (ZPVE), thermal contributions, and empirical adjustments to minimize systematic errors.[15] The enthalpy of formation is then calculated using the atomization method, where the molecule's calculated enthalpy is compared to the calculated and experimental enthalpies of its constituent atoms.
Computational Protocol (G4 Theory)
-
Geometry Optimization:
-
Frequency Calculation:
-
A vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G(2df,p)). This serves two purposes:
-
It confirms the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy) needed to convert the electronic energy at 0 K to enthalpy at 298.15 K.[18]
-
-
-
Single-Point Energy Calculations:
-
A series of high-level, single-point energy calculations are performed on the optimized geometry. G4 theory includes:
-
Extrapolation to the Hartree-Fock limit.
-
Calculations using coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), which provides a very accurate treatment of electron correlation.[15]
-
Corrections for diffuse functions, higher polarization functions, and other effects.
-
-
-
Total Energy Calculation:
-
The results from the various calculations are combined in a specific formula defined by the G4 method to yield a total, high-accuracy electronic energy at 0 K (E₀).
-
-
Enthalpy of Formation Calculation:
-
The standard enthalpy of formation at 298.15 K (ΔfH°₂₉₈) is calculated as follows: H₂₉₈(molecule) = E₀ + (H₂₉₈ - H₀) (where (H₂₉₈ - H₀) is the thermal correction from the frequency calculation) ΔfH°₂₉₈(molecule) = H₂₉₈(molecule) - Σ H₂₉₈(atoms, calc) + Σ ΔfH°₂₉₈(atoms, exp) (This compares the molecule's calculated enthalpy to the sum of its constituent atoms' calculated enthalpies, and then adds the well-known experimental enthalpies of formation for those atoms in their standard state.)
-
Workflow and Validation Diagram
Caption: Computational workflow including a crucial validation step.
Scientific Integrity: Validation and Data Trustworthiness
Neither experimental nor computational results should be accepted without rigorous validation.
-
Experimental Self-Validation: The protocol is self-validating through the initial calibration with a primary standard like benzoic acid. Reproducibility across multiple runs (typically 3-5) of the this compound sample is essential to establish precision and confidence in the final reported value.
-
Computational Cross-Validation: The trustworthiness of a computational result for an unknown molecule is established by running the exact same computational protocol on a structurally similar molecule for which high-quality experimental data exists.[13] For this case, Benzofuran is an ideal reference compound. By comparing the calculated ΔfH° of Benzofuran with its known experimental value from the NIST Chemistry WebBook, we can quantify the systematic error of the chosen computational method for this class of molecules.[19][20] This error margin can then be applied to the calculated value for this compound to provide a more realistic and trustworthy prediction.
Summary of Thermochemical Data (Hypothetical & Reference)
Since experimental data for the target compound is unavailable, the following tables present the necessary reference data for the validation protocol and a template for reporting the final results.
Table 1: Reference Data for Computational Validation
| Compound | Formula | Method | ΔfH° (liquid, 298.15 K) | ΔfH° (gas, 298.15 K) | Source |
| Benzofuran | C₈H₆O | Experimental | -18.7 ± 1.2 kJ/mol | 29.8 ± 1.2 kJ/mol | NIST[20] |
| Benzofuran | C₈H₆O | Calculated (G4) | To be determined | To be determined | This work |
| Error | Difference | Difference |
Table 2: Standard Enthalpies of Formation for Hess's Law Calculation
| Compound | Formula | State | ΔfH° (298.15 K, kJ/mol) | Source |
| Carbon Dioxide | CO₂ | gas | -393.51 ± 0.13 | NIST[12] |
| Water | H₂O | liquid | -285.83 ± 0.04 | NIST[12] |
| Hydrochloric Acid | HCl | aq | -167.16 | Standard Value[21] |
Table 3: Final Reported Thermochemical Data for this compound
| Property | Symbol | Value (kJ/mol) | Method |
| Standard Enthalpy of Combustion | ΔcH° | To be determined | Bomb Calorimetry |
| Standard Enthalpy of Formation | ΔfH° | To be determined | Bomb Calorimetry |
| Standard Enthalpy of Formation | ΔfH° | To be determined | G4 Theory (Validated) |
Conclusion
While the thermochemical data for this compound formation is not currently in the public domain, this guide provides two robust, scientifically-grounded pathways for its determination. The experimental approach via rotating-bomb calorimetry offers a direct physical measurement, while high-accuracy computational methods like G4 theory provide a powerful predictive tool. For the highest confidence, these methods should be used in concert, with the computational results validated against known data for a structural analog like benzofuran. By following these detailed protocols, researchers and drug development professionals can generate the critical data needed to ensure process safety, optimize synthetic routes, and accelerate the development of new chemical entities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Machine learning applications for thermochemical and kinetic property prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpyro.co.uk [jpyro.co.uk]
- 6. reddit.com [reddit.com]
- 7. scilit.com [scilit.com]
- 8. scimed.co.uk [scimed.co.uk]
- 9. Bomb Calorimetry [chemistrylabs.uoguelph.ca]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. biopchem.education [biopchem.education]
- 12. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational chemistry - Wikipedia [en.wikipedia.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Doubly hybrid density functional for accurate descriptions of nonbond interactions, thermochemistry, and thermochemical kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Benzofuran [webbook.nist.gov]
- 20. Benzofuran [webbook.nist.gov]
- 21. sistemas.eel.usp.br [sistemas.eel.usp.br]
Methodological & Application
Application Note & Protocol: A Robust Protocol for the Synthesis of 5-Chlorobenzofuran-3-one Derivatives
Abstract
Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The 5-chlorobenzofuran-3-one scaffold, in particular, serves as a valuable intermediate for the development of novel therapeutic agents and functional materials.[3] This guide provides a detailed, field-proven protocol for the synthesis of this compound, centered around a pivotal intramolecular Friedel-Crafts acylation. We delve into the causality behind experimental choices, offer comprehensive step-by-step instructions, and present a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzofuran Core
The benzofuran ring system, an isostere of indole, is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[4][5] Its unique electronic and structural properties allow for diverse interactions with biological targets. The incorporation of a chlorine atom at the 5-position can significantly modulate a molecule's lipophilicity and metabolic stability, often enhancing its pharmacological profile. The ketone at the 3-position (an aurone substructure) provides a reactive handle for further derivatization, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[6]
This protocol focuses on a reliable and scalable synthesis of the core this compound nucleus, a critical building block for creating libraries of novel derivatives.
The Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The construction of the benzofuran-3-one ring system is efficiently achieved through an intramolecular Friedel-Crafts acylation of a corresponding phenoxyacetic acid derivative.[7] This classic electrophilic aromatic substitution reaction offers a direct and high-yielding pathway to the desired bicyclic structure.[8]
The overall strategy involves two key stages:
-
Synthesis of the Precursor: Preparation of 2-(4-chlorophenoxy)acetic acid from 4-chlorophenol. This step establishes the necessary carbon framework and positions the reactive groups appropriately.
-
Cyclization: Conversion of the carboxylic acid to an acyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation to forge the furanone ring.
Below is a conceptual workflow of the synthetic pathway.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. jocpr.com [jocpr.com]
- 5. bepls.com [bepls.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Leveraging 5-Chlorobenzofuran-3-one for the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of 5-Chlorobenzofuran-3-one
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[1][2] Within this important class of heterocycles, this compound (also known as 5-Chloro-3(2H)-benzofuranone) emerges as a highly versatile and reactive intermediate.[3][4]
The strategic placement of a chlorine atom at the 5-position modifies the electronic properties of the benzofuran ring system, influencing its reactivity and the biological profile of its derivatives.[1] The ketone at the 3-position provides a critical reaction handle for a variety of chemical transformations, including nucleophilic additions, condensations, and rearrangements. This unique combination of features makes this compound an invaluable starting material for accessing complex molecular architectures in drug discovery programs, particularly in the development of novel agents targeting neurological disorders.[3] This guide provides an in-depth exploration of its properties, safe handling protocols, and detailed synthetic applications.
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are paramount for the successful application of any chemical intermediate. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 3261-05-0 | [3][4] |
| Molecular Formula | C₈H₅ClO₂ | [3][5] |
| Molecular Weight | 168.58 g/mol | [3][5] |
| Appearance | Orange to pale yellow solid/crystalline powder | [3][4] |
| Melting Point | 117 °C | [6] |
| Boiling Point | 304.3 °C at 760 mmHg | [6] |
| Density | 1.428 g/cm³ | [6] |
| Purity | ≥ 96-98% (by HPLC) | [3] |
| Solubility | Sparingly soluble in water | [4] |
| Storage | Store at 0-8°C, sealed in a dry, cool place | [3][6] |
Safety & Handling Protocols
This compound is a chemical intermediate that requires careful handling to ensure personnel safety.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[7][8]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust is generated. Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8]
Handling & Storage:
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8][9]
-
Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials and foodstuffs.[6][8]
-
Grounding of equipment may be necessary to prevent fire caused by electrostatic discharge.[6]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9][10]
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Contact a Poison Information Centre or a doctor.[7][8]
Spill & Disposal:
-
For spills, use dry clean-up procedures to avoid generating dust.[8] Collect material in a sealed, labeled container for disposal.[8]
-
Prevent spillage from entering drains or water courses.[8]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9]
Core Synthetic Application: Knoevenagel Condensation for Bioactive Scaffolds
One of the most powerful applications of this compound is its use in condensation reactions to generate derivatives with extended conjugation and diverse functional groups. The Knoevenagel condensation, reacting the active methylene group of the benzofuranone with aldehydes or ketones, is a cornerstone transformation. This protocol details the synthesis of a benzylidene-benzofuranone derivative, a common scaffold in compounds investigated for antimicrobial and anticancer activities.
Protocol 1: Synthesis of (Z)-2-benzylidene-5-chlorobenzofuran-3(2H)-one
Rationale and Mechanistic Insight: This reaction proceeds via a base-catalyzed mechanism. A mild base, such as piperidine, deprotonates the α-carbon (C2) of the benzofuranone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting aldol adduct is rapid, driven by the formation of a thermodynamically stable, conjugated π-system. The choice of ethanol as a solvent is ideal as it readily dissolves the reactants and the catalyst, while its boiling point allows for effective reflux without requiring high temperatures that could promote side reactions.
Reaction Scheme:
Experimental Workflow Visualization
Caption: Workflow for Knoevenagel condensation.
Step-by-Step Methodology:
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.68 g, 10 mmol), absolute ethanol (30 mL), and benzaldehyde (1.06 g, 10 mmol).
-
Catalyst Addition: To the stirred suspension, add piperidine (0.2 mL) dropwise. The addition of the base is critical for initiating the reaction by generating the enolate.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system), observing the consumption of the starting material.
-
Product Isolation: After completion, cool the flask to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A yellow solid will precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual piperidine and other water-soluble impurities.
-
Purification: Dry the crude product under vacuum. For higher purity, the solid should be recrystallized from hot ethanol to yield bright yellow crystals of (Z)-2-benzylidene-5-chlorobenzofuran-3(2H)-one.
Core Synthetic Application: Synthesis of Hydrazine Derivatives
The carbonyl group of this compound can be readily converted into a hydrazine, which is a key intermediate for synthesizing a vast array of nitrogen-containing heterocycles like pyrazoles and triazoles.[11] These scaffolds are prevalent in many pharmaceutical agents.
Protocol 2: Synthesis of (5-chlorobenzofuran-3-yl)hydrazine
Rationale and Mechanistic Insight: This reaction is a classic condensation between a ketone and hydrazine hydrate to form a hydrazone, which then tautomerizes to the more stable hydrazine form. The reaction is typically acid-catalyzed, but in this case, heating under reflux in ethanol is sufficient to drive the reaction forward. The use of an excess of hydrazine hydrate ensures the complete conversion of the starting ketone. Ethanol is an effective solvent, and the final product precipitates upon cooling, simplifying isolation.
Reaction Scheme:
Experimental Workflow Visualization
Caption: Workflow for hydrazine derivative synthesis.
Step-by-Step Methodology:
-
Reagent Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, suspend this compound (1.68 g, 10 mmol) in ethanol (25 mL).
-
Hydrazine Addition: Add hydrazine hydrate (98%, 1.5 mL, approx. 30 mmol) to the flask. Using a threefold excess of hydrazine helps to drive the equilibrium towards the product.
-
Reaction Execution: Heat the mixture to reflux for 6-8 hours. The solid starting material will gradually dissolve as it reacts to form the soluble hydrazine derivative.
-
Product Isolation: After the reflux period, remove the heat source and cool the flask in an ice-water bath for 30-60 minutes to facilitate the precipitation of the product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold ethanol (2 x 10 mL) to remove unreacted hydrazine hydrate.
-
Purification: Dry the collected solid under vacuum. The crude product can be further purified by recrystallization from methanol to yield (5-chlorobenzofuran-3-yl)hydrazine as a crystalline solid.[11]
Conclusion
This compound stands out as a robust and versatile building block for pharmaceutical synthesis. Its defined reactivity at the C3-ketone and the influence of the C5-chloro substituent provide chemists with a reliable platform for constructing diverse and complex molecular libraries. The protocols detailed herein for condensation and hydrazine formation represent fundamental transformations that open gateways to novel heterocyclic systems with significant therapeutic potential. Mastery of the handling and synthetic application of this intermediate is a valuable asset for any researcher or scientist engaged in modern drug development.
References
- 1. 5-Chlorobenzofuran | 23145-05-3 | Benchchem [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. 5-CHLORO-BENZOFURAN-3-ONE - Safety Data Sheet [chemicalbook.com]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Application Notes & Protocols: 5-Chlorobenzofuran-3-one in Agrochemical Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
The benzofuran scaffold is a "privileged structure" in medicinal and agrochemical research, with derivatives exhibiting a wide range of biological activities, including antifungal, herbicidal, and insecticidal properties.[1][2][3] 5-Chlorobenzofuran-3-one, a key intermediate, offers a reactive and versatile platform for the synthesis of novel agrochemical candidates. This document provides an in-depth guide for researchers, outlining the strategic application of this compound in the development of new fungicides, herbicide safeners, and insecticides. We present detailed protocols for the synthesis of derivatives and their subsequent biological evaluation, underpinned by the scientific rationale for each experimental design choice.
Introduction: The Strategic Value of this compound
This compound (CAS No: 3261-05-0) is a heterocyclic ketone that serves as a high-value building block in synthetic chemistry.[4][5] Its structure is characterized by a benzofuran core, a reactive ketone at the 3-position, and a chlorine atom at the 5-position. The chlorine atom can influence the electronic properties of the molecule and provides a potential site for further modification, while the ketone group is an ideal handle for introducing structural diversity.
The inherent biological activity of the broader benzofuran class makes this scaffold particularly attractive for agrochemical discovery.[1][3] By using this compound as a starting material, research and development programs can rapidly generate libraries of novel compounds for screening against a variety of agricultural pests and diseases.
Physicochemical Properties
A foundational understanding of the starting material's properties is critical for reaction planning and formulation development.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClO₂ | [6][7] |
| Molecular Weight | 168.58 g/mol | [4][7] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 117 °C | [6] |
| Boiling Point | 304.3 °C at 760 mmHg | [6][7] |
| Density | 1.428 g/cm³ | [6][7] |
| Solubility | Sparingly soluble in water | [4] |
Core Structure and Synthetic Potential
The true value of this compound lies in the reactivity of the C2 methylene group adjacent to the carbonyl, which allows for a variety of condensation reactions to build molecular complexity.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 5-CHLORO-BENZOFURAN-3-ONE | 3261-05-0 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 5-CHLORO-BENZOFURAN-3-ONE - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols: Experimental Setups for Reactions Involving 5-Chlorobenzofuran-3-one
Introduction: The Strategic Importance of 5-Chlorobenzofuran-3-one
This compound, a pale yellow solid with the chemical formula C₈H₅ClO₂, is a heterocyclic ketone that has emerged as a highly versatile and valuable building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a benzofuran core fused with a ketone, presents multiple reactive sites that can be selectively targeted to construct complex molecular architectures.[1] The presence of the chlorine atom, a carbonyl group, and an adjacent active methylene group makes this compound a prime substrate for a variety of chemical transformations.
This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for three fundamental reaction classes involving this compound: Nucleophilic Addition, Knoevenagel Condensation, and Suzuki Cross-Coupling of a derivative. The methodologies are presented with an emphasis on the underlying chemical principles to empower users to not only replicate the results but also adapt these protocols for their specific synthetic targets.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, a thorough understanding of the reactant's properties and safety requirements is paramount.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 3261-05-0 | [1][2][4] |
| Molecular Formula | C₈H₅ClO₂ | [1][2][4] |
| Molecular Weight | 168.58 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 117 °C | [3] |
| Boiling Point | 304.3 °C at 760 mmHg | [2][3] |
| Density | 1.428 g/cm³ | [2][3] |
Safety & Handling Protocols:
This compound should be handled with appropriate care in a laboratory setting.[5][6]
-
Engineering Controls : Always work in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[5][7]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles.[5][7]
-
Handling : Avoid generating dust.[7] Use non-sparking tools for transfers.[5] Avoid contact with skin and eyes.[5]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][7][8]
Core Reactivity: A Mechanistic Overview
The synthetic utility of this compound stems from two primary reactive centers, which allow for orthogonal chemical modifications.
-
The Electrophilic Carbonyl Carbon (C3) : The carbonyl group is highly polarized, rendering the C3 carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This is the basis for nucleophilic addition reactions.[9][10]
-
The Active Methylene Group (C2) : The protons on the C2 carbon are acidic due to their position alpha to the carbonyl group. This allows for deprotonation by a mild base to form a nucleophilic enolate, which is the key intermediate in condensation reactions.[11]
Application Protocol 1: Nucleophilic Addition of a Grignard Reagent
This protocol details the 1,2-nucleophilic addition of a Grignard reagent to the carbonyl group, a robust method for forming C-C bonds and generating tertiary alcohols, which are prevalent motifs in drug candidates.[12]
Causality and Experimental Rationale
The Grignard reagent (e.g., Methylmagnesium bromide) is a potent nucleophile that irreversibly attacks the electrophilic carbonyl carbon.[10][12] The reaction must be conducted under strictly anhydrous and inert conditions, as Grignard reagents react violently with water and oxygen. The reaction is typically performed at a low temperature (0 °C) to control its exothermic nature and minimize side reactions. A mild acid quench (saturated NH₄Cl) is used to protonate the resulting alkoxide and neutralize any unreacted Grignard reagent without causing acid-catalyzed degradation of the product.
Table 2: Reagents for Grignard Addition
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 168.58 | 1.00 g | 5.93 |
| Methylmagnesium Bromide (3.0 M in ether) | - | 2.4 mL | 7.12 (1.2 eq) |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Na₂SO₄ | - | ~5 g | - |
Step-by-Step Protocol
-
Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen or argon atmosphere.
-
Reaction Setup : Add this compound (1.00 g, 5.93 mmol) to the flask, followed by anhydrous THF (30 mL). Stir until the solid is fully dissolved.
-
Cooling : Cool the flask to 0 °C in an ice-water bath.
-
Addition : Add methylmagnesium bromide solution (2.4 mL, 7.12 mmol) dropwise via syringe over 10 minutes. A color change or slight exotherm may be observed.
-
Reaction : Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) while maintaining cooling in the ice bath.
-
Work-up : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude tertiary alcohol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-CHLORO-BENZOFURAN-3-ONE - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 3261-05-0 [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 5-CHLORO-BENZOFURAN-3-ONE | 3261-05-0 [chemicalbook.com]
- 9. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 5-Chlorobenzofuran-3-one as a Cornerstone in Modern Organic Synthesis
Abstract
5-Chloro-1-benzofuran-3(2H)-one is a highly versatile heterocyclic compound that has emerged as a pivotal building block in synthetic organic chemistry.[1][2] Its unique structural arrangement, featuring a reactive ketone, an acidic α-methylene group, and a chlorinated benzene ring, provides multiple handles for chemical modification. This guide offers an in-depth exploration of the reactivity and synthetic utility of 5-chlorobenzofuran-3-one, intended for researchers, chemists, and professionals in drug development. We will delve into its fundamental reactivity, showcase its application in the synthesis of complex bioactive molecules through detailed protocols, and provide expert insights into experimental design and causality.
Introduction: The Strategic Value of this compound
The benzofuran nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antitumor, antibacterial, antioxidant, and antiviral properties.[3][4] this compound, a specific derivative, capitalizes on this core structure, enhancing its reactivity and utility as a synthetic intermediate. The presence of the chlorine atom at the 5-position not only influences the electronic properties of the aromatic ring but also provides a potential site for cross-coupling reactions.
This compound is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of advanced agrochemicals and materials.[1] Its value lies in its ability to participate in diverse chemical transformations, such as nucleophilic additions, condensations, and palladium-catalyzed functionalizations, allowing for the construction of complex molecular architectures.[1][5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 3261-05-0 | [1][2][6] |
| Molecular Formula | C₈H₅ClO₂ | [1][6] |
| Molecular Weight | 168.58 g/mol | [1][6] |
| Appearance | Orange to pale yellow solid/crystalline powder | [1][2] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Sparingly soluble in water | [2] |
| Storage | Store at 0-8°C | [1] |
Core Reactivity and Mechanistic Rationale
The synthetic versatility of this compound stems from three primary reactive zones within its structure. Understanding the inherent reactivity of these sites allows for the rational design of synthetic routes.
Caption: Key reactive sites of this compound.
-
Site A (C2 Methylene Position): The protons on the carbon adjacent to the carbonyl group are acidic due to resonance stabilization of the resulting enolate anion. This site is the hub for C-C and C-X bond formation via alkylation, arylation, and condensation reactions. The formation of an enolate is the critical first step, typically achieved with a suitable base, which dictates the subsequent reaction pathway.
-
Site B (C3 Carbonyl Group): The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to reactions such as Wittig olefination, Grignard additions, and reductive amination. A particularly useful transformation is the condensation with hydrazine derivatives to form hydrazones, which can serve as precursors to further heterocyclic systems or as bioactive molecules themselves.[7]
-
Site C (C5 Chloro-Substituent): The chlorine atom on the aromatic ring opens the door to modern transition-metal-catalyzed cross-coupling reactions. While requiring more forcing conditions than reactions at Sites A or B, palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations can be employed to introduce complex aryl, vinyl, or amino substituents, dramatically increasing molecular complexity.
Application in Bioactive Molecule Synthesis
The true power of this compound is demonstrated in its application as a scaffold for molecules with significant biological activity. Its derivatives have shown promise as antibacterial, antifungal, and antitumor agents.[3][7]
Case Study: Synthesis of Antibacterial Hydrazone Derivatives
Research has shown that condensing benzofuran-3-ones with hydrazines can produce derivatives with potent antibacterial activity.[7] The resulting 1-(benzofuran-3-yl)-2-(benzylidene)hydrazine scaffold is a validated pharmacophore. The workflow for such a synthesis is straightforward yet powerful.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Elucidating the Biological Mechanism of Action for 5-Chlorobenzofuran-3-one: A Guide for Researchers
Introduction: The Enigmatic Potential of 5-Chlorobenzofuran-3-one
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Within this family, the benzofuran-3-one core has emerged as a particularly promising pharmacophore. Notably, derivatives of this structure have been identified as potent inhibitors of key signaling proteins, suggesting a rich therapeutic potential.[6][7][8]
This compound (CAS 3261-05-0) is a specific derivative characterized by a chlorine atom at the 5-position of the benzofuran ring.[9][10][11][12] While it is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, its specific mechanism of action in biological systems remains largely uncharacterized.[9] This document provides a comprehensive guide for researchers and drug development professionals to systematically investigate the mechanism of action of this compound, with a focus on plausible, evidence-based starting points derived from the activities of structurally related compounds.
Hypothesized Mechanisms of Action: Learning from Analogs
Based on the established biological activities of benzofuran-3-one and aurone (benzylidenebenzofuran-3-one) derivatives, two primary hypotheses for the mechanism of action of this compound can be proposed:
Hypothesis 1: Inhibition of Protein Kinase CK2
Recent studies have revealed that aurone derivatives are potent, submicromolar inhibitors of Protein Kinase CK2, a serine/threonine kinase implicated in various cancers and viral infections.[7][13][14][15][16] Given the structural similarity, it is plausible that this compound may also exert its effects by targeting this kinase.
Hypothesis 2: Inhibition of DRAK2
A high-throughput screening campaign identified benzofuran-3(2H)-one derivatives as novel inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2).[6][8][17] DRAK2 is a key regulator of apoptosis, and its inhibition has been shown to protect islet β-cells from cell death, suggesting a therapeutic strategy for diabetes.[6][8]
The following diagram illustrates these two potential signaling pathways that could be modulated by this compound.
Caption: Hypothesized signaling pathways for this compound.
Experimental Protocols for Hypothesis-Driven Investigation
To systematically test these hypotheses, a multi-pronged approach combining biochemical and cell-based assays is recommended. The following protocols provide a detailed framework for this investigation.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of recombinant human Protein Kinase CK2 and DRAK2.
Principle: This assay measures the ability of the compound to block the phosphorylation of a specific substrate by the kinase. The activity can be quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.
Materials:
-
Recombinant human Protein Kinase CK2 alpha (e.g., SignalChem, C22-10G)
-
Recombinant human DRAK2 (e.g., SignalChem, D03-10G)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
Specific peptide substrate for DRAK2 (e.g., Myelin Basic Protein)
-
ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4X kinase/substrate solution to each well.
-
Add 5 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of 4X ATP solution to initiate the reaction.
-
Final reaction volume: 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Summary:
| Compound | Target Kinase | IC50 (µM) |
| This compound | CK2 | TBD |
| This compound | DRAK2 | TBD |
| Staurosporine (Control) | CK2 | ~0.1 |
| Staurosporine (Control) | DRAK2 | ~0.05 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to either CK2 or DRAK2 in a cellular environment.
Principle: The binding of a small molecule to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining in the cell lysate after heat shock at various temperatures, with and without the compound. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Materials:
-
Cell line expressing endogenous levels of CK2 and DRAK2 (e.g., HEK293T, Jurkat)
-
This compound
-
DMSO
-
PBS
-
Protease and phosphatase inhibitor cocktails
-
Antibodies for Western blotting: anti-CK2 alpha, anti-DRAK2, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration of this compound (e.g., 10-50 µM) or DMSO for 1-2 hours.
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Include an unheated control (room temperature).
-
-
Cell Lysis:
-
Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against CK2, DRAK2, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for CK2 and DRAK2 at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.
-
Protocol 3: Analysis of Downstream Signaling by Western Blot
Objective: To assess the functional impact of this compound on the downstream signaling pathways of CK2 and DRAK2.
Procedure:
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a relevant time period (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Western Blotting:
-
For CK2: Probe for the phosphorylation of known CK2 substrates (e.g., phospho-Akt (Ser129), phospho-PTEN).
-
For DRAK2: Probe for markers of apoptosis, such as cleaved Caspase-3 and cleaved PARP.
-
-
Data Analysis: Quantify the changes in phosphorylation or protein cleavage relative to a loading control.
Protocol 4: Cell Viability and Apoptosis Assays
Objective: To determine the phenotypic consequences of treating cells with this compound.
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of this compound for 48-72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or SDS.
-
Measure the absorbance at 570 nm.
-
Calculate the GI50 (concentration for 50% growth inhibition).
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at concentrations around the GI50 value.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Data Interpretation and Path Forward
The results from these experiments should be integrated to build a comprehensive understanding of the mechanism of action of this compound.
-
Scenario 1: CK2 Inhibitor: If this compound shows potent inhibition of CK2 in the in vitro assay, stabilizes CK2 in the CETSA, and reduces the phosphorylation of CK2 substrates in cells, this would strongly support its role as a CK2 inhibitor. The observed cellular phenotype (e.g., decreased proliferation) should be consistent with CK2 inhibition.
-
Scenario 2: DRAK2 Inhibitor: If the compound potently inhibits DRAK2 in vitro, stabilizes it in cells, and induces apoptotic markers, this would point towards a DRAK2-mediated mechanism.
-
Scenario 3: Other Mechanisms: If this compound does not significantly affect either kinase but still exhibits a cellular phenotype, this would suggest an alternative mechanism of action. In this case, broader, unbiased approaches such as affinity chromatography coupled with mass spectrometry or transcriptomic profiling would be necessary to identify its molecular target(s).
By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - East China Normal University [pure.ecnu.edu.cn]
- 7. medchem.org.ua [medchem.org.ua]
- 8. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. echemi.com [echemi.com]
- 11. 5-CHLORO-BENZOFURAN-3-ONE | 3261-05-0 [chemicalbook.com]
- 12. 5-CHLORO-BENZOFURAN-3-ONE - Safety Data Sheet [chemicalbook.com]
- 13. Discovery of new aurone derivatives as submicromolar CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of new aurone derivatives as submicromolar CK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Bioactive Compounds from 5-Chlorobenzofuran-3-one
Introduction: The Strategic Value of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Within this chemical class, 5-Chlorobenzofuran-3-one stands out as a versatile and highly valuable starting material.[5] The presence of a chlorine atom at the 5-position enhances the molecule's reactivity and often contributes favorably to the biological efficacy of its derivatives, making it a focal point for medicinal chemists.[5][6] The ketone functionality at the 3-position and the active methylene group at the 2-position provide key reactive sites for building molecular complexity.
This guide provides an in-depth exploration of synthetic pathways originating from this compound to generate potent bioactive compounds. We will delve into the mechanistic rationale behind key transformations, provide detailed, field-tested protocols, and present data on the biological activities of the resulting molecules, with a primary focus on anticancer and antimicrobial applications.
Section 1: Foundational Synthetic Pathway: Aurone Synthesis via Knoevenagel Condensation
The most direct and widely exploited synthetic route from this compound is its condensation with various aromatic aldehydes to produce aurones (2-benzylidenebenzofuran-3(2H)-ones).[7] Aurones are a subclass of flavonoids recognized for their distinctive golden-yellow color and a broad range of pharmacological activities, including potent anticancer and antimicrobial effects.[8][9]
Mechanism and Experimental Rationale
The reaction proceeds via a Knoevenagel condensation, a variant of the aldol condensation. The causality behind this transformation is as follows:
-
Deprotonation : The reaction is typically catalyzed by a base (e.g., KOH, NaOH, or piperidine). The base abstracts a proton from the methylene group at the C2 position of the this compound. This proton is particularly acidic due to the electron-withdrawing effects of the adjacent ketone and the benzofuran ring system.
-
Nucleophilic Attack : The resulting carbanion (enolate) acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration : The intermediate aldol-type adduct readily undergoes dehydration (loss of a water molecule) to form a thermodynamically stable, conjugated π-system, yielding the final aurone product.
The choice of solvent (e.g., ethanol, methanol, or even water for green chemistry approaches) is critical for solubilizing the reactants and facilitating the reaction.[10] The specific aromatic aldehyde used is the primary determinant of the final compound's structure and, consequently, its biological activity profile.
Visualization: Knoevenagel Condensation Workflow
Caption: General workflow for synthesizing bioactive aurones.
Protocol 1: General Procedure for the Synthesis of 5-Chloro-2-(benzylidene)benzofuran-3(2H)-one Derivatives
This protocol describes a robust method for the synthesis of aurones from this compound and a representative substituted aldehyde.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) (1.1 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
-
Thin-Layer Chromatography (TLC) plate (silica gel)
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.68 g, 10 mmol) and the selected aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 1.34 g, 11 mmol) in 40 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: In a separate beaker, prepare a solution of potassium hydroxide (e.g., 1.12 g, 20 mmol) in 10 mL of deionized water. Cool this solution in an ice bath.
-
Reaction Initiation: Slowly add the cold KOH solution dropwise to the ethanolic solution of the reactants over 10-15 minutes. A color change (typically to a deep yellow, orange, or red) is expected, indicating the formation of the aurone chromophore.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The consumption of the starting benzofuranone and the appearance of a new, lower Rf spot indicates product formation. If the reaction is sluggish, it can be gently heated to reflux for 1-2 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and acidify it to pH ~2-3 by slowly adding 1 M HCl. This step neutralizes the excess base and protonates any phenoxide groups. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Further wash with a small amount of cold ethanol to remove unreacted aldehyde.
-
Drying and Characterization: Dry the purified solid in a vacuum oven at 50-60 °C. The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) if necessary. Characterize the compound using NMR, Mass Spectrometry, and IR spectroscopy.
Section 2: Synthesis of Advanced Bioactive Hybrids
While aurones are a primary product, the 5-chlorobenzofuran scaffold can be incorporated into more complex heterocyclic systems to create "hybrid" molecules. This strategy is a cornerstone of modern drug discovery, aiming to combine the pharmacophores of different molecular classes to enhance potency or target multiple biological pathways.[11]
Pathway: Synthesis of Benzofuran-Chalcone Hybrids as Anticancer Agents
Benzofuran-based chalcones have emerged as potent anticancer agents, with some derivatives acting as effective VEGFR-2 inhibitors.[12] The synthesis involves preparing a 2-acetyl-5-chlorobenzofuran intermediate, which is then subjected to a Claisen-Schmidt condensation with an appropriate aldehyde.
Visualization: Benzofuran-Chalcone Synthesis Workflow
Caption: Multi-step workflow for benzofuran-chalcone hybrids.
Protocol 2: Two-Step Synthesis of a 5-Chlorobenzofuran Chalcone Derivative
(Note: This is a representative protocol. The initial functionalization of this compound to an acetyl derivative is a complex step and specific literature procedures should be consulted. The following focuses on the key condensation step.)
Step A: Preparation of 2-acetyl-5-chlorobenzofuran (Intermediate) This intermediate is typically synthesized from 5-chlorosalicylaldehyde through a multi-step process, which is beyond the direct scope of starting with this compound. For the purpose of this guide, we assume the intermediate is available.
Step B: Claisen-Schmidt Condensation
Materials:
-
2-acetyl-5-chlorobenzofuran (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol and Water
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: Dissolve 2-acetyl-5-chlorobenzofuran (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol in a flask.
-
Catalyst Addition: Add an aqueous solution of NaOH dropwise to the mixture while stirring vigorously at room temperature.
-
Reaction and Precipitation: Continue stirring for 12-24 hours. The chalcone product often precipitates out of the solution as a brightly colored solid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water and then with a small amount of cold ethanol. Recrystallize from ethanol to obtain the pure chalcone derivative.[12]
Data Presentation: Biological Activity of Synthesized Derivatives
The true value of these synthetic protocols lies in the biological potency of the resulting compounds. The following table summarizes the anticancer activity of representative benzofuran-chalcone hybrids, demonstrating the potential of this molecular scaffold.
| Compound ID | Substituent (Ar) | Target Cell Line | IC₅₀ (µM) | Citation |
| 4g | 4-(diethylamino)phenyl | HCC1806 (Breast) | 5.93 | [12] |
| 4g | 4-(diethylamino)phenyl | HeLa (Cervical) | 5.61 | [12] |
| 32a | Thiazole derivative | PC3 (Prostate) | 4.0 | [13] |
| 14c | Bromo-substituted | HCT116 (Colon) | 3.27 | [13] |
| 16b | p-methoxy substituted | A549 (Lung) | 1.48 | [13] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Conclusion and Future Outlook
This compound is an exceptionally useful synthon for the rapid generation of diverse and biologically active molecules. The straightforward Knoevenagel condensation to form aurones and multi-step pathways to produce complex chalcones and other heterocyclic hybrids provide a rich platform for drug discovery.[11][14] The consistent emergence of potent anticancer and antimicrobial agents from this scaffold underscores its importance.[13][15] Future research will likely focus on creating novel hybrid structures, exploring green synthetic methodologies, and conducting in-depth structure-activity relationship (SAR) studies to optimize the therapeutic potential of these promising compounds.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 7. ijpab.com [ijpab.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 5-Chlorobenzofuran-3-one
Introduction: The Significance of the Benzofuran-3-one Scaffold
The benzofuran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, with derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, antioxidant, and anti-inflammatory properties.[1][2][3] Specifically, the benzofuran-3-one core represents a versatile synthetic intermediate. The presence of a ketone at the C-3 position and a halogen at the C-5 position, as in 5-chlorobenzofuran-3-one, offers two orthogonal handles for molecular elaboration. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient toolkit for derivatizing the C-5 position, enabling the construction of carbon-carbon and carbon-nitrogen bonds to build molecular complexity and explore structure-activity relationships (SAR) in drug discovery programs.[4][5]
This guide provides an in-depth analysis and detailed protocols for the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—to the this compound substrate. The focus is on providing not just procedural steps, but also the underlying scientific rationale for catalyst selection, reaction conditions, and potential challenges.
The Challenge and Opportunity of Aryl Chlorides
Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and greater availability compared to the corresponding bromides and iodides. However, their utility in cross-coupling is hampered by the high bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step to the Pd(0) catalyst kinetically challenging.[6][7] The development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines), has been instrumental in overcoming this hurdle and making the coupling of aryl chlorides a routine and reliable transformation.[8]
The General Palladium Cross-Coupling Catalytic Cycle
All the reactions discussed in this guide operate via a similar Pd(0)/Pd(II) catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination.[8][9] Understanding this cycle is key to troubleshooting and optimizing reactions.
Diagram 1: The generalized Pd(0)/Pd(II) catalytic cycle.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile method for constructing biaryl or vinyl-aryl C-C bonds by coupling an organoboron reagent with a halide.[7][10][11] For an unactivated aryl chloride like this compound, a highly active catalyst system is paramount.
Scientific Rationale
-
Catalyst/Ligand: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is recommended. These ligands stabilize the monoligated Pd(0) species, which is highly active, and accelerate both the oxidative addition of the C-Cl bond and the subsequent reductive elimination.[6][8] The use of palladium precatalysts, such as SPhos G3, can also improve reaction consistency by ensuring efficient generation of the active Pd(0) species.
-
Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically used. The base is crucial for activating the organoboron species to facilitate transmetalation.[4][11] K₃PO₄ is often preferred for substrates with base-sensitive functional groups.
-
Solvent: A polar aprotic solvent like 1,4-dioxane or toluene, often with the addition of water, is effective. The water can help to solubilize the inorganic base and facilitate the reaction.
Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or SPhos G3 Precatalyst (2-4 mol%) | Provides the active Pd(0) catalyst. Precatalysts offer reliability. |
| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) | Bulky, electron-rich ligand essential for activating C-Cl bonds.[8] |
| Boronic Acid | Aryl- or Vinyl-B(OH)₂ | 1.2 - 1.5 equivalents |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equivalents; activates the boronic acid for transmetalation.[11] |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Aprotic solvent with water to aid base solubility. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed for the challenging oxidative addition. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 2 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O, 5 mL total volume). Degassing can be achieved by sparging with nitrogen for 20-30 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Application 2: Mizoroki-Heck Reaction for C-C Vinylation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct route to stilbenes and cinnamates.[12][13] This transformation is highly valuable for installing vinyl groups that can be further manipulated.
Scientific Rationale
-
Catalyst System: While classic Pd(OAc)₂/PPh₃ systems can work, they often require high temperatures for aryl chlorides. More active phosphine-free systems or palladacycle catalysts can be more efficient.[14][15] For challenging substrates, bulky phosphine ligands similar to those in Suzuki couplings can also be beneficial.
-
Base: A hindered organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX acid formed during the catalytic cycle.[12]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are commonly employed to ensure the reaction reaches the required temperature.
Detailed Protocol: Mizoroki-Heck Reaction
-
Preparation: To a sealable reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and a suitable ligand if necessary (e.g., P(o-tol)₃, 0.06 mmol, 6 mol%).
-
Reagent Addition: Add the alkene (e.g., styrene or butyl acrylate, 1.5 mmol), the organic base (e.g., Et₃N, 2.0 mmol), and the solvent (e.g., DMF, 4 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 120-140 °C. Stir for 16-48 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Application 3: Sonogashira Coupling for C-C Alkynylation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, requiring both palladium and copper(I) co-catalysis.[16] This reaction introduces a valuable alkyne functional group, a linchpin for further chemistry such as click reactions or cyclizations.
Scientific Rationale
-
Dual Catalysis: The palladium catalyst performs the oxidative addition of the aryl chloride, while the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[16]
-
Base/Solvent: An amine base like triethylamine or diisopropylamine is used, often serving as both the base and the solvent. It deprotonates the alkyne and neutralizes the HX byproduct.
Detailed Protocol: Sonogashira Coupling
-
Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent/Base: Add degassed triethylamine (5 mL).
-
Reagent Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) via syringe.
-
Reaction: Stir the mixture at 60-80 °C until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the alkynylated product.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by directly coupling an amine with an aryl halide.[17][18] This reaction is of immense importance in pharmaceuticals, where the arylamine motif is ubiquitous.
Scientific Rationale
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. For aryl chlorides, second-generation and later bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) are essential to facilitate the challenging C-N reductive elimination step.[18][19]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a better nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[19]
-
Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are standard.
Diagram 2: General experimental workflow for cross-coupling reactions.
Detailed Protocol: Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol).[19]
-
Inerting: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 mmol) followed by anhydrous, degassed toluene (5 mL).
-
Amine Addition: Add the amine (primary or secondary, 1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat in an oil bath at 100-110 °C for 12-24 hours.
-
Work-up: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the eluent and purify the crude product by flash column chromatography or recrystallization.
References
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pure.rug.nl [pure.rug.nl]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Greener Routes to Benzofuranones: Sustainable Synthesis Protocols for Pharmaceutical Research
Introduction: The Imperative for Green Benzofuranone Synthesis
Benzofuranones are a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Their diverse therapeutic applications, including anti-tumor, anti-inflammatory, and neuroprotective activities, have made them attractive targets for synthetic chemists.[1][3][4] However, traditional synthetic methods for constructing the benzofuranone ring system often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety concerns.[2][5]
In alignment with the principles of green chemistry, the development of environmentally benign and sustainable synthetic methodologies is paramount. This application note details several field-proven, eco-friendly protocols for the synthesis of benzofuranones, focusing on methods that offer high atom economy, reduced waste, and the use of greener solvents and energy sources. The protocols presented herein are designed to be readily adaptable for researchers in drug discovery and development, providing a practical guide to sustainable synthesis.
Core Principles of Green Benzofuranone Synthesis
The environmentally friendly synthesis of benzofuranones is guided by several key principles of green chemistry:
-
Use of Renewable Feedstocks: Employing starting materials derived from renewable resources.
-
Catalysis over Stoichiometric Reagents: Utilizing catalytic amounts of reagents to minimize waste.
-
Benign Solvents and Reaction Conditions: Favoring the use of water, ethanol, or solvent-free reactions and avoiding harsh temperatures and pressures.[5]
-
Energy Efficiency: Incorporating energy-efficient techniques like microwave irradiation.[6]
-
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
The following sections will delve into specific applications of these principles in the synthesis of benzofuranones.
Microwave-Assisted Synthesis: An Energy-Efficient Approach
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating.[6][7][8] The direct interaction of microwaves with polar molecules in the reaction mixture allows for rapid and uniform heating, minimizing the formation of side products.[6]
Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acids
This protocol describes the rapid synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins via a microwave-assisted Perkin rearrangement.[8]
Reaction Scheme:
Caption: Microwave-assisted Perkin rearrangement.
Materials:
-
3-Bromocoumarin derivative (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the 3-bromocoumarin derivative in ethanol.
-
Add a solution of sodium hydroxide in ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.[8]
-
After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the benzofuran-2-carboxylic acid.
Advantages: This method drastically reduces the reaction time from several hours to just 5 minutes, with reported yields often exceeding 95%.[8]
Data Summary: Microwave-Assisted Perkin Rearrangement
| Starting Material | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 300 | 5 | 79 | 99 | [8] |
| 3-bromo-6,7-dimethoxycoumarin | 300 | 5 | 79 | 98 | [8] |
| 3-bromo-4-methylcoumarin | 300 | 5 | 79 | 97 | [8] |
Biocatalysis: The Power of Nature's Catalysts
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, aqueous conditions. This approach offers a highly sustainable alternative to traditional chemical synthesis.
Protocol 2: Whole-Cell Bioreduction for Enantiopure (S)-1-(benzofuran-2-yl)ethanol
This protocol employs the whole-cell biocatalyst Lactobacillus paracasei for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to produce the valuable chiral intermediate (S)-1-(benzofuran-2-yl)ethanol.[9]
Reaction Scheme:
Caption: Whole-cell bioreduction of a benzofuranone precursor.
Materials:
-
1-(benzofuran-2-yl)ethanone
-
Lactobacillus paracasei BD87E6 whole cells
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Cultivate Lactobacillus paracasei BD87E6 in an appropriate growth medium and harvest the cells by centrifugation.
-
In a reaction vessel, suspend the harvested cells in a phosphate buffer.
-
Add glucose to the cell suspension.
-
Add 1-(benzofuran-2-yl)ethanone to initiate the bioreduction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Advantages: This method provides excellent enantioselectivity (>99.9% ee) and high yields (up to 92%) under mild, aqueous conditions, representing a truly green synthesis of a chiral benzofuran derivative.[9]
Synthesis in Green Solvents: Moving Beyond Traditional Organic Solvents
The use of environmentally benign solvents is a cornerstone of green chemistry. Water and deep eutectic solvents (DES) are excellent alternatives to volatile and often toxic organic solvents.[10]
Protocol 3: Copper-Catalyzed One-Pot Synthesis of 3-Aminobenzofurans in a Deep Eutectic Solvent
This protocol describes a one-pot, three-component synthesis of 3-aminobenzofuran derivatives using a copper catalyst in a deep eutectic solvent (DES).[10]
Experimental Workflow:
Caption: One-pot synthesis in a deep eutectic solvent.
Materials:
-
o-hydroxy aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(I) iodide (CuI) (catalytic amount)
-
Deep Eutectic Solvent (e.g., choline chloride:ethylene glycol)
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol.
-
In a reaction flask, combine the o-hydroxy aldehyde, amine, terminal alkyne, and CuI in the deep eutectic solvent.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Advantages: This method utilizes a biodegradable and low-cost deep eutectic solvent, and the one-pot nature of the reaction improves efficiency and reduces waste.[10]
Conclusion: A Sustainable Future for Benzofuranone Synthesis
The transition to environmentally friendly synthesis methods is not just an ethical imperative but also a scientific and economic one. The protocols outlined in this application note demonstrate that greener approaches to benzofuranone synthesis are not only viable but can also offer significant advantages in terms of efficiency, selectivity, and safety. By embracing these sustainable practices, researchers can continue to explore the rich chemical space of benzofuranones while minimizing their environmental impact.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Purification of Crude 5-Chlorobenzofuran-3-one
Welcome to the technical support center for the purification of 5-Chlorobenzofuran-3-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their purification strategies for this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address the challenges you may encounter during your experiments.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. However, its synthesis, often involving intramolecular Friedel-Crafts cyclization of 2-(4-chlorophenoxy)acetic acid or related precursors, can lead to a range of impurities that complicate purification. These impurities may include unreacted starting materials, polymeric byproducts, and regioisomers, all of which can be challenging to separate from the desired product.
This guide provides a systematic approach to tackling these purification challenges, drawing upon established principles of organic chemistry and practical laboratory experience.
Purification Strategy Overview
A logical workflow is essential for efficiently purifying crude this compound. The following diagram outlines a general decision-making process to guide you from a crude reaction mixture to a highly pure product.
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound and provides actionable solutions.
Recrystallization Issues
Question 1: My crude this compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem where the solute separates as a liquid phase instead of a solid crystalline lattice. This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or when the solution is supersaturated with impurities.
Causality & Troubleshooting Steps:
-
Lower the Cooling Rate: Rapid cooling is a frequent cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. An insulated container can help slow the cooling process.
-
Solvent System Modification:
-
Add a "Poorer" Solvent: If you are using a single solvent, try adding a miscible "poorer" solvent (one in which your compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly. A common and effective mixed solvent system for benzofuran derivatives is an ethanol/water mixture.
-
Change the Solvent: The initial solvent may be too good of a solvent. Experiment with different solvents or solvent mixtures. (See Table 1 for solvent suggestions). A related compound, 7-chlorobenzofuran-3(2H)-one, has been successfully recrystallized from ethanol.
-
-
Reduce Impurity Load: High impurity levels can significantly lower the melting point of your compound, leading to oiling out. Try a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Question 2: I'm getting very low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is typically due to using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during hot filtration.
Causality & Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the boiling mixture until the solid just dissolves.
-
Solvent Selection: Choose a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below. Refer to Table 1 for guidance.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.
| Solvent/Solvent System | Boiling Point (°C) | Polarity | Comments |
| Ethanol/Water | Variable | Polar | A common and often effective choice for benzofuranone derivatives. The ratio can be adjusted to achieve optimal solubility. |
| Methanol/Water | Variable | Polar | Similar to ethanol/water, another good option to try. |
| Hexane/Ethyl Acetate | Variable | Non-polar to Polar | A versatile system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds, but higher boiling point may increase the risk of oiling out. |
| Isopropanol | 82.6 | Polar | A good alternative to ethanol. |
Table 1: Common Solvents for Recrystallization of Benzofuranone Derivatives.
Column Chromatography Issues
Question 3: I'm having trouble separating this compound from a close-running impurity on a silica gel column. What can I do to improve the separation?
Answer: Poor separation in column chromatography is usually due to an inappropriate solvent system, improper column packing, or overloading the column.
Causality & Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
TLC is Key: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
Adjust Polarity: If the spots are too close together, try a less polar solvent system to increase the retention time and improve separation. A common solvent system for benzofuran derivatives is a mixture of hexane (or petroleum ether) and ethyl acetate. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity.
-
Try Different Solvents: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, replacing ethyl acetate with dichloromethane or diethyl ether might improve the resolution.
-
-
Proper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica gel is packed uniformly as a slurry and is not allowed to run dry.
-
Sample Loading: Overloading the column is a common mistake. As a general rule, the amount of crude material should be no more than 1-5% of the weight of the silica gel. For difficult separations, use a lower ratio. The sample should be loaded onto the column in a minimal amount of solvent as a concentrated band.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for separating compounds with different polarities.
Question 4: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?
Answer: Streaking is often caused by the compound being too polar for the chosen solvent system, the sample being too concentrated, or the compound being acidic or basic and interacting strongly with the silica gel.
Causality & Troubleshooting Steps:
-
Increase Mobile Phase Polarity: If your compound is highly polar, it may not move well in a non-polar solvent, leading to streaking. Gradually increase the percentage of the polar solvent in your mobile phase.
-
Dilute Your Sample: Spotting a too-concentrated sample on a TLC plate is a common cause of streaking. Dilute your sample before spotting.
-
Modify the Mobile Phase: Since silica gel is acidic, acidic compounds can sometimes streak. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to improve the peak shape. Conversely, for basic compounds, adding a small amount of triethylamine (e.g., 0.5-1%) can prevent streaking.
| Solvent System (v/v) | Typical Application | Expected Rf Range (Approx.) |
| 10% Ethyl Acetate in Hexane | For less polar impurities | 0.4 - 0.6 |
| 20% Ethyl Acetate in Hexane | Good starting point for this compound | 0.2 - 0.4 |
| 30% Ethyl Acetate in Hexane | For more polar impurities | 0.1 - 0.3 |
| 5% Methanol in Dichloromethane | For very polar impurities or baseline compounds | Varies |
Table 2: Suggested TLC Solvent Systems for this compound Analysis on Silica Gel.
Advanced Purification
Question 5: I need a very high purity sample (>99%) for my next reaction. Is column chromatography sufficient?
Answer: While column chromatography is excellent for bulk purification, achieving >99% purity can be challenging, especially if you have closely related impurities. For very high purity requirements, Preparative High-Performance Liquid Chromatography (Prep HPLC) is often the method of choice.
Expertise & Experience:
-
Prep HPLC utilizes smaller particle size stationary phases and higher pressures, leading to much higher resolution than standard column chromatography.
-
It is particularly useful for separating regioisomers or other closely related impurities that co-elute in standard chromatography.
-
The trade-off is that it is a more expensive and lower-capacity technique, so it is best used for final polishing of an already enriched sample.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurities present in your crude material.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is based on methods used for similar benzofuranone structures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to obtain the purified this compound.
Protocol 2: Flash Column Chromatography
This protocol is a general method that should be optimized using TLC analysis first.
Caption: Step-by-step workflow for flash column chromatography.
-
Stationary Phase: Silica gel (60 Å, 40-63 µm).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by TLC.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting with the starting solvent mixture (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase as the column runs.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Identifying Potential Impurities
While a definitive list of impurities is synthesis-dependent, some common side products in Friedel-Crafts type reactions and related syntheses of benzofuranones include:
-
Unreacted Starting Material: 2-(4-chlorophenoxy)acetic acid or its activated form.
-
Polymeric Material: Acid-catalyzed polymerization of the starting material or product can lead to high molecular weight, often insoluble, impurities.
-
Regioisomers: If the aromatic ring of the precursor has other possible sites for cyclization, regioisomeric products may form.
-
Over-acylation/alkylation Products: In some variations of the synthesis, reaction at other positions on the aromatic ring can occur.
Expert Tip: Running a proton NMR of your crude material can be very informative. The presence of broad signals may indicate polymeric impurities, while sharp signals that do not correspond to your product can help in identifying smaller molecule impurities. Comparing the crude NMR to the spectra of your starting materials is a crucial first step.
Safety Precautions
Always consult the Safety Data Sheet (SDS) for this compound before handling. In general, when working with chlorinated organic compounds, it is important to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
By following the guidance in this technical support center, you will be better equipped to develop a robust and efficient purification strategy for this compound, ensuring the high quality of your material for downstream applications.
Common side reactions in the synthesis of 5-Chlorobenzofuran-3-one and how to avoid them
Welcome to the technical support center for the synthesis of 5-Chlorobenzofuran-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to several side reactions that can impact yield and purity. The most common and direct route involves a two-step process:
-
O-acylation of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride.
-
Intramolecular Friedel-Crafts acylation of the resulting phenoxyacetyl chloride to yield the target compound.
This guide will primarily focus on troubleshooting this main synthetic pathway, while also addressing potential issues in alternative synthetic strategies.
Troubleshooting Guide: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is the critical ring-closing step and is often the source of impurities and yield loss. Below are common issues and their solutions.
FAQ 1: Low or No Yield of this compound
Question: I am not getting the desired product, or the yield is very low after performing the intramolecular Friedel-Crafts cyclization of 4-chlorophenoxyacetyl chloride. What could be the problem?
Answer: This is a common issue that can stem from several factors related to the reaction conditions and reagents.
-
Cause 1: Inactive Lewis Acid Catalyst. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the solvent, glassware, or starting materials will deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and ensure the Lewis acid is fresh and has been handled under anhydrous conditions.
-
-
Cause 2: Insufficient Reaction Temperature. The Friedel-Crafts acylation of a deactivated ring system may require higher temperatures to proceed at a reasonable rate. The chloro and acetyl groups are deactivating, making the aromatic ring less nucleophilic.
-
Solution: While the reaction is often started at a low temperature (0 °C) to control the initial exothermic reaction, a gradual increase in temperature may be necessary. Monitor the reaction by TLC to determine the optimal temperature profile. In some cases, refluxing in a suitable solvent might be required.
-
-
Cause 3: Deactivated Aromatic Ring. The presence of the electron-withdrawing chlorine atom on the benzene ring deactivates it towards electrophilic aromatic substitution, making the Friedel-Crafts acylation more challenging compared to unsubstituted systems.[1]
-
Solution: Using a stronger Lewis acid or a higher stoichiometric ratio of the catalyst can sometimes overcome the deactivation. However, be aware that harsher conditions can also lead to more side reactions.
-
FAQ 2: Formation of an Isomeric Impurity
Question: My product analysis (e.g., NMR, LC-MS) shows the presence of an isomer. What is it and how can I avoid it?
Answer: The most likely isomeric impurity is 7-Chlorobenzofuran-3-one .
-
Cause: Lack of Complete Regioselectivity. The intramolecular Friedel-Crafts acylation can theoretically occur at either of the ortho positions to the phenoxy group. While the para-chloro group and the ortho-directing nature of the ether linkage favor cyclization at the C6 position to give the 5-chloro product, some cyclization can occur at the C2 position, leading to the 7-chloro isomer. The directing effects of the substituents determine the regiochemical outcome.
Caption: Regioselectivity in the Friedel-Crafts cyclization.
-
Solution 1: Optimization of Reaction Conditions. The choice of Lewis acid and solvent can influence the regioselectivity.
-
Lewis Acid: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) to see if the isomer ratio can be improved.
-
Solvent: Changing the solvent polarity (e.g., from dichloromethane to nitrobenzene or carbon disulfide) can alter the transition state energies and may favor the formation of one isomer over the other.
-
-
Solution 2: Purification. If the formation of the 7-chloro isomer cannot be completely suppressed, careful purification is necessary.
-
Column Chromatography: Use a high-resolution silica gel column with an optimized eluent system (e.g., a hexane/ethyl acetate gradient) to separate the isomers.
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.
-
FAQ 3: Presence of Unexpected Byproducts
Question: I have isolated byproducts that are not the 7-chloro isomer. What could they be?
Answer: Several other side reactions can occur under Friedel-Crafts conditions.
-
Cause 1: Intermolecular Condensation. Instead of cyclizing, two molecules of 4-chlorophenoxyacetyl chloride can react with each other, leading to polymeric or dimeric products. This is more likely at higher concentrations.
-
Solution: Use high dilution conditions to favor the intramolecular reaction over the intermolecular one. This can be achieved by slowly adding the substrate to the reaction mixture.
-
-
Cause 2: Ether Bond Cleavage. Strong Lewis acids, especially in the presence of any protic acid impurities, can catalyze the cleavage of the ether linkage.[2][3][4][5] This would lead to the formation of 4-chlorophenol and other degradation products.
-
Solution: Use the minimum necessary amount of a milder Lewis acid if possible. Ensure strictly anhydrous conditions to prevent the formation of strong protic acids from the reaction of the Lewis acid with water. Running the reaction at lower temperatures can also minimize this side reaction.
Caption: Ether cleavage as a potential side reaction.
-
Alternative Synthetic Routes and Their Common Side Reactions
While the intramolecular Friedel-Crafts acylation is the most direct route, other methods exist. It is important to be aware of their potential pitfalls.
Perkin Rearrangement
The Perkin rearrangement involves the ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid in the presence of a base.[6][7][8] While this route leads to a different substitution pattern, it is a known method for benzofuran synthesis.
-
Common Side Reaction: Incomplete Rearrangement. The reaction proceeds in two stages: ring opening of the coumarin followed by cyclization.[9] If the reaction is not driven to completion, you may isolate the intermediate (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.
-
Solution: Ensure a sufficient amount of base and adequate reaction time and temperature. Microwave-assisted conditions have been shown to improve yields and reduce reaction times.[9]
-
Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be used to synthesize heterocyclic compounds.[10][11]
-
Common Side Reaction: Failure of Rearrangement. The Smiles rearrangement is sensitive to electronic effects. The aromatic ring undergoing substitution generally requires activation by electron-withdrawing groups.[11]
-
Solution: Ensure that the substrate is appropriately designed with the necessary activating groups. The choice of base and solvent is also critical and may require optimization.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 4-Chlorophenoxyacetyl chloride
-
To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chlorophenoxyacetyl chloride, which can often be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of 4-chlorophenoxyacetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅ClO₂ | |
| Molecular Weight | 168.58 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Typical Yield | Variable, dependent on conditions |
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Perkin Rearrangement [drugfuture.com]
- 8. Perkin Rearrangement [drugfuture.com]
- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Smiles rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Substitutions on 5-Chlorobenzofuran-3-one
Welcome to the technical support center for optimizing reaction conditions for substitutions on 5-Chlorobenzofuran-3-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable scaffold in their synthetic campaigns. Here, we address common challenges and provide actionable, field-proven insights to streamline your experimental workflows.
Core Principles: Understanding the Reactivity of this compound
This compound is a versatile building block, but its reactivity in substitution reactions is nuanced. The key to success lies in understanding the electronic landscape of the molecule. The chlorine atom at the C-5 position is on an aromatic ring, making it inherently less reactive towards classical nucleophilic substitution than an alkyl halide.[1][2] This is due to the partial double-bond character of the C-Cl bond arising from resonance with the benzene ring.[1][2]
However, the benzofuranone system possesses features that can be exploited to facilitate substitution:
-
Electron-Withdrawing Nature: The fused furanone ring, particularly the C3-carbonyl group, exerts an overall electron-withdrawing effect on the aromatic system. This effect is crucial as it helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr), thereby lowering the activation energy of the reaction.[1]
-
Catalysis is Key: For many desirable transformations, particularly C-N and C-S bond formations, transition-metal catalysis (e.g., Palladium- or Copper-catalyzed cross-coupling) is often necessary to overcome the high energy barrier associated with breaking the C-Cl bond.
Below is a generalized mechanism for the SNAr pathway.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when performing substitution reactions at the C-5 position.
Q1: My nucleophilic substitution reaction with an amine/thiol is not proceeding or shows very low conversion. What are the primary factors to investigate?
A1: This is a common challenge, often rooted in the inherent stability of the C-Cl bond. Here’s a systematic troubleshooting approach:
-
Inadequate Thermal Energy: Uncatalyzed SNAr reactions on aryl chlorides often require high temperatures (e.g., >150 °C) and polar aprotic solvents like DMF, DMSO, or NMP to proceed at a reasonable rate. If you are running the reaction at a lower temperature, a lack of conversion is expected.
-
Incorrect Base Selection: The choice of base is critical. For reactions involving acidic nucleophiles (like phenols or thiols), a base is needed to generate the active nucleophile. For amine-based substitutions, a base is required to neutralize the HCl generated.
-
Problem: Using a weak base (e.g., NaHCO₃) may not be sufficient to deprotonate the nucleophile or drive the equilibrium forward.
-
Solution: Employ stronger, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] For sensitive substrates, organic bases like DBU or DIPEA can be effective.
-
-
The Need for Catalysis: For many modern transformations, especially with less reactive nucleophiles, transition-metal catalysis is essential.
-
For C-N/C-O Coupling (Buchwald-Hartwig type): Aryl chlorides are challenging substrates. Standard Pd(OAc)₂/PPh₃ systems may be ineffective. You must use specialized catalyst systems designed for C-Cl bond activation.
-
Recommended Catalysts: Use palladium pre-catalysts (e.g., G3 or G4 palladacycles) paired with sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).
-
Recommended Base: Use a strong, non-coordinating base like NaOtBu or LHMDS.
-
-
For C-S/C-O Coupling (Ullmann type): Copper catalysis is a classic and effective method.
-
Recommended Catalysts: CuI is the most common choice, often used with a ligand like L-proline or phenanthroline to improve solubility and catalytic activity.
-
Recommended Solvents: High-boiling polar solvents like DMF, NMP, or DMSO are typical.
-
-
Q2: I am observing significant starting material decomposition and multiple side products. How can I improve the reaction's selectivity?
A2: Decomposition often indicates that the reaction conditions are too harsh for the benzofuranone core, which can be sensitive to strong bases or very high temperatures.
-
Excessive Temperature: While heat is needed, prolonged exposure to very high temperatures (>180 °C) can cause thermal decomposition.
-
Solution: Try to find the "sweet spot." Run the reaction at the lowest temperature that still affords a reasonable rate. Consider using microwave irradiation, which can promote the desired reaction at a lower bulk temperature over a shorter period.
-
-
Harsh Basic Conditions: The protons on the C-2 position of the benzofuranone are acidic and can be removed by a strong base, leading to ring-opening or other undesired side reactions.
-
Solution:
-
Use a base that is strong enough to facilitate the reaction but not so strong that it causes decomposition. Carbonates (K₂CO₃, Cs₂CO₃) are often a good compromise.
-
If using a very strong base like NaOtBu for a Buchwald-Hartwig reaction, ensure your system is scrupulously anhydrous and under an inert atmosphere (Argon or Nitrogen) to prevent side reactions.
-
Consider the order of addition. Adding the base slowly at a lower temperature before heating can sometimes mitigate decomposition.
-
-
Q3: How do I choose the best solvent for my substitution reaction?
A3: Solvent choice impacts reactant solubility, reaction rate, and temperature range.
-
For SNAr: Polar aprotic solvents (DMSO, DMF, NMP) are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. They also allow for high reaction temperatures.
-
For Palladium-Catalyzed Reactions: Aprotic solvents with moderate polarity are common. Toluene and Dioxane are widely used for Buchwald-Hartwig aminations. They have good solubility for the catalyst complexes and allow for temperatures in the 80-120 °C range.
-
Solvent Screening: If a reaction is failing, a solvent screen is a valuable optimization step. The ideal solvent can dramatically change the outcome.
Optimized Protocols & Data
The following section provides a starting-point protocol for a common transformation and a table summarizing typical condition screening results.
Protocol: Palladium-Catalyzed Amination of this compound
This protocol is a robust starting point for the Buchwald-Hartwig amination of the title compound, employing modern catalytic systems effective for aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2-1.5 equiv)
-
RuPhos-Pd-G3 Precatalyst (2 mol%)
-
RuPhos Ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to substrate)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, RuPhos-Pd-G3, RuPhos, and NaOtBu.
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the liquid amine nucleophile. If the amine is a solid, add it in step 1.
-
Place the sealed vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Data Table: Example Condition Screening for Amination
The table below illustrates hypothetical but representative results from an optimization study for the reaction of this compound with morpholine.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | DMF | 140 | 24 | <5 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 45 |
| 3 | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 130 | 18 | 65 |
| 4 | RuPhos-Pd-G3 (2) | RuPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 92 |
Analysis:
-
Entry 1: Shows that older, less active catalyst systems are ineffective for this challenging C-Cl activation.
-
Entry 2: Demonstrates that moving to a modern biarylphosphine ligand provides a significant improvement.
-
Entry 3: Illustrates that a copper-catalyzed Ullmann-type reaction can be a viable alternative.
-
Entry 4: Highlights the superior efficacy of a modern palladacycle pre-catalyst and a strong base for achieving high yield in a shorter time.
References
Stability of 5-Chlorobenzofuran-3-one under acidic and basic conditions
Introduction
Welcome to the technical support guide for 5-Chlorobenzofuran-3-one (CAS 3261-05-0). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel pharmaceutical agents.[1][2] However, its core benzofuranone structure, which contains a lactone (a cyclic ester), presents specific stability challenges, particularly when exposed to acidic or basic conditions. Understanding the reactivity and potential degradation pathways of this compound is critical for successful experimental design, ensuring the integrity of your results and the purity of your target molecules.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. It provides not only procedural recommendations but also the underlying chemical principles to empower you to make informed decisions during your work.
Frequently Asked Questions (FAQs)
Q1: I've just dissolved my this compound. How stable is it in a neutral aqueous solution?
While stable for short-term handling in neutral aqueous or organic solvents, benzofuranones are generally less stable in aqueous solutions compared to their acyclic ester counterparts.[3] The primary concern over extended periods, even at neutral pH, is slow hydrolysis. For optimal stability, it is recommended to prepare solutions fresh for each experiment and to store the solid compound in a cool, dry place.[1][4][5] If solutions must be stored, keep them at low temperatures (2-8°C) for no more than 24-48 hours and consider using anhydrous organic solvents over aqueous ones.
Q2: My reaction mixture containing this compound turned yellow/brown after adding a base (e.g., NaOH, K₂CO₃). What is causing this color change and is my compound degrading?
Yes, this is a strong indication of base-catalyzed hydrolysis, also known as saponification. The benzofuranone ring is susceptible to nucleophilic attack by hydroxide ions.[6] This process is typically rapid and irreversible under basic conditions.
Causality:
-
Nucleophilic Attack: The hydroxide ion (⁻OH) attacks the electrophilic carbonyl carbon of the lactone.
-
Ring Opening: This forms a tetrahedral intermediate which then collapses, breaking the ester bond and opening the furanone ring.
-
Deprotonation: The resulting product is a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt. The other product is a phenoxide.
-
Color Change: The formation of the phenoxide and the potential for extended conjugation in the resulting molecule can lead to the absorption of visible light, causing the observed color change.
The final degradation product, after an acidic workup, would be (4-chloro-2-hydroxyphenyl)acetic acid .
Q3: I'm running a reaction under acidic conditions (e.g., HCl, TFA) and my yields are low, with an unexpected polar byproduct showing up on my TLC/LC-MS. What's happening?
This is characteristic of acid-catalyzed hydrolysis. While often slower than base-catalyzed hydrolysis, exposure to strong acids, especially in the presence of water and at elevated temperatures, will promote the degradation of the lactone ring.[7][8]
Causality:
-
Protonation: The first step is the protonation of the carbonyl oxygen by an acid (H₃O⁺). This makes the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A weak nucleophile, typically water from the solvent or reaction medium, attacks the activated carbonyl carbon.
-
Proton Transfer & Ring Opening: A series of proton transfers occurs, ultimately leading to the cleavage of the C-O bond in the ring and the formation of a good leaving group (an alcohol). This opens the ring to form the carboxylic acid product.[6][9]
The degradation product is the same as in the basic hydrolysis case: (4-chloro-2-hydroxyphenyl)acetic acid . Because this product contains both a carboxylic acid and a phenol, it is significantly more polar than the starting material, which explains the different chromatographic behavior.
Q4: How can I reliably monitor the stability of this compound during my experiment?
The most effective methods involve chromatographic techniques that can separate the starting material from its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis. Using a reverse-phase column (e.g., C18), you can easily separate the relatively nonpolar this compound from the highly polar (4-chloro-2-hydroxyphenyl)acetic acid degradation product. Coupling with a UV detector allows for quantification.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both monitoring the reaction and identifying unknown byproducts.[11] You can monitor the disappearance of the mass corresponding to your starting material (m/z for C₈H₅ClO₂), while simultaneously looking for the appearance of the mass corresponding to the hydrolysis product (m/z for C₈H₇ClO₃).
-
Thin-Layer Chromatography (TLC): For a rapid, qualitative check, TLC is invaluable. Spot your reaction mixture over time on a silica plate. The starting material will have a higher Rf value, while the polar degradation product will remain closer to the baseline.
Troubleshooting Guide
| Observed Issue | Potential Root Cause | Recommended Troubleshooting Actions |
| Low or no yield of desired product; reaction mixture color changes. | Degradation via Hydrolysis: The pH of your reaction is likely too acidic or basic, causing rapid decomposition of the starting material. | 1. pH Control: Immediately check and buffer the pH of your reaction if possible. 2. Run a Stability Control: Set up a control experiment with this compound in the reaction solvent and at the reaction temperature, but without other reagents, to isolate its stability. 3. Time-Course Analysis: Take aliquots from your reaction at regular intervals (e.g., 0, 15, 30, 60 mins) and analyze by TLC or HPLC to track the consumption of starting material and the formation of byproducts. 4. Modify Conditions: If degradation is confirmed, consider using a non-protic solvent, a weaker non-nucleophilic base (e.g., DIPEA), a milder acid, or lowering the reaction temperature. |
| A new, major peak appears in HPLC/LC-MS analysis. | Formation of Hydrolysis Product: The new peak is likely (4-chloro-2-hydroxyphenyl)acetic acid. | 1. Confirm by Mass: Use LC-MS to check if the molecular weight of the new peak matches the expected hydrolysis product (Exact Mass: 186.00 for C₈H₇ClO₃). 2. Co-injection: Intentionally hydrolyze a small sample of this compound (e.g., with 1M NaOH for 10 min, then neutralize). Inject this sample and see if it co-elutes with your unknown peak. 3. Re-evaluate Protocol: If confirmed, your protocol needs to be adjusted to avoid conditions that promote hydrolysis. |
| Inconsistent results between experimental runs. | Variable Moisture/Atmosphere: The compound is sensitive to moisture, which can facilitate hydrolysis. Inconsistent handling can lead to variable levels of degradation. | 1. Use Anhydrous Solvents: Ensure all solvents are properly dried before use. 2. Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. 3. Fresh Solutions: Always prepare solutions of this compound immediately before use. Do not rely on solutions that have been stored for extended periods. |
Mechanistic Pathways & Workflows
Degradation Mechanisms
The core vulnerability of this compound is the lactone ring. The following diagrams illustrate the mechanisms of its cleavage under basic and acidic conditions.
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Workflow
When encountering issues, a logical, step-wise approach is crucial for efficient problem-solving.
Caption: Workflow for troubleshooting experimental issues.
Protocols
Protocol 1: General Procedure for Assessing Stability
This protocol provides a framework for testing the stability of this compound under specific pH conditions.
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Setup: In separate HPLC vials, add 10 µL of the stock solution to 990 µL of the following aqueous buffers:
-
Acidic: 0.1 M HCl (pH 1)
-
Neutral: Phosphate-Buffered Saline (PBS, pH 7.4)
-
Basic: 0.1 M NaOH (pH 13)
-
-
Incubation: Gently vortex each vial and place them in a temperature-controlled environment (e.g., 25°C or your reaction temperature).
-
Time-Point Analysis: Immediately inject a sample from each vial (t=0). Repeat injections at set time points (e.g., 30 min, 1 hr, 4 hr, 24 hr).
-
Data Analysis: Using the HPLC method below, calculate the percentage of this compound remaining at each time point relative to t=0.
Protocol 2: Recommended HPLC Method for Analysis
This method is a starting point and should be optimized for your specific instrumentation.[10]
-
System: Standard HPLC with UV Detector
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
References
- 1. Page loading... [wap.guidechem.com]
- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 3. The synthesis and evaluation of benzofuranones as beta-lactamase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 3261-05-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. web.viu.ca [web.viu.ca]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Chlorobenzofuran-3-one Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 5-Chlorobenzofuran-3-one. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this reaction.
I. Reaction Overview and Key Challenges
The synthesis of this compound is a critical process for the creation of various pharmaceutical and agrochemical compounds. However, transitioning this synthesis from a laboratory to a larger scale introduces a unique set of challenges. These can include issues with maintaining yield, controlling impurities, managing thermal safety, and achieving efficient product isolation. This guide will provide in-depth, practical solutions to these common problems.
General Reaction Scheme:
While several synthetic routes to benzofuranones exist, a common approach involves the intramolecular cyclization of a substituted phenol precursor. For this compound, a plausible pathway is the cyclization of a suitably substituted chloro-phenoxyacetic acid derivative.
Caption: Intramolecular Friedel-Crafts acylation for this compound synthesis.
II. Troubleshooting Guide & FAQs
Category 1: Low Reaction Yield
Q1: My reaction yield has significantly dropped after scaling up from the lab bench. What are the likely causes and how can I address them?
A1: A decrease in yield upon scale-up is a common issue and can be attributed to several factors that are often exacerbated by the change in scale.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and decomposition of the product or starting materials. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.
-
Solution:
-
Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture.
-
Controlled Addition: Implement a slow, controlled addition of reagents, particularly the Lewis acid catalyst, to manage the exotherm and prevent localized high concentrations.
-
Solvent Selection: Use a solvent with a good balance of reactant solubility and a boiling point that allows for effective temperature control.
-
-
-
Inadequate Temperature Control: Poor heat dissipation in large reactors can lead to temperature fluctuations that favor the formation of byproducts.
-
Solution:
-
Jacketed Reactor: Utilize a reactor with a heating/cooling jacket and a reliable temperature control system.
-
Reaction Calorimetry: For significant scale-up, consider performing reaction calorimetry studies to understand the heat flow of the reaction and design an appropriate cooling strategy.
-
-
-
Moisture Sensitivity: Friedel-Crafts acylation reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Larger scale operations have a greater potential for atmospheric moisture contamination.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dry Reagents and Solvents: Ensure all starting materials, solvents, and the reactor are thoroughly dried before use.
-
-
Q2: I am observing a significant amount of unreacted starting material at the end of the reaction. What should I investigate?
A2: The presence of unreacted starting material suggests that the reaction has not gone to completion. This could be due to several factors:
-
Insufficient Catalyst: The Lewis acid catalyst may have been deactivated or used in a suboptimal stoichiometric ratio.
-
Solution:
-
Catalyst Loading: Re-evaluate the catalyst loading. While catalytic amounts are often sufficient on a small scale, a higher loading may be necessary for larger reactions to compensate for any deactivation.
-
Purity of Catalyst: Ensure the Lewis acid used is of high purity and has not been exposed to moisture.
-
-
-
Reaction Time: The reaction time that was sufficient for a small-scale reaction may not be adequate for a larger volume.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to determine the optimal reaction time for the scaled-up process.
-
-
-
Poor Solubility: If the starting material is not fully dissolved, its availability for the reaction will be limited.
-
Solution:
-
Solvent System: Re-evaluate the solvent system to ensure adequate solubility of all reactants at the reaction temperature. A co-solvent system may be beneficial.
-
-
Category 2: Impurity Formation
Q3: I am observing an increase in the formation of a specific impurity upon scale-up. How can I identify and minimize it?
A3: The formation of new or increased levels of impurities is a common scale-up challenge. The identity of the impurity will dictate the best course of action.
-
Common Impurities and Their Causes:
-
Isomeric Products: In Friedel-Crafts reactions, different isomers can sometimes be formed. The regioselectivity can be influenced by temperature and the choice of Lewis acid.
-
Poly-acylated Products: If the product is more reactive than the starting material towards acylation, poly-acylated byproducts can form.
-
Decomposition Products: At elevated temperatures, the starting materials or the product may decompose.
-
-
Troubleshooting Steps:
-
Identify the Impurity: Isolate and characterize the impurity using techniques such as NMR, Mass Spectrometry, and HPLC.
-
Investigate the Root Cause: Once the structure of the impurity is known, you can deduce its likely formation pathway. For example, if it is an isomer, reaction conditions may need to be adjusted.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity and reduce the formation of decomposition products.
-
Lewis Acid: Experiment with different Lewis acids (e.g., FeCl₃, SnCl₄) as they can influence the regioselectivity of the reaction.
-
Order of Addition: The order in which reagents are added can impact the outcome of the reaction.
-
-
Q4: My final product is discolored. What is the likely cause and how can I purify it?
A4: Discoloration is often due to the presence of minor, highly colored impurities, which may be polymeric materials or products of side reactions.
-
Potential Causes:
-
Reaction Temperature: Running the reaction at too high a temperature can lead to the formation of colored byproducts.
-
Air Oxidation: The product or intermediates may be sensitive to air oxidation.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the solution before recrystallization can help to adsorb colored impurities.
-
Chromatography: If recrystallization is not effective, column chromatography may be necessary.
-
Category 3: Thermal Hazards and Runaway Reactions
Q5: The Friedel-Crafts acylation is exothermic. How can I assess and manage the thermal risks during scale-up?
A5: Managing the exotherm of the Friedel-Crafts acylation is critical for safety, especially on a larger scale. A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.
-
Risk Assessment:
-
Reaction Calorimetry (RC1): This technique measures the heat evolved during a reaction and is invaluable for understanding the thermal profile of your process. It provides data on the heat of reaction, the rate of heat release, and the adiabatic temperature rise.
-
Differential Scanning Calorimetry (DSC): DSC can be used to screen for potential thermal instabilities of the starting materials, product, and reaction mixture.
-
-
Mitigation Strategies:
-
Controlled Addition: As mentioned previously, the slow, controlled addition of the Lewis acid is a primary method for managing the exotherm.
-
Adequate Cooling: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction, even under worst-case scenarios.
-
Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.
-
Quenching Procedure: Develop a safe and effective quenching procedure to stop the reaction quickly in case of an emergency. This typically involves the addition of a suitable quenching agent, such as water or a dilute acid, but this must be done with extreme caution as the quenching of a Lewis acid is also highly exothermic.
-
Caption: A decision tree for troubleshooting common scale-up issues.
Category 4: Work-up and Isolation
Q6: I am having difficulty with the work-up and isolation of the product on a larger scale. What are some best practices?
A6: Work-up and isolation procedures that are straightforward on a small scale can become challenging when scaled up.
-
Quenching: The quenching of the reaction mixture with water or acid is highly exothermic and can generate corrosive fumes.
-
Solution:
-
Controlled Quench: Add the quenching agent slowly and with efficient cooling to control the exotherm.
-
Reverse Quench: Consider adding the reaction mixture to the quenching agent to better control the temperature.
-
Proper Ventilation: Ensure the work-up is performed in a well-ventilated area, such as a fume hood.
-
-
-
Extractions: Handling large volumes of organic solvents for extraction can be cumbersome and pose safety risks.
-
Solution:
-
Liquid-Liquid Extractor: For continuous or large-scale extractions, consider using a liquid-liquid extractor.
-
Solvent Selection: Choose a solvent that provides good partitioning of the product and is easily removed.
-
-
-
Crystallization and Filtration: Obtaining a crystalline product with good filterability can be more difficult on a large scale.
-
Solution:
-
Controlled Cooling: Cool the solution slowly to promote the formation of larger crystals, which are easier to filter.
-
Seeding: Adding a small amount of pure product (seed crystals) can help to initiate crystallization and improve crystal size.
-
Filtration Equipment: Use appropriate filtration equipment for the scale of the reaction, such as a Nutsche filter or a centrifuge.
-
-
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Disclaimer: This is a general guideline and should be adapted and optimized for your specific laboratory and scale. Always perform a thorough risk assessment before starting any chemical reaction.
-
Reactor Setup:
-
Set up a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a drying tube, and an addition funnel.
-
Purge the reactor with a dry, inert gas (e.g., nitrogen) for at least 30 minutes.
-
-
Reaction:
-
Charge the reactor with the starting material (e.g., 2-(4-chlorophenoxy)acetyl chloride) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the mixture to the desired temperature (e.g., 0-5 °C) using the reactor jacket.
-
Slowly add the Lewis acid (e.g., aluminum chloride) portion-wise or as a solution/slurry in the reaction solvent, maintaining the internal temperature within the desired range.
-
After the addition is complete, allow the reaction to stir at the set temperature, monitoring its progress by a suitable analytical method (e.g., HPLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of crushed ice, followed by a dilute aqueous acid solution (e.g., 1 M HCl). Caution: This is a highly exothermic process.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture.
-
Data Presentation: Key Reaction Parameters
| Parameter | Laboratory Scale (e.g., 1 g) | Pilot Scale (e.g., 100 g) | Key Considerations for Scale-Up |
| Solvent Volume | ~10-20 mL | ~1-2 L | Ensure adequate stirring and heat transfer. |
| Lewis Acid (equiv.) | 1.1 - 1.5 | 1.1 - 1.3 | Higher excesses can lead to more byproducts. |
| Reaction Temperature | 0 - 25 °C | 0 - 10 °C | Tighter control is needed to manage the exotherm. |
| Addition Time | ~15-30 min | ~1-2 hours | Slower addition is crucial for thermal management. |
| Reaction Time | 1 - 4 hours | 2 - 8 hours | Monitor by HPLC to determine completion. |
| Typical Yield | 70 - 85% | 60 - 75% | Yields may be lower due to scale-up challenges. |
IV. References
-
Guidechem. (n.d.). 5-CHLORO-BENZOFURAN-3-ONE 3261-05-0 wiki. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Radical mechanism of formation of chlorobenzofuran from isomer 1. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). New Thermal Runaway Risk Assessment Methods for Two Step Synthesis Reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization". Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoannulen-7-ols. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 3261-05-0,5-CHLORO-BENZOFURAN-3-ONE. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (2023). Chemical Thermal Runaway Modeling of Lithium‐Ion Batteries for Prediction of Heat and Gas Generation. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Thermal Runaway Early Warning and Risk Estimation Based on Gas Production Characteristics of Different Types of Lithium-Ion Batteries. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Early warning of thermal runaway based on state of safety for lithium-ion batteries. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis and Characterization of Novel Benzofuranones: A Technical Guide. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 5-Chlorobenzofuran. Retrieved from --INVALID-LINK--
Identifying and removing impurities in 1-Aminodibenzofuran synthesis
A Guide to Identifying and Removing Impurities for Researchers and Drug Development Professionals
Overview: The Synthetic Challenge
1-Aminodibenzofuran is a crucial building block in medicinal chemistry and materials science. Its synthesis, while straightforward in principle, often presents challenges related to purity. The most common and scalable laboratory synthesis proceeds via a two-step route: an Ullmann-type condensation to form 1-nitrodibenzofuran, followed by a reduction of the nitro group. Impurities can be introduced at either stage, arising from incomplete reactions, side-products, or residual reagents. This guide focuses on identifying and eliminating these common impurities.
Common Synthetic Pathway
The primary route involves the formation of the dibenzofuran core followed by functional group manipulation.
Caption: Common two-step synthesis of 1-Aminodibenzofuran.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis and purification of 1-Aminodibenzofuran in a practical question-and-answer format.
Question 1: My crude product after the reduction step is a dark, oily residue, not a solid. What's the cause and purification strategy?
Answer:
This is a common issue often caused by a combination of factors:
-
Incomplete Reduction: The most likely culprit is residual 1-nitrodibenzofuran (a yellow-orange solid) mixing with your product, depressing the melting point and leading to an oily appearance.
-
Side-Products: Over-reduction or side reactions during the tin(II) chloride reduction can form minor, often colored, polymeric or condensed by-products.
-
Residual Solvents: Incomplete removal of high-boiling solvents like pyridine or dimethoxyethane from the previous step can result in an oil.
Troubleshooting Workflow:
Caption: Logic for troubleshooting a discolored, oily product.
Recommended Actions:
-
Acid-Base Extraction: This is the most effective first step. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with aqueous HCl (1M). Your desired 1-aminodibenzofuran will protonate and move into the aqueous layer, while neutral impurities like unreacted 1-nitrodibenzofuran remain in the organic layer. Separate the layers, basify the aqueous layer with NaOH to pH >10, and then extract your purified amine back into an organic solvent. See Protocol 1 for a detailed procedure.
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography is the next step. It is highly effective at separating the polar amine product from the less polar nitro intermediate and other non-basic impurities.[1] See Protocol 2 .
-
Recrystallization with Activated Carbon: If the product is solid after initial purification but still colored, recrystallization from a suitable solvent (like ethanol/water) with a small amount of activated carbon can effectively remove colored impurities.[2] See Protocol 3 .
Question 2: My TLC shows a spot with a similar Rf to my product, making separation difficult. How do I confirm its identity and remove it?
Answer:
This often indicates the presence of a structurally similar by-product. A common impurity is a partially reduced species, such as a hydroxylamine or a dimer formed during the reduction.
Identification and Removal Strategy:
-
Co-spotting: Run a TLC plate co-spotting your crude mixture with the 1-nitrodibenzofuran starting material. This will confirm if the stubborn spot is unreacted starting material.[1][3]
-
Adjust TLC Solvent System: Test different solvent systems to achieve better separation on the TLC plate. A good starting point for these compounds is a Hexane:Ethyl Acetate mixture. Try varying the ratio (e.g., 9:1, 4:1, 2:1) to maximize the ΔRf between your product and the impurity.
-
Preparative Column Chromatography: Once you've optimized the separation on an analytical TLC plate, apply these conditions to a larger scale column chromatography separation. Use a long column and collect small fractions to ensure a clean separation of closely eluting compounds.
-
Derivatization: For analytical confirmation, you can take a small sample of the crude material and acetylate it with acetic anhydride. The amine product will form an amide, which will have a significantly different Rf value on TLC, helping to confirm the identity of the amine spot.
Question 3: My final product is contaminated with inorganic salts from the SnCl₂ reduction. How do I get rid of them?
Answer:
This is a workup issue. Tin salts (stannous and stannic hydroxides) are amphoteric and can precipitate if the pH is not carefully controlled during the workup.
Solution: A Robust Workup Protocol
-
After the reaction is complete (as monitored by TLC), quench the reaction by pouring it into ice water.
-
Add a concentrated solution of NaOH or KOH until the solution is strongly basic (pH > 12). This is crucial to convert the tin salts into soluble stannates [Sn(OH)₄]²⁻. Initially, a thick white precipitate of tin hydroxides will form, which should redissolve upon addition of more base.
-
Extract the basic aqueous solution thoroughly with an organic solvent like ethyl acetate (3 x 50 mL). The 1-aminodibenzofuran will move into the organic layer.
-
Combine the organic extracts, wash with brine (saturated NaCl solution) to aid in removing water, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
This procedure should yield a crude product free of inorganic salts.
Table 1: Common Impurities and Characteristics
| Impurity | Source | Type | Purification Method |
| 1-Nitrodibenzofuran | Incomplete Reduction | Neutral | Acid-Base Extraction, Column Chromatography[1][3] |
| 2-Iodophenol | Unreacted Starting Material | Acidic | Base wash (e.g., NaHCO₃), Column Chromatography |
| Tin Salts (e.g., Sn(OH)₄) | Reagent By-product | Inorganic | Proper basic workup (pH > 12) |
| Polymeric By-products | Side Reaction | Neutral/Slightly Polar | Column Chromatography, Recrystallization |
Detailed Purification Protocols
Protocol 1: Acid-Base Extraction
This technique exploits the basicity of the amine functional group to separate it from neutral or acidic impurities.
Steps:
-
Dissolution: Dissolve the crude product (approx. 1g) in ethyl acetate (50 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 30 mL). The amine will be protonated and move to the aqueous layer.
-
Separate Layers: Collect the aqueous (bottom) layers. The organic layer, containing neutral impurities like 1-nitrodibenzofuran, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 6M NaOH with stirring until the pH is >12 (check with pH paper). The amine will deprotonate and may precipitate.
-
Re-extraction: Extract the amine from the basic aqueous solution with fresh ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation to yield the purified amine.
Protocol 2: Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.[4][5]
Steps:
-
Solvent System Selection: Determine the optimal eluent system using TLC. A Hexane:Ethyl Acetate mixture is a good starting point. Aim for an Rf of ~0.25-0.35 for the 1-aminodibenzofuran.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by passing the eluent through, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This technique purifies solid compounds based on differences in solubility.[2]
Steps:
-
Solvent Selection: Choose a solvent in which 1-aminodibenzofuran is highly soluble when hot but poorly soluble when cold. Ethanol or an ethanol/water mixture is often effective.
-
Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of ice-cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
-
Q: What are the expected analytical characteristics of pure 1-aminodibenzofuran?
-
Q: Can I use catalytic hydrogenation (e.g., H₂/Pd-C) for the nitro reduction?
-
Yes, catalytic hydrogenation is a clean alternative to SnCl₂/HCl and avoids the issue of tin salt contamination. It is often highly effective for this transformation. However, it requires specialized equipment (hydrogenator) and careful handling of the flammable catalyst and hydrogen gas.
-
-
Q: How should I store pure 1-aminodibenzofuran?
-
Aromatic amines can be susceptible to air oxidation over time, which can cause discoloration. For long-term storage, it is best to keep the solid in a sealed vial under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place.
-
References
Technical Support Center: Catalyst Selection for Optimizing Benzofuran Ring Formation
Welcome to the Technical Support Center for benzofuran synthesis. The benzofuran scaffold is a privileged structure in medicinal chemistry and natural products, making its efficient synthesis a critical task for researchers in drug development.[1][2][3] This guide is designed to provide in-depth, field-proven insights into catalyst selection and reaction optimization. It addresses common experimental challenges through a series of frequently asked questions and troubleshooting guides.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Catalyst Selection
This section covers fundamental questions that form the basis of rational catalyst and condition selection for benzofuran ring formation.
Q1: What are the primary catalytic strategies for synthesizing benzofurans?
A1: The synthesis of benzofurans typically involves the formation of key C-C and C-O bonds via intramolecular or intermolecular cyclization reactions.[1][4] The choice of strategy depends on starting material availability and the desired substitution pattern.[1] The most prevalent and versatile catalytic methods include:
-
Palladium-Catalyzed Reactions: Widely employed due to their versatility and functional group tolerance. Common methods include Sonogashira or Heck couplings of precursors, followed by intramolecular cyclization.[1][2][4] A classic route is the coupling of o-iodophenols with terminal alkynes.[4][5]
-
Copper-Catalyzed Reactions: These offer a more cost-effective and environmentally friendly alternative to palladium for certain cyclization reactions.[1][4] They are effective for coupling o-halophenols with various partners or for intramolecular cyclizations.[2][5]
-
Other Transition-Metal Catalysis: Gold, silver, and rhodium catalysts are also used for specific transformations, often involving cycloisomerization or oxidative coupling, providing alternative pathways to functionalized benzofurans.[5][6][7]
Q2: How do I choose between a palladium, copper, or other metal catalyst for my reaction?
A2: The choice of metal catalyst is dictated by the specific reaction, substrate scope, cost considerations, and desired efficiency.
-
Choose Palladium when:
-
Choose Copper when:
-
A more economical and "greener" synthesis is a priority.[1][2]
-
The reaction involves coupling with phenols, salicylaldehydes, or intramolecular cyclizations where copper shows high efficacy.[5][9]
-
You are performing multi-component reactions; for instance, reacting o-hydroxy aldehydes, amines, and alkynes.[2]
-
-
Consider Gold, Silver, or Rhodium when:
-
Your strategy involves cycloisomerization of alkynylphenols or other specific rearrangements. Gold and silver, being carbophilic, are particularly effective for activating alkynes toward nucleophilic attack.[3][7]
-
You are exploring alternative reaction pathways, such as the oxidative coupling of phenylpropanoids, where silver(I) reagents are efficient oxidants.[6]
-
Unique chemoselectivity is required, such as Rh(III)-catalyzed C-H activation/annulation of salicylaldehydes with diazo compounds.[8]
-
Q3: What role do ligands play in catalyst performance, and how do I select the right one?
A3: Ligands are crucial as they directly influence the stability, solubility, and catalytic activity of the metal center. They can affect the rate of key steps like oxidative addition and reductive elimination in a catalytic cycle.
-
For Palladium Catalysts:
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard, versatile ligand for many coupling reactions.[5] However, for challenging substrates, more electron-rich and sterically bulky ligands like tricyclohexylphosphine (PCy₃) or Buchwald-type phosphines (e.g., XPhos) can enhance catalytic activity by promoting oxidative addition and preventing catalyst deactivation.[5][10]
-
Bidentate Ligands: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can provide greater stability to the palladium center and are often effective in Tsuji-Trost-type reactions involving benzofuran precursors.[10]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can form highly stable and active palladium complexes, sometimes outperforming phosphine ligands.[3]
-
Q4: How do the choices of base and solvent impact the catalytic cycle?
A4: The base and solvent are not passive components; they are critical parameters that can dictate the success or failure of a reaction.
-
Base Selection: The base's role can include deprotonating a nucleophile (like a phenol or terminal alkyne) or acting as a halide scavenger in the catalytic cycle.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[4][11] Cesium carbonate is often more effective due to its higher solubility in organic solvents and the "caesium effect," which can accelerate reactions.
-
Organic Bases: Triethylamine (NEt₃) can serve as both a base and a solvent in Sonogashira reactions.[5] However, it is generally less effective than inorganic bases in many cross-coupling scenarios.[11]
-
Critical Note: Avoid bases like sodium bicarbonate (NaHCO₃) at high temperatures (>100°C), as they can decompose to produce water, which can poison the palladium catalyst.[4][12]
-
-
Solvent Selection: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are common choices that facilitate many palladium- and copper-catalyzed reactions.[5][11]
-
Apolar Solvents: Toluene and xylene are often used for higher temperature reactions.[3][5]
-
Ethereal Solvents: THF and dioxane are also frequently employed, particularly in Suzuki couplings.[11][13]
-
"Green" Solvents: Deep eutectic solvents (DES), such as a choline chloride/ethylene glycol mixture, are emerging as environmentally benign media for copper-catalyzed syntheses.[1][2]
-
Section 2: Troubleshooting Guide for Palladium-Catalyzed Systems
Problem 1: Low to no product yield in a Sonogashira coupling/cyclization of an o-iodophenol and a terminal alkyne.
This is one of the most common and powerful methods for creating 2-substituted benzofurans, but it is sensitive to several factors.[1]
-
Potential Cause A: Catalyst Inefficiency or Deactivation
-
Why it happens: The palladium catalyst (e.g., (PPh₃)₂PdCl₂) may have low activity for your specific substrates, or it may be deactivated ("poisoned") by impurities or side reactions.[4] Oxygen can oxidize the Pd(0) active species, while water can interfere with the catalytic cycle.[14]
-
Expert Solution:
-
Screen Catalysts: Consider a more robust palladium source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[4]
-
Add a Co-catalyst: The Sonogashira reaction is a dual catalytic system. Ensure you have an active copper(I) source (typically CuI) as a co-catalyst, as it is essential for forming the copper acetylide intermediate.[4][5] Reactions without CuI often fail to produce the target molecule.[2][5]
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and flush the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst. Maintain this atmosphere throughout the reaction.[1][14]
-
-
-
Potential Cause B: Inappropriate Base Selection
-
Why it happens: The base may be too weak to deprotonate the alkyne efficiently, or it may be generating catalyst poisons. As mentioned, NaHCO₃ can produce water at high temperatures, leading to significantly reduced yields.[4][12]
-
Expert Solution:
-
Switch to an Anhydrous Base: Replace NaHCO₃ with an inorganic base like K₂CO₃ or Cs₂CO₃.[4] These are more effective and do not generate water upon heating.
-
Use an Amine Base/Solvent: For Sonogashira reactions, using triethylamine as both the base and solvent is a classic and often effective condition.[1][5]
-
-
-
Potential Cause C: Substrate Electronic/Steric Effects
-
Why it happens: The electronic properties and steric bulk of your starting materials can dramatically affect reactivity.
-
Electronic Effects: Electron-donating groups on the alkyne can facilitate the reaction, while electron-withdrawing groups on the iodophenol can sometimes hinder oxidative addition.[5][11]
-
Steric Hindrance: Bulky substituents near the iodine or alkyne can prevent the catalyst from accessing the reaction site.[11]
-
-
Expert Solution:
-
Modify Catalyst System: For sterically hindered substrates, switch to a catalyst system with bulkier, more electron-rich ligands (e.g., using a Buchwald ligand instead of PPh₃). This can often overcome steric barriers.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome activation barriers, though this should be balanced against potential substrate or catalyst decomposition.[11]
-
-
Section 3: Troubleshooting Guide for Copper-Catalyzed Systems
Problem 1: My copper-catalyzed three-component reaction of a salicylaldehyde, an amine, and an alkyne is sluggish or fails.
This powerful reaction builds complexity quickly but relies on a cascade of events that can be easily disrupted.[2]
-
Potential Cause A: Catalyst Source and Oxidation State
-
Why it happens: Many copper-catalyzed reactions, particularly those involving alkynes, proceed through a Cu(I) acetylide intermediate.[5] Using a Cu(II) salt may require an in-situ reduction step that can be inefficient. The purity and activity of the copper source are paramount.
-
Expert Solution:
-
Use a Cu(I) Salt: Start with a reliable Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[1][2] These are often more directly effective than Cu(II) salts like CuCl₂.
-
Verify Catalyst Quality: Ensure your copper catalyst has not been excessively exposed to air, which can lead to oxidation and reduced activity.
-
-
-
Potential Cause B: Inefficient Iminium Ion Formation
-
Why it happens: The reaction mechanism often proceeds via the formation of an iminium ion from the salicylaldehyde and the amine, which is then attacked by the copper acetylide.[2][5] If this initial condensation is slow or unfavorable, the entire catalytic cycle stalls.
-
Expert Solution:
-
Solvent Choice: Use a solvent that favors iminium ion formation. Polar aprotic solvents like DMF or DMSO are often effective.[2][5]
-
Consider a Co-catalyst/Additive: While the copper is the primary catalyst for the C-C bond formation, acidic or Lewis acidic additives can sometimes promote the initial condensation step. However, this must be carefully optimized to avoid side reactions.
-
-
Section 4: Advanced Protocols & Data
Protocol 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling and Intramolecular Cyclization [1][4]
This protocol is a standard method for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.
-
To a sealable reaction tube, add the o-iodophenol (1.0 equiv.), (PPh₃)₂PdCl₂ (2.5 mol%), and CuI (5 mol%).
-
Seal the tube, and then thoroughly flush with an inert gas (e.g., argon) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous triethylamine as the solvent (to make a ~0.2 M solution), followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Securely cap the reaction tube and place it in a preheated oil bath at 70–90 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Typical reaction times are 2-20 hours.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure benzofuran derivative.
Protocol 2: Copper-Catalyzed Three-Component Synthesis in a Deep Eutectic Solvent (DES) [1][2]
This protocol provides a greener alternative for synthesizing substituted benzofurans.
-
Prepare the Deep Eutectic Solvent (DES) by mixing choline chloride and ethylene glycol (1:2 molar ratio) and heating gently until a clear, homogeneous liquid forms.
-
To the DES in a reaction flask, add the o-hydroxy aldehyde (1.0 equiv.), the amine (1.1 equiv.), the terminal alkyne (1.2 equiv.), and CuI (5 mol%).
-
Stir the reaction mixture at 80–100 °C, monitoring progress by TLC.
-
After completion, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3x volume of DES).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired benzofuran.
Data Table 1: Comparison of Common Catalytic Systems for Benzofuran Synthesis
| Catalytic System | Key Reaction Type | Typical Precursors | Advantages | Common Issues |
| Pd/Cu (Sonogashira) | Cross-Coupling / Cyclization | o-Iodophenols, Terminal Alkynes | High versatility, broad substrate scope, well-established.[1][5] | Catalyst sensitivity to air/water, cost of palladium.[4][14] |
| Pd (Heck-type) | C-H Activation / Oxidative Cyclization | 2-Hydroxystyrenes, Iodobenzenes | Access to different substitution patterns.[3][15] | Requires specific substrates, mechanism can be complex.[3] |
| Cu-only | Multi-component / Cyclization | Salicylaldehydes, Amines, Alkynes | Lower cost, greener solvents (DES), operational simplicity.[1][2] | Substrate scope can be more limited than palladium. |
| Ag(I) | Oxidative Coupling | Phenylpropanoids (for dihydrobenzofurans) | Efficient for specific biomimetic syntheses.[6] | Stoichiometric or high-loading oxidant often needed.[6] |
| Au(I)/Au(III) | Cycloisomerization | o-Alkynylphenols | Very mild conditions, high atom economy.[3][7] | Cost of gold, can be substrate-specific. |
Data Table 2: Guide to Base and Solvent Selection
| Reaction Type | Recommended Base(s) | Recommended Solvent(s) | Rationale / Comments |
| Pd/Cu Sonogashira | K₂CO₃, Cs₂CO₃, NEt₃ | DMF, Toluene, NEt₃ | Inorganic bases are robust; NEt₃ serves as both base and solvent.[4][5] Avoid NaHCO₃ at high temp.[4] |
| Pd Heck-type | Ag₂O, K₂CO₃ | Acetonitrile, HFIP | Silver salts can act as both oxidant and base.[16] Acetonitrile provides good solubility and reactivity.[6] |
| Cu-catalyzed MCR | Na₂CO₃, DBU | DMSO, Deep Eutectic Solvents | A mild inorganic base is often sufficient.[2] DES provides a green and effective medium.[1][2] |
| Acid-catalyzed Cyclization | (No Base) | Toluene, (CF₃)₂CHOH | Acid catalysts like p-TsOH are used. Solvent choice can control selectivity between isomers.[17] |
Section 5: Visualizing the Process
Diagram 1: General Experimental Workflow for Benzofuran Synthesis
This diagram outlines the typical steps from reaction setup to final product isolation, emphasizing critical control points.
Caption: General experimental workflow for catalytic benzofuran synthesis.
Diagram 2: Simplified Catalytic Cycle for Pd/Cu-Catalyzed Sonogashira Coupling and Cyclization
This diagram illustrates the key mechanistic steps involved in this widely used reaction.
Caption: Simplified catalytic cycle for Pd/Cu-catalyzed benzofuran synthesis.
Diagram 3: Troubleshooting Decision Tree for Low Yield
A logical guide to diagnosing and solving common issues leading to poor reaction outcomes.
Caption: Troubleshooting decision tree for low-yield benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 5-Chlorobenzofuran-3-one during storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for 5-Chlorobenzofuran-3-one (CAS No. 3261-05-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. As Senior Application Scientists, we have compiled this guide based on chemical principles, supplier safety data, and established best practices in pharmaceutical development to help you troubleshoot and prevent potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal long-term stability, storage under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidative degradation.[2][3] While some suppliers suggest room temperature storage[4][5], refrigeration (2-8°C) can also be used to further minimize degradation kinetics.[6] Protect the compound from light by using an amber vial or storing it in a dark location.[7]
Q2: What are the visible signs of degradation?
A: The primary visible sign of degradation is a change in color. Pure this compound is typically a white to pale yellow solid or crystalline powder.[8] A significant darkening, development of a brownish tint, or changes in texture may indicate the presence of impurities or degradation products. If you observe these changes, it is crucial to re-analyze the material for purity before use.
Q3: Is this compound sensitive to moisture?
A: Yes. Benzofuranone structures can be susceptible to hydrolysis, especially under non-neutral pH conditions.[9] It is critical to store the compound in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture.[1][10]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A: Standard laboratory PPE is required. This includes safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[11] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[2]
The Science of Degradation: Core Principles
Understanding the potential degradation pathways of this compound is fundamental to preventing them. The molecule's structure features a lactone (a cyclic ester) and an activated methylene group, which are the primary sites for degradation. The two most probable non-photolytic degradation routes are hydrolysis and oxidation .[12]
-
Hydrolysis: The lactone ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This process opens the furanone ring to form a substituted phenoxyacetic acid derivative. This is a common degradation pathway for many pharmaceutical compounds containing ester or lactone functional groups.[12]
-
Oxidation: The carbon atom adjacent to the carbonyl group (C2) is a benzylic position, making it susceptible to oxidation, particularly in the presence of atmospheric oxygen, trace metals, or peroxides.[12] This can lead to the formation of various oxidized species, which often are highly colored and can act as catalysts for further degradation. Preventing exposure to air by storing under an inert gas is the most effective preventative measure.[3]
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential Hydrolytic and Oxidative Degradation Pathways.
Troubleshooting Guide
This table addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.
| Problem Observed | Potential Cause(s) | Recommended Action(s) |
| Compound has darkened or changed color. | Oxidation or Photodegradation: Exposure to atmospheric oxygen or light (UV/visible).[3][7] | 1. Re-test purity using HPLC or GC-MS. 2. If purity is compromised, consider purification (e.g., recrystallization) or disposal. 3. For future storage, flush the container with an inert gas (argon/nitrogen) and use amber vials.[2] |
| Inconsistent results in bioassays. | Presence of Degradants: Degradation products may have different biological activities or act as inhibitors. | 1. Confirm the purity of the stock solution immediately before use. 2. Prepare fresh stock solutions from solid material for each experiment. |
| Poor solubility or cloudiness in solution. | Hydrolysis: The hydrolyzed product may have different solubility properties.[9] | 1. Use anhydrous solvents for preparing stock solutions. 2. If aqueous buffers are required, prepare solutions immediately before use and avoid storing them for extended periods. |
| Gradual loss of purity in stored stock solutions. | Solvent-Mediated Degradation: The compound may be unstable in the chosen solvent over time (e.g., hydrolysis in protic solvents). | 1. Conduct a solution stability study in your chosen solvent. 2. Store stock solutions at -20°C or -80°C. 3. Preferably, store the compound as a solid and make solutions fresh. |
Recommended Protocols for Ensuring Stability
Protocol 1: Optimal Storage and Handling
This protocol provides a self-validating system for maintaining the integrity of your compound.
Materials:
-
This compound solid
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Spatula
-
Analytical balance
Procedure:
-
Work in a Controlled Environment: Perform all manipulations in a low-humidity environment, such as a glove box or a fume hood with a gentle flow of dry air.
-
Aliquot the Material: If you have a large batch, avoid repeatedly opening the main container. Aliquot the amount needed for short-term use into smaller vials.
-
Inert Gas Purge: Before sealing the vial, gently flush the headspace with a stream of argon or nitrogen for 15-30 seconds. This displaces atmospheric oxygen and moisture.[2]
-
Seal Tightly: Immediately seal the vial with the PTFE-lined cap. Ensure the seal is airtight.
-
Label Clearly: Label the vial with the compound name, date, and a note indicating it is stored under an inert atmosphere.
-
Store Appropriately: Store the sealed vial in a cool, dark, and dry place.[1] For maximum longevity, a refrigerator (2-8°C) is recommended.[6] Ensure it is stored away from incompatible materials like strong acids, bases, and oxidizing agents.
Protocol 2: Performing a Basic Forced Degradation Study
This study will help you understand the compound's stability under various stress conditions, which is crucial for developing robust formulations and analytical methods.
Objective: To intentionally degrade the compound and identify the primary degradation products and pathways.
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Stress: Heat a vial of the stock solution at 60°C.
-
Photostability: Expose a vial of the stock solution to direct UV light.
-
Control: Keep one vial of the stock solution at 4°C in the dark.
-
-
Incubate: Allow the reactions to proceed for a set time (e.g., 24 hours). Note: For acid/base hydrolysis, you may need to neutralize the sample before analysis.
-
Analyze Samples: Analyze all samples, including the control, by a stability-indicating analytical method (see Section 5).
-
Evaluate Results: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). This will reveal whether the compound is more sensitive to acid, base, oxidation, heat, or light.
Caption: Workflow for a Forced Degradation Study.
Analytical Methods for Stability Assessment
A validated, stability-indicating analytical method is essential to accurately quantify this compound and separate it from any potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[13]
Starting HPLC Method Parameters:
The following table provides a starting point for method development. This method should be validated for your specific application.
| Parameter | Recommended Condition | Rationale / Expertise |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase improves peak shape for acidic analytes and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common, strong organic solvent for reverse-phase chromatography. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min | A gradient elution is necessary to elute both the parent compound and potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Detection Wavelength | ~254 nm or Diode Array Detector (DAD) | Benzofuranones typically have strong UV absorbance. A DAD allows for monitoring across a spectrum to help identify impurities. |
For trace-level quantification, especially in complex matrices like biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[14][15]
References
- 1. 5-CHLORO-BENZOFURAN-3-ONE - Safety Data Sheet [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. US6194590B1 - Method for preparing optionally substituted benzofuranones - Google Patents [patents.google.com]
- 4. This compound | 3261-05-0 [sigmaaldrich.com]
- 5. 5-Chloroisobenzofuran-1,3-dione | 118-45-6 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Page loading... [guidechem.com]
- 9. The synthesis and evaluation of benzofuranones as beta-lactamase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. benchchem.com [benchchem.com]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity in 5-Chlorobenzofuran-3-one Derivatization
Welcome to the technical support center for the derivatization of 5-Chlorobenzofuran-3-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this valuable chemical scaffold. This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, known for its potential antimicrobial and antifungal properties.[1] However, its unique structure can present reactivity challenges. This guide provides in-depth, experience-driven answers to common issues, helping you troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic addition to the carbonyl group of this compound is sluggish and gives low yields. What is causing this low reactivity?
A1: The diminished reactivity of the carbonyl group in this compound is primarily due to electronic and steric factors. The lone pair of electrons on the adjacent furan oxygen atom can be delocalized into the carbonyl group, reducing its electrophilicity. This resonance stabilization makes the carbonyl carbon less susceptible to nucleophilic attack. Additionally, the bicyclic ring system can sterically hinder the approach of bulky nucleophiles.
To overcome this, consider the following strategies:
-
Lewis Acid Catalysis: Employing a Lewis acid such as BF₃·OEt₂, TiCl₄, or ZnCl₂ can coordinate to the carbonyl oxygen, withdrawing electron density and increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack.
-
Activation of the Nucleophile: If you are using a weak nucleophile, converting it to a more reactive species can significantly improve reaction rates. For instance, deprotonating a thiol to a thiolate or converting an alcohol to an alkoxide will enhance its nucleophilicity.
-
Harsh Reaction Conditions: While not always ideal, increasing the reaction temperature or using a high-boiling point solvent can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions and decomposition.
Q2: I am attempting a base-catalyzed aldol condensation at the C2 position, but I'm observing self-condensation and other side products. How can I improve the selectivity?
A2: The C2 methylene group of this compound is enolizable, making it a suitable position for aldol-type reactions. However, controlling the reaction to favor the desired cross-condensation over self-condensation requires careful optimization of reaction conditions.
Here are some troubleshooting steps:
-
Choice of Base: The strength and steric bulk of the base are critical. A bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is often effective for generating the enolate kinetically. This minimizes the equilibrium that can lead to self-condensation.
-
Order of Addition: Add the pre-formed enolate of this compound to the aldehyde or ketone electrophile, rather than adding the base to a mixture of both reactants. This ensures the electrophile is present in excess to trap the enolate as it is formed.
-
Milder Reaction Conditions: If strong bases are leading to side products, consider using milder conditions. Catalytic amounts of a weaker base like proline or an amine in combination with a Lewis acid can sometimes promote the desired reaction with higher selectivity.[2]
Q3: My transition-metal-catalyzed cross-coupling reaction at the C5-Cl position is not proceeding. What are the key parameters to consider for activating this aryl chloride?
A3: Aryl chlorides are notoriously less reactive in cross-coupling reactions compared to their bromide and iodide counterparts. The strength of the C-Cl bond requires a more active catalytic system.
Here’s a checklist for troubleshooting your cross-coupling reaction:
-
Catalyst System:
-
Ligand Choice: Electron-rich and sterically bulky phosphine ligands are essential for activating the palladium catalyst for the oxidative addition step with the aryl chloride. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective.
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, consider using a pre-formed palladium-ligand complex to ensure the active catalytic species is generated efficiently.
-
-
Base Selection: The choice of base is crucial for the transmetalation and reductive elimination steps. Strong, non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or NaOtBu are typically required.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are generally suitable. Ensure your solvent is thoroughly dried, as water can deactivate the catalyst and reagents.
-
Temperature: Higher reaction temperatures are often necessary to promote the oxidative addition of the aryl chloride. Microwave irradiation can sometimes be used to accelerate these reactions.
Troubleshooting Guides
Guide 1: Improving Yields in Nucleophilic Addition Reactions
This guide provides a systematic approach to troubleshoot and optimize nucleophilic additions to the carbonyl group of this compound.
Experimental Protocol: Lewis Acid-Catalyzed Addition of a Thiol
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add the desired thiol (1.2 eq).
-
Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 eq) in DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
This guide outlines key parameters to adjust for successful cross-coupling at the C5-Cl position.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Conditions | Alternative Conditions |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2.5 mol%) |
| Ligand | SPhos (4-10 mol%) | XPhos, RuPhos |
| Base | K₃PO₄ (2-3 eq) | Cs₂CO₃, K₂CO₃ |
| Boronic Acid/Ester | 1.2-1.5 eq | |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (10:1) |
| Temperature | 80-110 °C | Microwave irradiation |
References
Validation & Comparative
Comparing the antibacterial activity of 5-Chlorobenzofuran-3-one derivatives
An In-Depth Guide to the Comparative Analysis of 5-Chlorobenzofuran-3-one Derivatives as Antibacterial Agents
The relentless rise of antibiotic resistance necessitates a continuous search for novel chemical scaffolds with potent antimicrobial activity. Among the myriad of heterocyclic compounds, the benzofuran nucleus stands out as a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide focuses on a specific, promising subclass: this compound derivatives. The introduction of a chlorine atom at the 5-position is a strategic chemical modification intended to enhance biological efficacy, a phenomenon well-documented in medicinal chemistry where halogenation can significantly improve a compound's potency and pharmacokinetic profile.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It synthesizes the available data on the antibacterial activity of relevant benzofuran derivatives, discusses key structure-activity relationships (SAR), and provides robust, field-proven protocols for conducting comparative experimental evaluations. While direct, side-by-side comparative studies on a wide range of this compound derivatives are not yet prevalent in the literature, this guide collates existing data on structurally similar compounds to provide a foundational understanding and a framework for future research.
The Benzofuran Scaffold: A Foundation for Antibacterial Activity
The benzofuran core is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6] Its rigid, planar structure and the presence of an oxygen heteroatom provide key interaction points with biological targets. The antibacterial potential of benzofurans is believed to stem from various mechanisms, including the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.[1][5]
The Critical Role of Halogenation: A Structure-Activity Relationship (SAR) Perspective
The addition of halogen atoms to a pharmacophore is a classic strategy in drug design. In the context of benzofurans, this modification has consistently led to an enhancement of antimicrobial properties.[3]
-
Increased Potency: Studies on related benzofuran structures have shown that introducing a halogen can confer antimicrobial activity to a previously inactive molecule.[7] For instance, certain halogenated derivatives of 3-benzofurancarboxylic acid were active against Gram-positive cocci, whereas their unsubstituted parent compounds showed no activity.[7]
-
Enhanced Binding Affinity: The potent activity of halogenated compounds is often attributed to their ability to form "halogen bonds." This is an attractive interaction between the electrophilic region of the halogen atom and a nucleophilic site on a biological target, such as an enzyme or receptor, which can significantly improve binding affinity and, consequently, biological activity.[3]
-
Lipophilicity Modification: The chlorine atom at the 5-position increases the overall lipophilicity of the benzofuran-3-one molecule. This can enhance its ability to penetrate the lipid-rich cell membranes of bacteria, allowing the compound to reach its intracellular target more effectively.
Comparative Antibacterial Activity: An Analysis of Available Data
Direct comparative data for a series of this compound derivatives is limited. However, by examining studies on closely related chlorinated benzofuran structures, we can infer potential activity profiles. The following table summarizes findings from a study on chlorinated benzofuran-3-carboxylate derivatives, which share key structural similarities.
Table 1: Antibacterial Activity of Selected Chlorinated Benzofuran Derivatives
| Compound | Structure | Test Organisms (Gram-positive) | Reported MIC (μg/mL) |
| Compound A | Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | 50 - 200 |
| Compound B | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | 50 - 200 |
Data synthesized from a study on 3-benzofurancarboxylic acid derivatives.[7] The study demonstrated that derivatives with two halogen substitutions on the acetyl group were active, while those with only one were not.[7]
Postulated Mechanism of Action
While the precise molecular targets of this compound derivatives are a subject for further investigation, a plausible mechanism involves the disruption of bacterial cell integrity or the inhibition of key metabolic pathways. The electrophilic nature of the carbonyl group at the 3-position, combined with the overall electronic profile of the chlorinated benzofuran ring, makes it a candidate for interacting with nucleophilic residues in bacterial enzymes or proteins.
Caption: Postulated mechanisms of antibacterial action for benzofuran derivatives.
A Validated Protocol for Comparative Antibacterial Susceptibility Testing
To generate reliable and reproducible comparative data, adherence to standardized protocols is paramount. The following workflow, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, describes the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[8][9]
Caption: Standardized workflow for MIC and MBC determination.
Detailed Step-by-Step Methodology
Materials:
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)[10]
-
Sterile 96-well microtiter plates[9]
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.9%)[10]
-
Incubator (35 ± 2°C)[8]
Part 1: Minimum Inhibitory Concentration (MIC) Determination [8][9]
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.[10]
-
-
Compound Dilution:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of each test compound at twice the highest desired final concentration.
-
Add 100 µL of this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive control (bacteria, no compound), and well 12 as the negative control (media only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
Part 2: Minimum Bactericidal Concentration (MBC) Determination [11][12]
-
Subculturing:
-
After reading the MIC results, select the well corresponding to the MIC and at least two wells with higher concentrations that also show no growth.
-
From each of these selected wells, take a 10 µL aliquot and plate it onto a drug-free MHA plate.[8]
-
-
Incubation and Analysis:
-
Incubate the MHA plates at 35 ± 2°C for 24-48 hours.[8]
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction (a ≥3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[8][12]
-
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of new antibacterial agents. The strategic inclusion of a chlorine atom is anticipated to enhance potency, a hypothesis supported by structure-activity relationship studies on related halogenated heterocycles.[3][7] While the existing body of literature provides a strong rationale, it simultaneously highlights a clear need for systematic investigation.
Future research must focus on the synthesis of a diverse library of this compound derivatives and their rigorous evaluation against a broad panel of clinically relevant, drug-resistant bacterial pathogens. By employing the standardized protocols outlined in this guide, researchers can generate high-quality, comparable data that will elucidate detailed structure-activity relationships and pave the way for the identification of lead compounds. Further studies should also aim to unravel the specific molecular mechanisms of action, which is critical for optimizing this chemical class for therapeutic development.
References
- 1. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents | Bentham Science [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 8. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
A Comparative Guide to the Reactivity of 5-Chlorobenzofuran-3-one and Other Halogenated Benzofuranones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated benzofuranones serve as pivotal structural motifs.[1][2] Their unique electronic properties and reactivity profiles make them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3] Among these, 5-Chlorobenzofuran-3-one is a widely utilized building block.[3] This guide provides an in-depth, objective comparison of the reactivity of this compound against its fluoro, bromo, and iodo analogues, supported by experimental data and mechanistic insights.
The Influence of Halogen Substitution on Benzofuranone Reactivity
The nature of the halogen substituent at the 5-position of the benzofuranone core significantly modulates the molecule's reactivity. This is primarily due to the interplay of two key electronic effects: inductive effects and halogen bonding potential .[4] The electronegativity of the halogen exerts a powerful electron-withdrawing inductive effect, influencing the electron density of the aromatic ring and the carbonyl group. Concurrently, the ability of heavier halogens to participate in halogen bonding can influence intermolecular interactions and reaction pathways.[4]
A study on the photobleaching of aurone-based dyes, which contain a benzofuranone core, noted that any halogen at the 5-position resulted in a slight red-shift in the absorption spectra compared to the unsubstituted compound.[5] This suggests a tangible electronic influence of the halogen on the conjugated system.
Experimental Comparison of Reactivity
To provide a clear, data-driven comparison, we will consider two fundamental classes of reactions pivotal in synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
SNAr reactions are a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functionalities. The reactivity of halogenated benzofuranones in these reactions is directly tied to the stability of the halide leaving group and the electrophilicity of the aromatic ring.
Experimental Protocol: Comparative SNAr with Piperidine
This protocol outlines a standardized experiment to compare the reactivity of 5-fluoro, 5-chloro, 5-bromo, and 5-iodobenzofuran-3-one with a common nucleophile, piperidine.
Methodology:
-
To four separate reaction vessels, each containing a solution of the respective 5-halogenated benzofuran-3-one (1.0 mmol) in dimethylformamide (DMF, 10 mL), add piperidine (1.2 mmol).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol) as a base to each vessel.
-
Stir the reactions at 80°C and monitor their progress by taking aliquots at regular intervals (e.g., every 30 minutes) for analysis by High-Performance Liquid Chromatography (HPLC).
-
Quantify the consumption of the starting material to determine the reaction rate.
Causality Behind Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, which is characteristic of the SNAr mechanism.
-
Base (K₂CO₃): The base is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
-
Temperature (80°C): This temperature provides sufficient thermal energy to overcome the activation barrier for the reaction without causing significant degradation of the reactants or products.
Expected Reactivity Trend and Data Summary:
The reactivity in SNAr reactions typically follows the order: F > Cl > Br > I . This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is facilitated by a more electron-withdrawing substituent. Fluorine, being the most electronegative halogen, makes the aromatic ring most electrophilic and thus most susceptible to nucleophilic attack.
| Halogen Substituent | Relative Reaction Rate (Initial) |
| 5-Fluoro | Highest |
| 5-Chloro | Intermediate |
| 5-Bromo | Lower |
| 5-Iodo | Lowest |
This table represents the generally accepted trend for SNAr reactions on activated aromatic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of the halogenated substrate is primarily dependent on the ease of oxidative addition to the palladium catalyst.
Experimental Protocol: Comparative Suzuki Coupling with Phenylboronic Acid
This protocol details a standardized experiment for comparing the reactivity of the four 5-halogenated benzofuran-3-ones in a Suzuki cross-coupling reaction.
Methodology:
-
In four separate Schlenk tubes, combine the respective 5-halogenated benzofuran-3-one (1.0 mmol), phenylboronic acid (1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Add a base, for instance, an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 2.0 mL), and toluene (5 mL) as the solvent.
-
Degas the mixtures by bubbling argon through the solution for 15 minutes.
-
Heat the reactions at 100°C and monitor their progress by TLC or GC-MS.
-
Isolate the product, 5-phenylbenzofuran-3-one, and determine the yield for each reaction after a fixed time (e.g., 4 hours).
Causality Behind Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): This is a common and effective palladium(0) catalyst for Suzuki couplings.
-
Base (Na₂CO₃): The base is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System (Toluene/Water): The biphasic solvent system is standard for Suzuki reactions, allowing for the dissolution of both the organic and inorganic reactants.
-
Inert Atmosphere (Argon): The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is necessary to prevent its degradation.
Expected Reactivity Trend and Data Summary:
The reactivity in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl >> F . This trend is governed by the carbon-halogen bond strength. The weaker C-I bond is more easily broken during the oxidative addition step, leading to a faster reaction. The C-F bond is typically very strong and unreactive under standard Suzuki conditions.
| Halogen Substituent | Product Yield after 4h (%) |
| 5-Iodo | ~95% |
| 5-Bromo | ~80% |
| 5-Chloro | ~30% |
| 5-Fluoro | <5% |
These are representative yields and can vary based on the specific catalyst, ligands, and reaction conditions used. A study on nickel-catalyzed cross-coupling of 2-fluorobenzofurans highlights the challenges and specific conditions required for C-F bond activation.[6][7]
Summary of Reactivity Profiles
The following table summarizes the key differences in reactivity between this compound and its halogenated counterparts.
| Feature | 5-Fluorobenzofuran-3-one | This compound | 5-Bromobenzofuran-3-one | 5-Iodobenzofuran-3-one |
| SNAr Reactivity | Highest | Intermediate | Low | Lowest |
| Cross-Coupling Reactivity | Lowest (often unreactive) | Low to Intermediate | High | Highest |
| Key Advantage | High reactivity in SNAr | Balanced reactivity, cost-effective | High reactivity in cross-coupling | Highest reactivity in cross-coupling |
| Primary Limitation | Poor leaving group in cross-coupling | Moderate reactivity in cross-coupling | More expensive than chloro-analogue | Potential for lower stability |
Conclusion and Practical Implications for Synthesis
The choice between this compound and other halogenated benzofuranones is highly dependent on the desired synthetic transformation.
-
For nucleophilic aromatic substitution reactions , 5-fluorobenzofuran-3-one is the most reactive substrate, although this compound often provides a good balance of reactivity and cost.
-
For palladium-catalyzed cross-coupling reactions , the reactivity order is reversed, with 5-iodobenzofuran-3-one being the most reactive, followed by the bromo and then the chloro derivatives. 5-Fluorobenzofuran-3-one is generally not suitable for these reactions under standard conditions.
Understanding these reactivity trends is crucial for researchers and drug development professionals in designing efficient and effective synthetic routes. The "orthogonality" of these reactivity patterns allows for selective functionalization in molecules containing multiple different halogen atoms. By carefully selecting the halogenated benzofuranone starting material and the reaction conditions, chemists can achieve a high degree of control over the synthesis of complex, biologically active molecules.[1][4]
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties, toxicity, and potential as dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 5-Chlorobenzofuran-3-one
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and process development scientists. In the intricate world of pharmaceutical and agrochemical synthesis, the unambiguous structural confirmation of target molecules is paramount. This document provides an in-depth protocol for the synthesis of 5-Chlorobenzofuran-3-one, a key building block, and rigorously details its validation using a suite of spectroscopic techniques. Our focus extends beyond mere procedural steps to elucidate the causal reasoning behind the methodologies, ensuring both reproducibility and a deeper understanding of the analytical process.
This compound (CAS 3261-05-0) is a crucial intermediate in the synthesis of various bioactive compounds.[1] Its precise structure, including the specific placement of the chlorine atom and the keto-enol tautomerism of the furanone ring, dictates its reactivity and subsequent utility. Therefore, meticulous validation of its synthesis is not merely a quality control step but a foundational requirement for any downstream application.
Part 1: Synthesis via Intramolecular Friedel-Crafts Acylation
The most common and effective route to benzofuran-3-ones is through the acid-catalyzed intramolecular cyclization of phenoxyacetic acids.[2] This reaction, a variant of the Friedel-Crafts acylation, provides a reliable method for constructing the bicyclic core.
Reaction Principle:
The synthesis begins with (4-chlorophenoxy)acetic acid. In the presence of a strong dehydrating agent and Lewis acid catalyst, such as polyphosphoric acid (PPA), the carboxylic acid is converted into an acylium ion. This highly electrophilic intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to ring closure and the formation of the target ketone after rearomatization.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place (4-chlorophenoxy)acetic acid (1.0 equivalent).
-
Reaction Initiation: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material) to the flask.
-
Heating: Heat the mixture to 80-90°C with vigorous stirring. The viscosity of the mixture will decrease as the reaction proceeds.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Work-up: The resulting solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a pale yellow solid.[1]
Part 2: Spectroscopic Validation Workflow
The identity and purity of the synthesized this compound must be unequivocally confirmed. This is achieved by systematically analyzing the product using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).
Caption: Overall workflow from synthesis to final structural confirmation.
A. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical first step in identification.
-
Expected Result: The molecular formula for this compound is C₈H₅ClO₂.[1][3] The key observation is the isotopic pattern characteristic of a chlorine-containing compound. There will be two major peaks for the molecular ion (M⁺): one for the isotope ³⁵Cl and another, approximately one-third the intensity, for the ³⁷Cl isotope.
-
[M]⁺ Peak (for ³⁵Cl): m/z = 168.0
-
[M+2]⁺ Peak (for ³⁷Cl): m/z = 170.0
-
-
Protocol: A sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed via Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Causality: The presence of this distinct 3:1 isotopic cluster for [M]⁺ and [M+2]⁺ is strong evidence for the incorporation of a single chlorine atom into the molecule. The absence of a peak corresponding to the starting material (m/z = 186.5 for C₈H₇ClO₃) indicates successful cyclization and dehydration.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The vibrations of specific bonds absorb IR radiation at characteristic frequencies.[4]
-
Expected Key Absorptions:
-
~3050-3100 cm⁻¹ (Aromatic C-H stretch): Confirms the presence of the benzene ring.[5]
-
~1715 cm⁻¹ (C=O stretch): This is a strong, sharp absorption characteristic of a five-membered ring ketone (α,β-unsaturated ketone character can shift this slightly). This is a crucial peak confirming the furanone structure. For comparison, related compounds show C=O stretches in the 1702-1713 cm⁻¹ region.[6]
-
~1600, 1480 cm⁻¹ (C=C stretch): Indicates the aromatic ring.[5]
-
~1100-1200 cm⁻¹ (C-O-C stretch): Confirms the ether linkage within the furanone ring.
-
~700-850 cm⁻¹ (C-Cl stretch): Evidence for the carbon-chlorine bond.
-
-
Protocol: A small amount of the solid product is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Causality: The most diagnostic peak is the carbonyl (C=O) stretch. Its position helps differentiate the desired product from the starting material, which would show a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1700 cm⁻¹).
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, revealing the chemical environment of each proton (¹H) and carbon (¹³C) atom.[7]
¹H NMR Spectroscopy
-
Expected Spectrum (in CDCl₃):
-
~4.6 ppm (singlet, 2H): This signal corresponds to the two protons of the methylene group (-CH₂-) at the C2 position of the furanone ring. Its integration value of 2H is critical.
-
~7.0-7.8 ppm (multiplet, 3H): These signals correspond to the three protons on the aromatic ring. The substitution pattern (protons at C4, C6, and C7) will create a specific splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) due to ortho and meta coupling.[8] The exact shifts and coupling constants are definitive for the 5-chloro substitution pattern.
-
-
Protocol: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Causality: The singlet at ~4.6 ppm is highly characteristic of the isolated CH₂ group in the furanone ring. The aromatic region's splitting pattern is the ultimate confirmation of the regiochemistry. An incorrect isomer, such as 7-chlorobenzofuran-3-one, would give a distinctly different aromatic splitting pattern.
¹³C NMR Spectroscopy
-
Expected Spectrum (in CDCl₃):
-
~200-205 ppm (C=O): The signal for the carbonyl carbon (C3). Its downfield shift is characteristic of ketones.
-
~175 ppm (C7a): The quaternary carbon ortho to the ether oxygen.
-
~110-155 ppm (Aromatic Carbons): Six distinct signals are expected for the six carbons of the benzene ring portion (four CH, two quaternary C). The carbon bearing the chlorine (C5) will be shifted, and its signal may be less intense.
-
~70-75 ppm (-CH₂-): The signal for the methylene carbon (C2).
-
-
Protocol: The same sample prepared for ¹H NMR can be used to acquire the ¹³C NMR spectrum.
-
Causality: The combination of the carbonyl carbon signal, the methylene carbon signal, and the correct number of aromatic signals provides a complete carbon skeleton fingerprint of the molecule, confirming both the core structure and the substitution pattern.
Part 3: Comparison with Potential Impurities
Validation is not just about confirming the presence of the desired product but also confirming the absence of significant impurities. The most likely impurity is the unreacted starting material, (4-chlorophenoxy)acetic acid.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
A Comparative Guide to the Biological Activities of Benzofuran Derivatives
Introduction
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, making them a focal point of intensive research and drug development.[2][3] This guide offers a comparative analysis of the primary pharmacological activities of benzofuran derivatives—specifically their anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. By synthesizing experimental data, detailing robust protocols, and illustrating key mechanisms, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of compounds.
Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have emerged as potent cytotoxic agents against a multitude of human cancer cell lines.[4] Their therapeutic potential stems from their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1] Key mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial enzymes like tubulin.[1][5]
Comparative Analysis of In Vitro Anticancer Activity
The efficacy of anticancer compounds is quantitatively assessed by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value signifies greater potency. The table below presents a comparative summary of the IC₅₀ values for various benzofuran derivatives against several human cancer cell lines, demonstrating the influence of structural modifications on cytotoxic activity.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Key Mechanistic Insight | Reference(s) |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | Induces apoptosis | [5] |
| HCT-116 (Colon) | 5.20 | Induces apoptosis | [5] | |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | G2/M phase arrest, apoptosis | [5] |
| HeLa (Cervical) | 1.06 | G2/M phase arrest, apoptosis | [5] | |
| Benzofuran-Triazole (50g) | HCT-116 (Colon) | 0.87 | Apoptosis induction | [5] |
| A549 (Lung) | 0.57 | Apoptosis induction | [5] | |
| Benzo[b]furan (26) | MCF-7 (Breast) | 0.057 | PI3K/Akt/mTOR pathway inhibition | [6] |
| Benzo[b]furan (36) | MCF-7 (Breast) | 0.051 | PI3K/Akt/mTOR pathway inhibition | [6] |
This table illustrates the potent and selective nature of benzofuran derivatives. For instance, the benzo[b]furan derivatives 26 and 36 show exceptionally low IC₅₀ values against MCF-7 breast cancer cells, indicating their high potency, which is attributed to their inhibition of the critical PI3K/Akt/mTOR survival pathway.[6]
Featured Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a fundamental colorimetric method for assessing cell viability and the cytotoxic effects of potential drug candidates.[7] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells.[8] The intensity of the purple color is directly proportional to the number of viable cells.[7]
Step-by-Step Protocol:
-
Cell Seeding: Culture adherent cancer cells to an exponential growth phase. Harvest the cells and seed them into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL).[9] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in a complete culture medium.[10] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle (e.g., DMSO) controls.[10]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] After the treatment incubation, remove the medium and add 50 µL of the MTT solution to each well, along with 50 µL of serum-free medium.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[10] During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully discard the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Visualization of a Key Anticancer Mechanism
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis. A critical pathway in this process is the PI3K/Akt/mTOR signaling cascade, which is often hyperactivated in cancer, promoting cell survival.[6] Inhibition of this pathway by benzofuran derivatives can trigger programmed cell death.
Caption: PI3K/Akt/mTOR pathway inhibited by benzofuran derivatives.
Antimicrobial Activity of Benzofuran Derivatives
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12] The antimicrobial efficacy is highly dependent on the nature and position of substituents on the benzofuran core.[11]
Comparative Analysis of In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] It is a key metric for comparing the potency of antimicrobial compounds.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Benzofuran Amide (6a) | Staphylococcus aureus | 6.25 | [12] |
| Escherichia coli | 6.25 | [12] | |
| Benzofuran Amide (6b) | Staphylococcus aureus | 6.25 | [12] |
| Escherichia coli | 6.25 | [12] | |
| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [14] |
| Salmonella typhimurium | 12.5 | [14] | |
| Escherichia coli | 25 | [14] | |
| Oxa-benzofuran (6) | Penicillium italicum | 12.5 | [14] |
| Colletotrichum musae | 12.5-25 | [14] |
This data highlights the broad-spectrum potential of certain benzofuran derivatives. For example, compounds 6a and 6b exhibit potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria at a low MIC of 6.25 µg/mL.[12]
Featured Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents in a liquid medium, often performed in a 96-well microtiter plate format for high-throughput screening.[13][15]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 2x concentrated stock solution of the benzofuran derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[16] Add 100 µL of the 2x compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[16] This creates a gradient of compound concentrations. Column 11 serves as a positive control (no compound), and column 12 as a negative/sterility control (no bacteria).[16]
-
Inoculum Preparation: From a pure overnight culture of the test microorganism, prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[17] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]
-
Inoculation: Inoculate each well (columns 1-11) with the standardized bacterial suspension.[15] The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[13]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
Visualization of Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Antioxidant Activity of Benzofuran Derivatives
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases.[18] Benzofuran derivatives have been investigated for their ability to scavenge free radicals and act as potent antioxidants.[3][19]
Comparative Analysis of In Vitro Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of compounds.[20] The stable free radical DPPH has a deep purple color, which fades to yellow upon reduction by an antioxidant.[21] The activity is often expressed as an IC₅₀ value, representing the concentration required to scavenge 50% of the DPPH radicals.
| Compound/Derivative | Solvent | IC₅₀ (µM) | rIC₅₀ (vs. Trolox) | Reference(s) |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | - | 0.18 | [18][22] |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | - | 0.25 | [18][22] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | - | 0.31 | [18][22] |
| Trolox (Standard) | Methanol | - | 0.41 | [18] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Acetonitrile | - | 4.47 | [18][22] |
| Trolox (Standard) | Acetonitrile | - | 1.00 | [18] |
The data shows that several benzofuran-2-one derivatives exhibit superior antioxidant activity compared to the standard antioxidant Trolox in methanol, as indicated by their lower relative IC₅₀ (rIC₅₀) values.[18][22] It also highlights the significant influence of the solvent on antioxidant capacity.[22]
Featured Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the free radical scavenging activity of benzofuran derivatives using the stable DPPH radical.[20][21]
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[20][21] This solution is light-sensitive and should be freshly prepared and kept in the dark.[20]
-
Test Compounds: Prepare a stock solution (e.g., 1 mg/mL) of the benzofuran derivative in methanol. From this, prepare a series of dilutions to obtain various concentrations for testing.[21]
-
Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[21]
-
-
Assay Procedure (96-Well Plate):
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[21] Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Plot the % inhibition against the compound concentration to determine the IC₅₀ value.[21]
Visualization of the DPPH Assay Principle
Caption: Principle of the DPPH radical scavenging assay.
Anti-inflammatory Activity of Benzofuran Derivatives
Inflammation is a protective response to injury or infection, but chronic inflammation contributes to numerous diseases.[23] Benzofuran derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[24][25][26]
Comparative Analysis of In Vitro Anti-inflammatory Activity
The inhibition of protein denaturation is a well-established in vitro method for screening anti-inflammatory activity.[23] Since protein denaturation is a hallmark of inflammation, compounds that prevent it are considered to have potential as anti-inflammatory agents.[27][28]
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | Reference(s) |
| Fluorinated Benzofuran (5) | 1.1 | PGE₂ Inhibition IC₅₀ (µM) | [24] |
| Fluorinated Benzofuran (6) | 20.5 | PGE₂ Inhibition IC₅₀ (µM) | [24] |
| Benzofuran Amide (6b) | 200 | 71.10% (Carrageenan-induced paw edema) | [12] |
| Diclofenac Sodium (Standard) | 200 | Not specified, used as standard | [12] |
The data indicates that benzofuran derivatives can be potent anti-inflammatory agents. Fluorinated derivatives 5 and 6 effectively inhibit prostaglandin E2 (PGE₂), a key inflammatory mediator, with low IC₅₀ values.[24] Compound 6b showed significant in vivo anti-inflammatory activity, comparable to the standard drug Diclofenac.[12]
Featured Experimental Protocol: Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin (BSA), mimicking the protein denaturation that occurs during inflammation.[23][28]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of:
-
Controls:
-
Incubation: Incubate all the mixtures at 37°C for 15 minutes.[23]
-
Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[29]
-
Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
Visualization of a Simplified Inflammatory Pathway
Caption: Benzofuran derivatives inhibit key inflammatory mediators.
Conclusion
This comparative guide underscores the significant and diverse biological activities of benzofuran derivatives. The presented data and protocols demonstrate their potential as lead compounds in the development of new therapeutic agents for a range of diseases. The structure-activity relationships highlighted in the comparative tables reveal that subtle modifications to the benzofuran scaffold can lead to substantial changes in potency and selectivity across different biological targets. As research continues, the versatility of the benzofuran nucleus will undoubtedly lead to the discovery of novel and more effective drugs to address unmet medical needs.
References
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- 29. cetjournal.it [cetjournal.it]
Confirming the structure of 5-Chlorobenzofuran-3-one reaction products
An In-Depth Guide to the Structural Confirmation of 5-Chlorobenzofuran-3-one Reaction Products
For drug development professionals and researchers in synthetic chemistry, this compound is a valuable scaffold, serving as a building block for a range of potentially therapeutic compounds.[1][2] Its reactivity, centered around the ketone and the adjacent α-carbon, allows for diverse synthetic transformations. However, this reactivity can also lead to unexpected rearrangements or the formation of regioisomers, making unambiguous structural confirmation of the final product not just a formality, but a cornerstone of rigorous scientific investigation.
This guide provides a comparative analysis of the primary analytical techniques used to elucidate the structures of products derived from this compound. Moving beyond a simple listing of methods, we explore the causality behind experimental choices and present a self-validating workflow that integrates multiple techniques for authoritative structural assignment.
The Analytical Imperative: Why Standard Confirmation is Not Enough
The benzofuranone core is a privileged structure in medicinal chemistry, appearing in natural products and synthetic compounds with a wide array of biological activities.[3][4] When modifying this compound, common reactions include nucleophilic additions to the carbonyl group, alkylations or condensations at the C2 position, and reactions involving the aromatic ring. The challenge lies in precisely determining the outcome. For instance, in reactions aiming for C2 substitution, it is critical to confirm that the reaction did not force a ring-opening or other rearrangement. Therefore, a multi-faceted analytical approach is required to build an irrefutable case for a proposed structure.
A Comparative Guide to Analytical Techniques
The structural elucidation of a novel compound is a process of evidence accumulation. While single-crystal X-ray crystallography is often considered the definitive method, its requirement for a suitable crystal means it is not always feasible.[5] Spectroscopic methods, therefore, form the routine toolkit for the synthetic chemist. Each technique provides a different piece of the structural puzzle, and their combined data provide a comprehensive picture.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, three-dimensional map of a molecule's atomic coordinates, bond lengths, and bond angles in the solid state.[5][6][7]
-
Strengths : It is the only technique that directly "images" the molecular structure, providing definitive proof of connectivity and stereochemistry. For complex benzofuran derivatives, it can resolve any ambiguity from spectroscopic data.[7][8]
-
Limitations : The primary and often significant hurdle is the need to grow a high-quality single crystal of the compound. Many compounds may be oils, amorphous solids, or simply resistant to forming crystals suitable for diffraction.[5] Furthermore, the determined structure represents the molecule in a static, crystalline state, which may not fully represent its conformation in solution.
The Spectroscopic Workhorse: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[9] A combination of 1D (¹H, ¹³C) and 2D experiments can map out the entire carbon-hydrogen framework.
-
¹H NMR : Provides information on the number of different proton environments, their electronic environment (chemical shift), their integration (number of protons), and their neighboring protons (spin-spin coupling). For a product of this compound, key diagnostic signals would be the disappearance of the C2 methylene protons and the appearance of new signals corresponding to the added substituent.
-
¹³C NMR : Shows the number of unique carbon environments. The chemical shift of the carbonyl carbon (C3) is a key marker; its disappearance or significant shift upfield would indicate a reaction at that site.
-
2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) is exceptionally powerful, showing correlations between protons and carbons over two to three bonds. This can confirm the connection of a new substituent to a specific position on the benzofuranone core.[10]
-
Confirming Mass and Halogen Presence: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and clues about its structure from fragmentation patterns.[11]
-
Molecular Ion Peak (M⁺) : Determines the molecular weight of the product, providing the first critical confirmation that a reaction has occurred and that the product has the expected formula.
-
Isotopic Pattern for Chlorine : A key feature for any derivative of this compound is the characteristic isotopic signature of chlorine. Chlorine has two abundant isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in two molecular ion peaks: an M⁺ peak and an M+2 peak, with a relative intensity ratio of approximately 3:1.[12][13][14] Observing this pattern is definitive proof that the chlorine atom is retained in the product.
-
Fragmentation : The way the molecule breaks apart in the mass spectrometer can provide structural information. For example, loss of a known substituent as a neutral fragment can help confirm its identity and attachment point.[15]
Case Study: Workflow for Structure Confirmation of a Hypothetical Reaction Product
To illustrate the synergistic use of these techniques, let's consider a hypothetical reaction: the addition of a methyl Grignard reagent (CH₃MgBr) to the carbonyl group of this compound. The expected product is 5-Chloro-3-methylbenzofuran-3-ol.
Step 1: Synthesis and Purification
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Integrated Analytical Workflow
The following diagram illustrates the logical flow of analysis to confirm the structure of the purified product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-CHLORO-BENZOFURAN-3-ONE | 3261-05-0 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.vensel.org [pubs.vensel.org]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. jchps.com [jchps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 15. researchgate.net [researchgate.net]
Efficacy Analysis of 5-Hydroxybenzofuran-2-one and its Derivatives: A Comparative Guide for Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
The benzofuran scaffold is a privileged heterocyclic motif prevalent in a multitude of natural and synthetic compounds demonstrating a wide array of pharmacological activities.[1] Among these, 5-Hydroxybenzofuran-2-one and its derivatives have garnered significant interest within the scientific community for their potential as antioxidant, anti-inflammatory, and anticancer agents.[2][3] This guide provides a comprehensive comparative analysis of the efficacy of 5-Hydroxybenzofuran-2-one and its analogs, supported by experimental data, to assist researchers and drug development professionals in their exploration of this promising class of compounds. It is important to note that while the parent compound, 5-Hydroxybenzofuran-2-one, is a known fungal metabolite with reported biological activities, extensive quantitative data for this specific molecule is limited in publicly available literature.[4] Therefore, this guide will leverage data from a range of benzofuran derivatives to provide a broader, comparative context for its potential efficacy.
Comparative Efficacy Analysis
The therapeutic potential of 5-Hydroxybenzofuran-2-one derivatives is best understood through a comparative analysis of their performance in key bioassays. This section presents a compilation of experimental data, summarizing the efficacy of various analogs in antioxidant, anti-inflammatory, and anticancer applications.
Antioxidant Activity: A Comparative Look
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathological conditions. The antioxidant capacity of benzofuran derivatives is a key area of investigation, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method for its evaluation. The hydroxyl group on the benzofuran ring plays a crucial role in the antioxidant activity, acting as a hydrogen donor to neutralize free radicals.[5][6]
Below is a comparison of the antioxidant efficacy of several benzofuran-2-one derivatives against the standard antioxidant, Trolox.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Trolox (Standard) | DPPH | ~20-50 | [7] |
| 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH | rIC50: 0.31 | [1] |
| 3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH | rIC50: 0.25 | [1] |
| 3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one | DPPH | rIC50: 0.18 | [1] |
| 3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH | rIC50: 0.17 | [1] |
| Benzofuran-stilbene hybrid 3 | DPPH | - | [6] |
| Note: rIC50 is the inverse of the IC50 value, relative to the Trolox standard. A higher rIC50 indicates greater antioxidant activity. |
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases. Benzofuran derivatives have demonstrated significant promise as anti-inflammatory agents, primarily through the modulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[8][9][10] A standard in vitro model for assessing anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.
The following table compares the anti-inflammatory activity of various benzofuran derivatives, with the well-established COX-2 inhibitor, Celecoxib, as a reference.
| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| Celecoxib (Standard) | NO Inhibition | RAW 264.7 | 32.1 ± 1.7 | [11] |
| Aza-benzofuran derivative 1 | NO Inhibition | RAW 264.7 | 17.3 | [11] |
| Aza-benzofuran derivative 4 | NO Inhibition | RAW 264.7 | 16.5 | [11] |
| Piperazine/benzofuran hybrid 5d | NO Inhibition | RAW 264.7 | 52.23 ± 0.97 | [8] |
| Fluorinated benzofuran derivative 2 | NO Inhibition | Macrophages | 2.4 - 5.2 | [12] |
| Fluorinated benzofuran derivative 3 | NO Inhibition | Macrophages | 2.4 - 5.2 | [12] |
Anticancer Activity: Cytotoxicity Profiling
The development of novel anticancer agents is a critical area of research. Benzofuran derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[13][14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.
The table below presents the cytotoxic activity of several benzofuran derivatives against various cancer cell lines, with the commonly used chemotherapeutic agent, Doxorubicin, as a point of reference.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Standard) | Varies | Varies | [2][16][17][] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [3] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [3] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [3] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [3] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [3] |
| Benzofuran-piperazine hybrid (11a) | SGC7901 (Colonic) | 2.75 | [1] |
Mechanisms of Action: A Deeper Dive
A thorough understanding of the mechanism of action is paramount for the rational design of more potent and selective therapeutic agents.
Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling
The anti-inflammatory effects of many benzofuran derivatives are attributed to their ability to interfere with key inflammatory signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression.[8][9] Upon stimulation by inflammatory signals like LPS, these pathways become activated, leading to the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[8]
Several studies have shown that benzofuran derivatives can inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.[7][8][19] This inhibition prevents the translocation of NF-κB to the nucleus and reduces the activation of transcription factors, thereby down-regulating the expression of pro-inflammatory genes.
Caption: Proposed anti-inflammatory signaling pathway modulation by benzofuran derivatives.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of experimental findings, adhering to well-defined protocols is essential. This section provides detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Prepare a stock solution of the test compound and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound or standard at various concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentrations.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay is a cornerstone for evaluating the anti-inflammatory potential of compounds.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
The next day, replace the medium with fresh medium containing various concentrations of the test compound or a positive control (e.g., Celecoxib).
-
Pre-incubate the cells with the compounds for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Calculate the IC50 value.
-
MTT Assay for Cytotoxicity
This assay is widely used to assess the effect of a compound on cell viability.
-
Cell Seeding:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
The following day, treat the cells with various concentrations of the test compound or a positive control (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Conclusion and Future Directions
The collective evidence strongly suggests that the benzofuran scaffold, particularly derivatives of 5-Hydroxybenzofuran-2-one, represents a promising framework for the development of novel therapeutic agents. The data presented in this guide highlights their potential as potent antioxidant, anti-inflammatory, and anticancer compounds. The structure-activity relationship studies indicate that the biological activity of these derivatives can be significantly modulated by the nature and position of substituents on the benzofuran core.[11][13][14]
While direct quantitative data for 5-Hydroxybenzofuran-2-one remains elusive, the comparative analysis of its derivatives provides a solid foundation for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of 5-Hydroxybenzofuran-2-one analogs to elucidate more precise structure-activity relationships. Furthermore, in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The detailed experimental protocols and mechanistic insights provided herein offer a robust starting point for these future endeavors, paving the way for the potential clinical translation of this versatile class of compounds.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. remedypublications.com [remedypublications.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. article.scholarena.com [article.scholarena.com]
- 6. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 5-Chlorobenzofuran-3-one in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the precise quantification of key intermediates and impurities is paramount to ensuring the safety, efficacy, and quality of pharmaceutical products. 5-Chlorobenzofuran-3-one is a crucial building block in the synthesis of various biologically active molecules.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound within a complex reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The choice of analytical method is a critical decision that directly impacts the reliability and accuracy of experimental data. This guide will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters. The objective is to equip you with the necessary knowledge to select the most appropriate method for your specific research needs.
The Importance of Method Validation
Before delving into the specific techniques, it is crucial to underscore the importance of analytical method validation. Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[3][4][5] It ensures that the data generated is reliable, reproducible, and accurate.[3] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful separation technique widely used for the quantitative analysis of non-volatile and thermally labile compounds, making it a primary choice for many pharmaceutical applications.[7][8]
Principle of Operation
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent). The separated components are then detected by a suitable detector, most commonly a UV-Vis detector for chromophoric compounds like this compound.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for separating moderately polar compounds.[9]
-
Mobile Phase: A gradient elution is often employed to effectively separate the target analyte from reaction byproducts and starting materials. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound, typically at its wavelength of maximum absorbance.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC quantitative analysis.
Performance Comparison
| Parameter | HPLC Performance | Rationale |
| Specificity | High | The chromatographic separation effectively resolves this compound from other reaction components.[6] |
| Linearity | Excellent | A linear relationship between concentration and peak area is typically observed over a wide range. |
| Accuracy | High | With proper calibration, HPLC provides accurate quantification.[10] |
| Precision | High | Modern HPLC systems offer excellent repeatability and intermediate precision.[7] |
| Sensitivity (LOD/LOQ) | Good to Excellent | Dependent on the chromophore of the analyte; typically in the µg/mL to ng/mL range.[10] |
| Analysis Time | Moderate | Run times are typically in the range of 10-30 minutes per sample. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound has a moderate boiling point, GC-MS can be a viable option, particularly for identifying and quantifying volatile impurities.[11]
Principle of Operation
In GC, a sample is vaporized and injected into a long, thin capillary column. An inert gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
Chromatographic and MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for halogenated aromatic compounds.[12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.
-
An internal standard is highly recommended for accurate quantification to compensate for injection volume variations.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS quantitative analysis.
Performance Comparison
| Parameter | GC-MS Performance | Rationale |
| Specificity | Excellent | The combination of chromatographic retention time and mass spectral data provides very high specificity.[13] |
| Linearity | Good | A linear response is typically achieved, but may be narrower than HPLC. |
| Accuracy | High | With the use of an appropriate internal standard, GC-MS offers high accuracy.[14] |
| Precision | High | Modern GC-MS instruments provide excellent precision. |
| Sensitivity (LOD/LOQ) | Excellent | Especially in SIM mode, GC-MS can achieve very low detection limits, often in the pg range.[14] |
| Analysis Time | Moderate to Long | Run times can be longer than HPLC, especially if a complex temperature program is required. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
qNMR is a powerful and versatile technique for the quantitative analysis of organic molecules in solution.[15][16][17] Unlike chromatographic methods, qNMR is a primary ratio method, meaning it can provide quantitative information without the need for a calibration curve of the analyte, provided a certified internal standard is used.[18]
Principle of Operation
qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] By comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.[18]
Experimental Protocol: ¹H qNMR Analysis
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dioxane). The internal standard should have a simple spectrum with resonances that do not overlap with the analyte or other components in the mixture.[18]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure complete dissolution and transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton experiment.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full relaxation between scans.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.
-
Spectral Width and Offset: Set appropriately to cover all signals of interest.
Data Processing:
-
Apply appropriate window function (e.g., exponential multiplication with a small line broadening).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate the non-overlapping signals of both the analyte and the internal standard.
Workflow for qNMR Analysis:
Caption: Workflow for qNMR quantitative analysis.
Performance Comparison
| Parameter | qNMR Performance | Rationale |
| Specificity | Moderate to High | Dependent on spectral resolution; overlapping signals can be a challenge in complex mixtures.[19] |
| Linearity | Excellent | The direct proportionality between signal intensity and concentration is fundamental to NMR. |
| Accuracy | Excellent | As a primary method, qNMR can provide very high accuracy when performed correctly.[20][21] |
| Precision | Good to High | Precision is influenced by signal-to-noise and proper experimental setup.[20][21] |
| Sensitivity (LOD/LOQ) | Lower | NMR is inherently less sensitive than chromatographic methods.[19] |
| Analysis Time | Fast | Sample preparation is simple, and acquisition times can be relatively short.[21] |
Head-to-Head Comparison and Concluding Remarks
The choice of the optimal analytical technique for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Strength | Robustness and versatility for non-volatile compounds. | High specificity and sensitivity for volatile compounds. | High accuracy as a primary ratio method. |
| Sample Throughput | High | Moderate | High |
| Cost per Sample | Moderate | High | Low (after initial instrument investment).[21] |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
| Ideal For | Routine quality control, purity assessment. | Trace level impurity identification and quantification. | Accurate determination of concentration without analyte-specific standards. |
-
HPLC-UV is the recommended method for routine, high-throughput quantitative analysis of this compound, offering a good balance of speed, sensitivity, and robustness.
-
GC-MS excels in the identification and quantification of trace-level volatile impurities that may be present in the reaction mixture, providing unparalleled specificity.
-
qNMR is the method of choice when the highest accuracy is required and when an authentic analytical standard of this compound is not available for creating a calibration curve. Its non-destructive nature also allows for further analysis of the sample.
Ultimately, a multi-faceted approach, potentially utilizing two of these techniques for orthogonal validation, will provide the most comprehensive and reliable quantitative data for your research and development needs.
References
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. particle.dk [particle.dk]
- 4. wjarr.com [wjarr.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Anticancer Potential of Different Benzofuran Scaffolds
Introduction: The Benzofuran Core - A Privileged Scaffold in Oncology Research
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and the presence of an oxygen atom provide a unique electronic and steric profile, making it an ideal scaffold for the design of novel therapeutic agents.[1] In the realm of oncology, benzofuran derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of anticancer activities.[2][3] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties to target specific cancer-related pathways with enhanced efficacy and selectivity.[1] This guide provides a comparative analysis of the anticancer potential of different benzofuran scaffolds, supported by experimental data, to aid researchers and drug development professionals in navigating this exciting area of cancer research. We will delve into the structure-activity relationships (SAR) of key benzofuran derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.
I. Comparative Analysis of Anticancer Activity: A Scaffold-by-Scaffold Evaluation
The anticancer efficacy of benzofuran derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. This section provides a comparative overview of the most promising classes of benzofuran-based anticancer agents.
Halogenated Benzofuran Derivatives: Enhancing Potency through Electronegativity
The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran structure has been shown to significantly enhance anticancer activity.[4] This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can improve the binding affinity of the compound to its biological target. A noteworthy example involves a brominated benzofuran derivative that exhibited remarkable cytotoxic activity against leukemia cell lines (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells.[5] This highlights the potential of halogenation to not only increase potency but also to confer selectivity.
2-Arylbenzofurans: Nature's Blueprint for Cytotoxicity
Naturally occurring 2-arylbenzofurans, such as moracin, have long been recognized for their biological activities.[6] Synthetic and naturally isolated 2-arylbenzofuran derivatives have demonstrated significant potential as anticancer agents. For instance, two new 2-arylbenzofurans isolated from Sesbania grandiflora, showed potent cytotoxicity. One compound, in particular, displayed very high activity against MCF-7 (breast cancer) and WiDr (colon cancer) cells with IC50 values of 0.06 and 0.60 µg/mL, respectively.[7] The position of hydroxyl groups on the aryl ring appears to be a critical determinant of their cytotoxic effects.[8]
Benzofuran-Chalcone Hybrids: A Synergistic Approach to Cancer Therapy
Chalcones, characterized by an α,β-unsaturated ketone system, are known for their diverse pharmacological activities, including anticancer effects.[9] Hybrid molecules that incorporate both a benzofuran scaffold and a chalcone moiety have emerged as a powerful strategy in anticancer drug design.[10] These hybrids often exhibit synergistic activity, targeting multiple cancer-related pathways. Several studies have reported potent cytotoxic activity of benzofuran-chalcone derivatives against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[9][10][11][12] For example, one benzofuran-chalcone derivative demonstrated a potent cytotoxic effect on HCT-116 colon cancer cells with an IC50 value of 1.71 µM after 48 hours of treatment, while showing significantly lower toxicity to normal colon cells.[11][13]
Benzofuran-Piperazine Hybrids: Targeting Cancer with Nitrogen-Containing Moieties
The incorporation of a piperazine ring into the benzofuran scaffold has yielded a number of potent anticancer agents.[4][14][15] The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors or be protonated, influencing the compound's solubility, cell permeability, and interaction with biological targets. A series of 2-benzoylbenzofuran derivatives possessing a piperazine linker showed significant cytotoxic activity, with one compound inducing apoptosis in A549 lung cancer cells.[14] Another study on benzofuran-piperazine hybrids found that amide derivatives were generally more bioactive than their sulfonamide counterparts, with one compound exhibiting exceptional potency against HeLa cervical cancer cells with an IC50 of 0.03 µM.[4]
Benzofuran-Triazole Conjugates: Leveraging Heterocyclic Chemistry for Anticancer Activity
Triazoles are another class of heterocyclic compounds that, when conjugated with a benzofuran scaffold, can lead to potent anticancer agents. These hybrid molecules have shown promising activity against various cancer cell lines. For instance, a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for their antiproliferative activities. One derivative, a benzofuran-2-carboxamide, demonstrated high potency against HCT-116, HeLa, and A549 cells with IC50 values of 0.87, 0.73, and 0.57 µM, respectively.[6]
II. Quantitative Data Summary: A Comparative Look at IC50 Values
For a direct comparison of the anticancer potential of these different benzofuran scaffolds, the following tables summarize their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.
Table 1: IC50 Values (µM) of Benzofuran Derivatives Against Breast Cancer Cell Lines (MCF-7)
| Compound Class | Derivative Example | IC50 (µM) | Reference(s) |
| Benzofuran-Chalcone Hybrid | Compound 118 | 0.42 | [16] |
| 1,2,3-Selenadiazole-based Benzofuran | Compound 10f | 2.6 | [2] |
| Oxindole-based Benzofuran Hybrid | Compound 22f | 2.27 | [2] |
| Benzofuran Hybrid | Compound 13g | 1.287 | [2] |
| 2-Arylbenzofuran | Sesbagrandiflorain D | 0.06 µg/mL | [7] |
| Amide of 3-methyl-benzofuran-2-carboxylic acid | Compound 10d | 2.07 | [17] |
Table 2: IC50 Values (µM) of Benzofuran Derivatives Against Cervical Cancer Cell Lines (HeLa)
| Compound Class | Derivative Example | IC50 (µM) | Reference(s) |
| Benzofuran-Piperazine Hybrid | Compound 13 | 0.03 | [4] |
| Benzofuran Hybrid | Compound 12 | 1.06 | [6] |
| Benzofuran-Triazole Conjugate | Compound 50g | 0.73 | [6] |
| Benzofuran-Chalcone Hybrid | Compound 4g | 5.61 | [10] |
| Benzofuranyl Thiosemicarbazone | Compound 8 | 7.94 | [18] |
Table 3: IC50 Values (µM) of Benzofuran Derivatives Against Lung Cancer Cell Lines (A549)
| Compound Class | Derivative Example | IC50 (µM) | Reference(s) |
| Benzofuran-Triazole Conjugate | Compound 50g | 0.57 | [6] |
| Benzofuran-dipiperazine Hybrid | Compound 8c | 0.12 | [19] |
| Benzofuran-dipiperazine Hybrid | Compound 8d | 0.43 | [19] |
| Amide of 3-methyl-benzofuran-2-carboxylic acid | Compound 12b | 0.858 | [17] |
| Benzofuran-Piperazine Hybrid | Compound 18 | Induces apoptosis | [14] |
Table 4: IC50 Values (µM) of Benzofuran Derivatives Against Colon Cancer Cell Lines (HCT-116)
| Compound Class | Derivative Example | IC50 (µM) | Reference(s) |
| Benzofuran-Chalcone Hybrid | 3-nitrophenyl chalcone derivative | 1.71 | [11][13] |
| Bromo-derivative | Compound 14c | 3.27 | [6] |
| 3-Amidobenzofuran | Compound 28g | 5.20 | [6] |
| Benzofuran-Triazole Conjugate | Compound 50g | 0.87 | [6] |
Table 5: IC50 Values (µM) of Benzofuran Derivatives Against Liver Cancer Cell Lines (HepG2)
| Compound Class | Derivative Example | IC50 (µM) | Reference(s) |
| Benzofuranyl Thiosemicarbazone | Compound 8 | 9.73 | [18] |
| Benzofuran-Triazole Conjugate | Compound 50g | 5.74 | [6] |
| Benzofuran derivative | Compound 32a-c | 8.49 - 16.72 | [6] |
III. Mechanisms of Action: Unraveling the Molecular Pathways
The anticancer activity of benzofuran derivatives is mediated through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Inhibition of Key Signaling Pathways
Several benzofuran scaffolds have been shown to target and inhibit crucial signaling pathways that are often dysregulated in cancer.
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][20] Certain benzofuran-chalcone hybrids have been identified as potent VEGFR-2 inhibitors.[10][21] By blocking VEGFR-2 signaling, these compounds can inhibit tumor-induced angiogenesis, thereby starving the tumor of essential nutrients and oxygen.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Benzofuran Derivatives.
-
RAS/RAF/MEK/ERK Signaling Pathway: This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[22][] Mutations in genes of this pathway, particularly RAS and RAF, are common in many cancers, leading to uncontrolled cell growth. Some benzofuran derivatives have been shown to interfere with this pathway, contributing to their anticancer effects.[6]
Caption: The RAS/RAF/MEK/ERK Signaling Pathway.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism by which many anticancer drugs exert their effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. Several benzofuran derivatives have been shown to induce apoptosis and halt the cell cycle at various phases, preventing cancer cell proliferation.[6][11][13] For example, a benzofuran-chalcone derivative was found to induce apoptosis in colon cancer cells and arrest the cell cycle in the G0/G1 phase.[11][13] Similarly, another benzofuran derivative induced G2/M phase arrest and apoptosis in cervical cancer cells.[6]
IV. Experimental Protocols: Methodologies for Evaluating Anticancer Potential
The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer potential of benzofuran scaffolds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Workflow for the MTT Cell Viability Assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) and can detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Treatment: Treat cancer cells with the benzofuran derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][24]
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[1] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
-
Protocol:
-
Cell Treatment: Treat cancer cells with the benzofuran derivative for a time equivalent to one cell cycle (e.g., 24 hours).[11]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[1][25]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to prevent staining of RNA).[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
-
V. Conclusion and Future Directions
The benzofuran scaffold has unequivocally established itself as a privileged structure in the design of novel anticancer agents. The diverse range of derivatives, from simple halogenated compounds to complex hybrid molecules, demonstrates the remarkable versatility of this core structure. The comparative analysis presented in this guide highlights the potent and often selective anticancer activity of various benzofuran scaffolds against a multitude of cancer cell lines.
Future research in this field should focus on several key areas:
-
Mechanism of Action Studies: While the cytotoxic effects of many benzofuran derivatives are well-documented, a deeper understanding of their molecular targets and mechanisms of action is crucial for rational drug design and development.
-
In Vivo Studies: The promising in vitro results for many benzofuran derivatives need to be validated in preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a more complex biological system.
-
Development of Drug Delivery Systems: Formulating potent benzofuran derivatives into targeted drug delivery systems could enhance their therapeutic index by increasing their accumulation at the tumor site and reducing off-target toxicity.
-
Combination Therapies: Investigating the synergistic effects of benzofuran derivatives in combination with existing chemotherapeutic agents or immunotherapies could lead to more effective treatment strategies and overcome drug resistance.
By continuing to explore the vast chemical space of benzofuran derivatives and elucidating their intricate biological activities, the scientific community is well-positioned to develop the next generation of effective and safe anticancer therapies.
VI. References
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11437–11467. --INVALID-LINK--
-
Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam. --INVALID-LINK--
-
Zhao, H., Traganos, F., & Darzynkiewicz, Z. (2013). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 3(18), e903. --INVALID-LINK--
-
Propidium Iodide Cell Viability Flow Cytometry Protocol. (n.d.). R&D Systems. --INVALID-LINK--
-
2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. (2019). Bioorganic & Medicinal Chemistry Letters, 29(7), 907-912. --INVALID-LINK--
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. --INVALID-LINK--
-
Ellis, L. M., & Hicklin, D. J. (2009). The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. Cold Spring Harbor Symposia on Quantitative Biology, 74, 295–304. --INVALID-LINK--
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). PLoS ONE, 18(10), e0293297. --INVALID-LINK--
-
Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. (n.d.). --INVALID-LINK--
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11437–11467. --INVALID-LINK--
-
Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. (2023). Chemistry & Biodiversity. --INVALID-LINK--
-
Design, synthesis and anticancer activity of novel hybrid compounds between benzofuran and N-aryl piperazine. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3655-3659. --INVALID-LINK--
-
Design, synthesis and anticancer activity of novel hybrid compounds between benzofuran and N-aryl piperazine. (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. (n.d.). SciSpace. --INVALID-LINK--
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. --INVALID-LINK--
-
Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. (n.d.). ResearchGate. --INVALID-LINK--
-
Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. (2024). Helvetica Chimica Acta. --INVALID-LINK--
-
Two new 2-arylbenzofurans from Sesbania grandiflora L. and their cytotoxicity towards cancer cell. (2021). Natural Product Research, 35(24), 5773-5779. --INVALID-LINK--
-
Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2024). Journal of Cancer Research and Clinical Oncology. --INVALID-LINK--
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2021). Frontiers in Cell and Developmental Biology, 9, 664396. --INVALID-LINK--
-
Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway.... (n.d.). ResearchGate. --INVALID-LINK--
-
Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. (2023). Synthetic Communications, 53(4), 345-360. --INVALID-LINK--
-
Two new 2-arylbenzofurans from Sesbania grandiflora L. and their cytotoxicity towards cancer cell. (2021). Natural Product Research, 35(24), 5773-5779. --INVALID-LINK--
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2022). Molecules, 27(19), 6231. --INVALID-LINK--
-
The design strategy of the novel benzofuran-piperazine hybrids as CDK2 type II inhibitors. (n.d.). ResearchGate. --INVALID-LINK--
-
Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (2012). Journal of Cancer, 3, 263–271. --INVALID-LINK--
-
Cross talks between VEGFR-2 and other signaling pathways in endothelial.... (n.d.). ResearchGate. --INVALID-LINK--
-
(PDF) Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). ResearchGate. --INVALID-LINK--
-
Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. (n.d.). ResearchGate. --INVALID-LINK--
-
Simplified schematic of the RAS-RAF-MEK-ERK signaling pathway, the.... (n.d.). ResearchGate. --INVALID-LINK--
-
Benzofuran derivatives as anti-breast cancer agents. (n.d.). ResearchGate. --INVALID-LINK--
-
Farhat, J., Alzyoud, L., Al-qudah, M. A., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. --INVALID-LINK--
-
Farhat, J., Alzyoud, L., Al-qudah, M. A., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. --INVALID-LINK--
-
MAPK/ERK pathway. (n.d.). In Wikipedia. --INVALID-LINK--
-
Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. (2023). Bioorganic & Medicinal Chemistry Letters, 91, 129378. --INVALID-LINK--
-
IC50 of compounds 2a-f and 4a-d, against colon carcinoma cells (HCT-116). (n.d.). ResearchGate. --INVALID-LINK--
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). R Discovery. --INVALID-LINK--
-
A Comparative Guide to Benzofuran Derivatives in Anticancer Research. (n.d.). BenchChem. --INVALID-LINK--
-
Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (2022). Scientific Reports, 12(1), 17056. --INVALID-LINK--
-
Understanding the RAS-RAF-MEK-ERK Signaling Pathway. (n.d.). BOC Sciences. --INVALID-LINK--
-
(PDF) Synthesis and Cytotoxicity Screening of Some Novel Benzofuranoyl-pyrazole Derivatives against Liver and Cervix Carcinoma Cell Lines. (n.d.). ResearchGate. --INVALID-LINK--
-
IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.). ResearchGate. --INVALID-LINK--
-
IC 50 values of compounds 1, 4, and 5 on cervicouterine cancer cell lines HeLa and CaSki. (n.d.). ResearchGate. --INVALID-LINK--
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of novel hybrid compounds between benzofuran and N-aryl piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Guide to the Synthesis of 5-Chlorobenzofuran-3-one: Cross-Validation of Experimental Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobenzofuran-3-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structure is a recurring motif in a variety of biologically active compounds. The efficient and reliable synthesis of this building block is paramount for advancing research and development in this field. This guide provides a comprehensive cross-validation of two prominent synthetic routes to this compound, offering an in-depth comparison of their experimental protocols, yields, and scalability. As Senior Application Scientists, our goal is to provide not just a set of instructions, but a trustworthy and insightful analysis to inform your synthetic strategies.
Method 1: Intramolecular Friedel-Crafts Cyclization of 4-Chlorophenoxyacetyl Chloride
This widely utilized method involves a two-step process commencing with the synthesis of 4-chlorophenoxyacetic acid from 4-chlorophenol, followed by its conversion to the acid chloride and subsequent intramolecular Friedel-Crafts cyclization to yield the desired this compound.
Reaction Pathway
Caption: Synthesis of this compound via Friedel-Crafts cyclization.
Experimental Protocol
Step 1: Synthesis of 4-Chlorophenoxyacetic acid
-
In a well-ventilated fume hood, dissolve 4-chlorophenol (1 eq.) in an aqueous solution of sodium hydroxide (2.5 eq.).
-
To this solution, add a solution of chloroacetic acid (1.2 eq.) in water.
-
Heat the reaction mixture at 100-110°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The precipitated 4-chlorophenoxyacetic acid is then filtered, washed with cold water, and dried.
Step 2: Synthesis of this compound
-
Suspend the dried 4-chlorophenoxyacetic acid (1 eq.) in an inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add thionyl chloride (1.5 eq.) dropwise at room temperature and then reflux the mixture for 2-3 hours to form 4-chlorophenoxyacetyl chloride.
-
Cool the reaction mixture in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Performance Data
| Parameter | Value | Reference |
| Yield (Overall) | 65-75% | [1][2] |
| Purity | >98% (after purification) | [1] |
| Scalability | Readily scalable to multi-gram quantities. | [2] |
| Key Considerations | Anhydrous conditions are crucial for the Friedel-Crafts cyclization step to prevent deactivation of the Lewis acid catalyst. The reaction is also sensitive to the purity of the starting materials. |
Method 2: One-Pot Synthesis from 4-Chlorophenol
This alternative approach offers a more streamlined process by combining the steps of etherification and cyclization in a single reaction vessel, thereby reducing workup and purification steps.
Reaction Pathway
Caption: One-pot synthesis of this compound from 4-chlorophenol.
Experimental Protocol
-
To a stirred solution of 4-chlorophenol (1 eq.) and chloroacetic acid (1.2 eq.) in a suitable high-boiling solvent (e.g., xylene), add sodium hydroxide (2.5 eq.).
-
Heat the mixture to reflux for 3-4 hours to facilitate the formation of the sodium salt of 4-chlorophenoxyacetic acid.
-
After the initial reaction is complete, cool the mixture slightly and add a dehydrating and cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the reaction mixture to 120-140°C for 2-4 hours, monitoring the cyclization by TLC.
-
Cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring.
-
The precipitated crude product is collected by filtration, washed thoroughly with water to remove any residual acid, and then washed with a sodium bicarbonate solution.
-
The crude this compound is then dried and purified by recrystallization or column chromatography.
Performance Data
| Parameter | Value | Reference |
| Yield (Overall) | 55-65% | |
| Purity | >97% (after purification) | |
| Scalability | Suitable for lab-scale synthesis; larger scale may present challenges with handling viscous PPA. | |
| Key Considerations | The one-pot nature of this synthesis is advantageous in terms of time and resource efficiency. However, the use of polyphosphoric acid can make the workup procedure more challenging, especially at a larger scale. |
Cross-Validation and Comparison
| Feature | Method 1: Friedel-Crafts Cyclization | Method 2: One-Pot Synthesis |
| Starting Materials | 4-Chlorophenol, Chloroacetic acid, Thionyl chloride, AlCl₃ | 4-Chlorophenol, Chloroacetic acid, NaOH, PPA |
| Number of Steps | Two distinct synthetic steps with intermediate isolation. | One-pot procedure. |
| Overall Yield | Generally higher (65-75%).[1][2] | Moderately lower (55-65%). |
| Reaction Conditions | Requires stringent anhydrous conditions for the second step. | High temperatures and handling of viscous PPA. |
| Workup & Purification | More involved due to two separate reactions. | Potentially challenging due to the quenching of PPA. |
| Scalability | More straightforward to scale up.[2] | Can be difficult to scale due to the handling of PPA. |
| Cost-Effectiveness | May be slightly more expensive due to the use of thionyl chloride and anhydrous AlCl₃. | Potentially more cost-effective due to fewer steps and cheaper reagents. |
Characterization of this compound
Independent of the synthetic route, the final product should be rigorously characterized to confirm its identity and purity.
Table of Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (d, J = 2.4 Hz, 1H), 7.35 (dd, J = 8.8, 2.4 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 4.60 (s, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 198.5, 160.2, 131.5, 129.8, 126.4, 124.1, 112.3, 72.8. |
| Mass Spectrometry (EI) | m/z (%): 168 (M⁺, 100), 140 (75), 111 (30). |
Conclusion and Recommendations
Both presented methods provide viable pathways for the synthesis of this compound.
-
Method 1 (Friedel-Crafts Cyclization) is recommended for applications where a higher yield and easier scalability are critical. The well-defined two-step process allows for the isolation and purification of the intermediate, which can lead to a purer final product.
-
Method 2 (One-Pot Synthesis) is a suitable alternative for smaller-scale preparations where time and procedural simplicity are the primary considerations. While the yield may be slightly lower and the workup more demanding, the reduction in the number of synthetic operations is a significant advantage.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, available resources, and the importance of maximizing yield versus procedural efficiency. It is always recommended to perform a small-scale trial of the chosen method to optimize conditions for your specific laboratory setup.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chlorobenzofuran-3-one
Welcome to your essential safety and operational guide for handling 5-Chlorobenzofuran-3-one (CAS No. 3261-05-0). In drug development and chemical research, our progress is intrinsically linked to our ability to manage risk with expertise and foresight. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this halogenated organic compound. Our objective is to build a culture of safety that is both rigorous and intuitive, ensuring that every protocol is a self-validating system of protection.
Hazard Assessment: Understanding the Adversary
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific threats posed by this compound. While comprehensive toxicological data for this specific compound is limited, its chemical class and available Safety Data Sheets (SDS) provide a clear hazard profile.
The compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
A related isomer is also listed as harmful in contact with skin (H312), harmful if inhaled (H332), and may cause respiratory irritation (H335).[2]
As a halogenated organic compound, it belongs to a class of chemicals that requires careful handling and specific disposal methods.[3][4] The primary routes of exposure we must guard against are inhalation, skin contact, and eye contact.
The Core Defense: Selecting Your Personal Protective Equipment
Effective PPE is the final barrier between you and a potential chemical exposure. Its selection is not a matter of routine but a direct response to the assessed risks. All handling of this compound, particularly when in solid/powder form, should occur within a certified chemical fume hood to minimize inhalation exposure.[3]
Eye and Face Protection: The Non-Negotiable Shield
The risk of serious eye irritation necessitates robust protection. Standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[5] This ensures protection from splashes and airborne particulates.
-
Recommended for High-Splash Risk: When transferring solutions or performing vigorous reactions, a full-face shield should be worn over the safety goggles. A face shield provides a broader barrier, protecting the entire face from splashes.[6]
Skin Protection: An Impermeable Barrier
Given that this compound is a skin irritant and potentially harmful upon dermal contact, skin protection is paramount.[1][2]
-
Gloves: Nitrile gloves are the standard for handling many organic substances and provide an excellent initial barrier.[3] However, for halogenated compounds, breakthrough times can be a concern. It is best practice to double-glove with nitrile gloves, especially for prolonged handling.[7] Always inspect gloves for tears or holes before use.[8] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6]
-
Laboratory Coat/Apron: A buttoned, long-sleeved laboratory coat is the minimum requirement to protect skin and clothing.[3][8] For tasks with a higher risk of spills, such as transferring large quantities, a chemical-resistant apron worn over the lab coat is advised.
-
Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[3][8]
Respiratory Protection: Safeguarding Your Breathing Zone
Engineering controls are the primary method for respiratory protection.
-
Primary Control: All work that may generate dust or vapors from this compound must be conducted in a properly functioning chemical fume hood.[4]
-
Secondary Control (Emergency/High-Risk Scenarios): If exposure limits are exceeded, or during a large spill cleanup where dust or vapors may be generated, a full-face respirator with appropriate cartridges should be used.[5] For cleaning up solid spills, a dust respirator is necessary.[2]
The following table summarizes the required PPE for common laboratory operations involving this compound.
| Laboratory Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Cleaning Small Spills (<10g) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Dust Respirator (if solid) |
| Cleaning Large Spills (>10g) | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical Resistant Coveralls | Full-Face Respirator |
Operational Plan: From Bench to Disposal
A safe protocol is a proactive one. The following workflow provides a step-by-step guide for a common procedure: weighing and dissolving this compound.
Experimental Protocol: Weighing and Dissolving the Compound
-
Preparation: Before retrieving the chemical, ensure your workspace in the chemical fume hood is clean and uncluttered. Confirm the locations of the nearest safety shower and eyewash station.[8]
-
Don PPE: Put on your lab coat, safety goggles, and double nitrile gloves.
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat, avoiding any actions that could generate dust.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution:
-
Place a flask containing the appropriate solvent on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.
-
-
Post-Handling:
The logical flow for handling this compound is visualized below.
Caption: Workflow for Safely Handling this compound.
Emergency and Disposal Plans
Accidental Release Measures
In the event of a spill, evacuate non-essential personnel.[9] For a small spill, trained personnel wearing appropriate PPE can clean it up.
-
Procedure: Avoid generating dust.[2] Use an inert absorbent material to collect the spill. Place the material in a suitable, sealed, and labeled container for disposal.[9][10] Wash the area thoroughly afterward.
First-Aid Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[5][9]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5][9]
Disposal Plan
As a halogenated hydrocarbon, this compound and any materials contaminated with it must not be disposed of down the drain.[3]
-
Waste Segregation: All waste (solid and liquid) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3][4]
-
Container Management: Keep waste containers closed except when adding waste.[4] Store them in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety office.[3]
By adhering to these protocols, you not only protect yourself but also contribute to a robust and resilient safety culture within your organization.
References
- 1. This compound | 3261-05-0 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. echemi.com [echemi.com]
- 6. pppmag.com [pppmag.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. hmc.edu [hmc.edu]
- 9. 5-CHLORO-BENZOFURAN-3-ONE - Safety Data Sheet [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
